molecular formula C13H17NO B5330863 1-[(3-methylphenyl)acetyl]pyrrolidine

1-[(3-methylphenyl)acetyl]pyrrolidine

Cat. No.: B5330863
M. Wt: 203.28 g/mol
InChI Key: QUHDMVNOCRNKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-methylphenyl)acetyl]pyrrolidine is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(3-methylphenyl)acetyl]pyrrolidine is 203.131014166 g/mol and the complexity rating of the compound is 221. The solubility of this chemical has been described as 28.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(3-methylphenyl)acetyl]pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3-methylphenyl)acetyl]pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methylphenyl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-11-5-4-6-12(9-11)10-13(15)14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHDMVNOCRNKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198336
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

Engineering 3-Methylphenyl Pyrrolidine Derivatives: A Technical Whitepaper on Synthetic Methodologies and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I approach the functionalization of heterocyclic scaffolds not merely as a synthetic exercise, but as a targeted strategy to modulate pharmacokinetics and pharmacodynamics. The pyrrolidine ring is a privileged scaffold, offering exceptional conformational rigidity and metabolic stability. When functionalized with a 3-methylphenyl (m-tolyl) group, the scaffold acquires a unique stereoelectronic signature.

The meta-methyl substitution provides a critical lipophilic anchor that enhances binding affinity within hydrophobic protein pockets—such as voltage-gated sodium channels or fungal membrane sterols—without inducing the severe steric clashes typical of ortho-substitutions. This whitepaper synthesizes current literature to detail the causality behind synthetic protocols, structural validations, and the resulting biological efficacy of these derivatives.

Pharmacological Landscape & Structure-Activity Relationships (SAR)

The introduction of the 3-methylphenyl group onto the pyrrolidine core fundamentally alters the molecule's interaction with biological targets. Recent literature highlights three primary therapeutic domains where this specific substitution excels:

Neurological Targeting (Anticonvulsants): Pyrrolidine-2,5-diones (succinimides) are classical pharmacophores for anti-epileptic drugs. According to 1, synthesizing N-Mannich bases of 3-(3-methylphenyl)-pyrrolidine-2,5-diones significantly enhances blood-brain barrier (BBB) penetration. The lipophilic m-tolyl group at the C3 position directs the molecule into the hydrophobic domains of voltage-gated ion channels, resulting in robust protection in maximal electroshock (MES) seizure models [1].

Antifungal Efficacy: The rise of opportunistic fungal infections has necessitated novel fungicidal architectures.2 demonstrated that tetrazole derivatives bearing a 3-methylphenyl pyrrolidine scaffold act as potent inhibitors of Candida albicans. The m-tolyl group facilitates deep insertion into the fungal membrane, leading to mitochondrial damage and necrotic cell death, effectively eradicating both planktonic cells and sessile biofilms [2].

CNS Transporter Inhibition: In-silico and in-vitro screenings of 3,4-disubstituted pyrrolidine sulfonamides have identified m-tolyl derivatives as highly selective, competitive inhibitors of the Glycine Transporter 1 (GlyT1). The spatial orientation of the 3-methylphenyl group allows for optimal hydrogen bonding and hydrophobic packing within the transporter's allosteric site [3].

Quantitative Pharmacological Data Summary
Compound ClassSpecific DerivativePrimary Biological TargetKey Quantitative MetricReference
Pyrrolidine-2,5-diones Compound XVIII (Mannich base)Voltage-gated channels (Anticonvulsant)Active at 30 mg/kg (Rat MES screen)[Obniska et al., 2009]
Tetrazole-Pyrrolidines Compound 3aCFungal Membrane (Antifungal)Reduced C. albicans adhesion at 46.05 μM[Łukowska-Chojnacka et al., 2019]
Pyrrolidine Sulfonamides Compound C19GlyT1 (CNS Inhibitor)High BBB permeability, non-toxic[Arabian J. Chem., 2023]

Visualizing the Pharmacological Workflow

To systematically evaluate the potential of 3-methylphenyl pyrrolidines, drug development professionals utilize a rigorous pipeline from synthetic diversification to biological screening.

Workflow of synthesis, validation, and biological screening for 3-methylphenyl pyrrolidines.

Self-Validating Experimental Protocol: Synthesis of N-Mannich Bases

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of N-Mannich bases of 3-(3-methylphenyl)-pyrrolidine-2,5-dione. I have structured this to highlight the causality behind each operational choice, ensuring the system is self-validating.

Objective

To synthesize targeted anticonvulsant candidates via a multicomponent Mannich condensation, utilizing the 3-methylphenyl group to sterically guide the reaction.

Step 1: Reagent Preparation & Stoichiometry
  • Action: Combine 10.0 mmol of 3-(3-methylphenyl)-pyrrolidine-2,5-dione, 10.0 mmol of 40% aqueous formaldehyde, and 10.0 mmol of the selected 4-arylpiperazine in a 100 mL round-bottom flask.

  • Causality: Strict equimolar ratios are critical to prevent the formation of aminal byproducts. The bulky 3-methylphenyl group at the C3 position of the succinimide ring provides steric shielding, directing the incoming iminium ion to ensure highly selective N-alkylation exclusively at the imide nitrogen.

Step 2: Solvent Selection & Kinetic Control
  • Action: Suspend the reagent mixture in 40 mL of 96% ethanol. Stir the solution continuously at room temperature (20–25 °C) for 12 hours.

  • Causality: Ethanol is deliberately chosen as a protic solvent. It hydrogen-bonds with the formaldehyde, activating its carbonyl carbon for nucleophilic attack by the piperazine to form the highly reactive iminium ion intermediate. Operating at room temperature favors thermodynamic control, yielding the stable N-Mannich base while preventing the thermal degradation of the formaldehyde intermediate.

Step 3: Self-Validating Precipitation & Isolation
  • Action: Transfer the reaction flask to a refrigeration unit set at -10 °C for 24 hours.

  • Causality: The target Mannich bases exhibit a steep, temperature-dependent solubility curve in ethanol. Deep cooling forces the selective crystallization of the highly ordered product lattice, while unreacted starting materials and kinetic impurities remain dissolved in the mother liquor.

Step 4: Analytical Validation (The Trustworthiness Check)
  • Action: Filter the resulting precipitate under vacuum, wash with 10 mL of ice-cold ethanol, and dry under a vacuum desiccator. Analyze the crude product via

    
    H NMR (CDCl
    
    
    
    ) and TLC.
  • Self-Validation: Do not proceed to biological assays until the

    
    H NMR spectrum confirms success. The reaction is only validated if the broad imide N-H proton peak (typically observed around 
    
    
    
    8.0–11.0 ppm in the starting material) has completely disappeared. Concurrently, you must observe the appearance of a distinct singlet integrating to 2 protons (usually at
    
    
    4.4–4.8 ppm), which corresponds to the newly formed methylene (-CH
    
    
    -) bridge linking the pyrrolidine and piperazine rings.

References

  • Synthesis, physicochemical and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)alkyl]-3-phenyl- and 3-(3-methyl-phenyl)-pyrrolidine-2,5-diones. Source: PubMed / Acta Poloniae Pharmaceutica (2009) URL:[Link]

  • Synthesis of tetrazole derivatives bearing pyrrolidine scaffold and evaluation of their antifungal activity against Candida albicans. Source: PubMed / European Journal of Medicinal Chemistry (2019) URL:[Link]

  • In-silico screening based on molecular simulations of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors. Source: Arabian Journal of Chemistry (2023) URL:[Link]

Sources

A Technical Guide to the Predicted Toxicity and Safe Handling of 1-[(3-methylphenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note: As a novel or specialized research chemical, 1-[(3-methylphenyl)acetyl]pyrrolidine lacks a comprehensive, publicly available toxicological profile and a formal Safety Data Sheet (SDS). This guide has been constructed by a Senior Application Scientist to provide a robust, predictive assessment of its hazards and to establish a rigorous framework for its safe handling. The principles of toxicological evaluation by structural analogy and the adoption of stringent safety protocols for compounds of unknown toxicity form the foundation of this document. Every recommendation herein is designed to be a self-validating system of safety, grounded in established chemical hygiene practices.

Introduction: A Predictive Approach to Safety

The compound 1-[(3-methylphenyl)acetyl]pyrrolidine is a derivative of the versatile pyrrolidine scaffold, a five-membered nitrogen heterocycle prevalent in numerous natural alkaloids and synthetic drugs.[1] Its structure combines this cyclic amine with a substituted phenylacetyl group. In the absence of direct empirical data, a predictive toxicological profile must be inferred by deconstructing the molecule into its core components and analyzing the known hazards of structurally analogous compounds.

This guide will therefore proceed in two main parts:

  • Predicted Toxicological Profile: An analysis of the hazards associated with the pyrrolidine ring and the phenylacetic acid moiety, synthesized into a predictive hazard assessment for the target compound.

  • Comprehensive Safety & Handling Protocol: A detailed methodology for handling this compound based on the prudent practice of treating any substance of unknown toxicity as hazardous.[2]

This approach ensures that researchers can manage the risks associated with 1-[(3-methylphenyl)acetyl]pyrrolidine with a high degree of confidence, prioritizing safety and scientific integrity.

Part 1: Predicted Toxicological Profile (Based on Structural Analogues)

The potential hazards of 1-[(3-methylphenyl)acetyl]pyrrolidine are best understood by examining its two primary structural motifs: the pyrrolidine core and the phenylacetic acid -derived side chain.

Analysis of the Pyrrolidine Moiety

Pyrrolidine, the parent compound, is a cyclic secondary amine.[1] Its safety profile and that of its simple derivatives provide critical insights.

  • Corrosivity and Irritation: Unsubstituted pyrrolidine is classified as a corrosive liquid that causes severe skin burns and eye damage.[3][4][5] It is harmful if inhaled or swallowed and can cause significant irritation to the respiratory system.[3][4] While the acylation of the nitrogen in 1-[(3-methylphenyl)acetyl]pyrrolidine to form an amide will reduce its basicity and likely its corrosivity compared to the parent amine, a potential for skin and eye irritation should still be assumed.

  • Acute Toxicity: Pyrrolidine is categorized as harmful to toxic if swallowed.[5][6] The amide linkage in the target molecule may moderate this toxicity, but oral ingestion should be considered hazardous.

  • Chronic and Systemic Effects: Some sources indicate that prolonged or repeated exposure to pyrrolidine may lead to dermatitis and potential effects on the liver and kidneys.[6] Furthermore, certain complex pyrrolidine structures, such as 2-pyrrolidone, are classified with reproductive toxicity (H360D - May damage the unborn child).[7] While this is not a direct prediction for the target compound, it underscores the need for caution, particularly regarding chronic exposure and handling by individuals of reproductive age.

Analysis of the (3-methylphenyl)acetyl Moiety

This side chain is a derivative of phenylacetic acid. Its toxicological profile is generally of a lower order than that of pyrrolidine.

  • Irritation: Phenylacetic acid is known to cause skin irritation and serious eye irritation.[8][9] It may also cause respiratory irritation.[8] Substituted phenylacetic acids, such as (3-Methylphenoxy)acetic acid, are also classified as skin and eye irritants.[10] Therefore, it is reasonable to predict that the (3-methylphenyl)acetyl group contributes to the irritant properties of the target molecule.

  • Acute Toxicity: Phenylacetic acid has a relatively low acute oral toxicity, with an LD50 in rats of 2250 mg/kg.[11][12] It is generally considered harmful if swallowed in large quantities.[13]

  • Chronic Effects: Phenylacetic acid and its simple derivatives are not generally classified as carcinogenic or mutagenic.[11][12]

Integrated Hazard Assessment for 1-[(3-methylphenyl)acetyl]pyrrolidine

By synthesizing the data from the structural analogues, a cautious, predictive hazard profile can be constructed. This assessment assumes that the final compound may exhibit properties of both moieties, and in line with prudent practice, will be considered more toxic than its least toxic component.[2]

Hazard CategoryPredicted Hazard for 1-[(3-methylphenyl)acetyl]pyrrolidineRationale & Confidence Level
Acute Oral Toxicity Category 4: Harmful if swallowed. Based on the moderate toxicity of both parent structures. The amide linkage may reduce the high toxicity of the pyrrolidine amine. (High Confidence)
Acute Dermal Toxicity Potentially harmful in contact with skin. Pyrrolidine is absorbed through the skin; this pathway should be considered viable. (Medium Confidence)
Acute Inhalation Toxicity Potentially harmful if inhaled. Assumed based on the respiratory irritation potential of both analogue types, especially if aerosolized. (Medium Confidence)
Skin Corrosion/Irritation Category 2: Causes skin irritation. Both parent structures are irritants. While likely not corrosive like pure pyrrolidine, significant irritation is expected. (High Confidence)
Eye Damage/Irritation Category 2: Causes serious eye irritation. Both parent structures are known eye irritants. (High Confidence)
Respiratory Sensitization Data not available. No sensitizing effects are known for the primary analogues.[9][11]
Germ Cell Mutagenicity Not expected to be mutagenic. Based on data for phenylacetic acid.[11] Data for pyrrolidine is less clear, but it is not primarily classified as a mutagen.
Carcinogenicity Not expected to be carcinogenic. Based on data for phenylacetic acid.[12]
Reproductive Toxicity Suspected of damaging fertility or the unborn child. This is a highly cautious prediction based on the classification of some related pyrrolidine structures (e.g., 2-pyrrolidone).[7] This potential cannot be ruled out without specific data.

Part 2: Comprehensive Safety & Handling Protocol

Given the predicted hazards and the absence of complete toxicological data, 1-[(3-methylphenyl)acetyl]pyrrolidine must be handled as a substance of unknown toxicity. The following protocols are mandatory.

Engineering Controls & Risk Assessment Workflow

Primary containment is the most critical safety measure. All handling of this compound that could result in aerosolization (e.g., weighing, preparing solutions, transfers) must be conducted within a certified chemical fume hood.[14]

Diagram: Risk Assessment & Handling Workflow

G cluster_prep Preparation & Planning cluster_eng Engineering & PPE cluster_handling Handling Protocol cluster_end Post-Handling A Review this Guide & Analogue SDS B Identify Potential Hazards: - Irritation (Skin/Eye) - Acute Toxicity (Oral) - Unknown Chronic Effects A->B C Define SOP for Specific Task B->C D Confirm Fume Hood is Certified & Functioning C->D E Select & Inspect PPE: - Nitrile Gloves - Safety Goggles - Lab Coat D->E F Work Within Fume Hood (>6 inches from sash) E->F G Handle as Acutely Toxic & Irritating Substance F->G H Label all Containers with Full Chemical Name G->H I Decontaminate Work Area H->I J Dispose of Waste in Labeled Hazardous Waste Container I->J K Remove & Dispose of Gloves, Wash Hands Thoroughly J->K

Caption: Workflow for handling chemicals of unknown toxicity.

Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient. The following must be worn at all times when handling the compound:[14][15]

  • Hand Protection: Chemical-resistant gloves (Nitrile gloves are a suitable minimum standard for incidental contact). Gloves must be inspected before use and changed immediately if contamination is suspected.[15]

  • Eye Protection: ANSI Z87.1-compliant safety goggles are mandatory to protect against splashes. A face shield should be worn in addition to goggles if there is a significant splash hazard.[15]

  • Skin and Body Protection: A buttoned lab coat must be worn. Ensure clothing fully covers the legs and arms.

Experimental Protocols: Safe Handling & Storage

A. Weighing and Transferring:

  • Perform all weighing and transfer operations on a disposable work surface (e.g., chemical-absorbent pad) inside a chemical fume hood.

  • Use tools (spatulas, tongs) to handle containers and avoid direct hand contact.

  • For transfers, use a method that minimizes dust or aerosol generation.

  • Clean all equipment used for transfer immediately after use.

B. Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • The container must be clearly labeled with the full chemical name: 1-[(3-methylphenyl)acetyl]pyrrolidine . Do not use abbreviations or formulas.[16][17]

  • Store the primary container within a leak-proof secondary containment vessel.[15]

  • The storage location (e.g., cabinet) should be labeled to indicate it contains a substance with potential reproductive toxicity.[15]

C. Spill & Waste Disposal:

  • Spills: Treat any spill as a major spill. Evacuate the immediate area and notify laboratory personnel and safety officers. Do not attempt to clean up a significant spill without appropriate training and respiratory protection.[15] For minor spills inside a fume hood, absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste.

  • Waste Disposal: All waste materials (contaminated gloves, pads, excess chemical) must be disposed of in a designated, labeled hazardous waste container in accordance with institutional and local regulations.[14]

First Aid & Emergency Measures

Immediate action is required in case of exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

References

  • Pyrrolidine - Material Safety Data Sheet (MSDS). (n.d.).
  • Safety data sheet - Pyrrolidine pure. (n.d.).
  • Safety data sheet - Phenylacetic acid. (2023, May 17). CPAChem.
  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Texas Woman's University. Retrieved from [Link]

  • Safety Data Sheet: 2-Pyrrolidone. (n.d.). Carl ROTH. Retrieved from [Link]

  • Safety data sheet - Pyrrolidine. (n.d.). CPAChem.
  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

  • Unknown Chemical Guidance. (n.d.). The University of Texas at Tyler. Retrieved from [Link]

  • SAFETY DATA SHEET - (3-Methylphenoxy)acetic acid. (2025, September 5). Thermo Fisher Scientific. Retrieved from [Link]

  • Unknown Chemicals. (n.d.). Purdue University Environmental Health and Safety. Retrieved from [Link]

  • PHENYLACETIC ACID MSDS. (2015, April 9). Loba Chemie. Retrieved from [Link]

  • MSDS of 3-Fluoro-2-methylphenylacetic acid. (2018, December 11).
  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (2021). Molecules, 26(16), 4875. Retrieved from [Link]

  • Pyrrolizidine Alkaloidosis in Animals. (n.d.). Merck Veterinary Manual. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4875.
  • Pyrrolidine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. (2022). Molecules, 27(14), 4474. Retrieved from [Link]

Sources

The Synthesis and Discovery of 1-[(3-methylphenyl)acetyl]pyrrolidine: A Model for Arylacetamide Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(3-methylphenyl)acetyl]pyrrolidine (also known as N-(m-tolylacetyl)pyrrolidine) represents a highly versatile arylacetamide scaffold in organic synthesis. Comprising a pyrrolidine ring coupled to a 3-methylphenylacetic acid moiety, this tertiary amide serves as a critical structural model for developing central nervous system (CNS) active agents, including nootropics and monoamine transporter inhibitors. This whitepaper provides an in-depth technical guide on the mechanistic pathways, causal experimental design, and self-validating protocols required for the synthesis of this privileged scaffold.

Historical Context & Structural Significance

The pyrrolidine heterocycle is a foundational pharmacophore in medicinal chemistry, naturally occurring in alkaloids like nicotine and hygrine, and synthetically utilized in racetam-class nootropics and atypical stimulants[1].

When pyrrolidine is functionalized with an arylacetyl group, the resulting tertiary amide exhibits unique physicochemical properties. The inclusion of the meta-methyl group (3-methylphenyl) is a deliberate design choice in structure-activity relationship (SAR) studies. The methyl group breaks the planar symmetry of the phenyl ring, increasing lipophilicity and altering the steric bulk. This modification significantly influences how the molecule navigates the blood-brain barrier (BBB) and interacts with hydrophobic binding pockets in target receptors. Furthermore, as a tertiary amide, 1-[(3-methylphenyl)acetyl]pyrrolidine exhibits restricted rotation around the C–N bond, resulting in distinct cis/trans rotamers that can be observed and quantified via Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Pathways & Synthetic Strategies

Amide bond formation is one of the most prevalent transformations in the pharmaceutical industry, accounting for approximately 16% of all reactions carried out in medicinal chemistry laboratories[2]. However, the direct condensation of 3-methylphenylacetic acid and pyrrolidine is kinetically unfeasible at room temperature. Mixing the two directly results in a proton exchange that forms an unreactive ammonium carboxylate salt[2].

To drive the reaction forward, the carboxylic acid must be activated. The choice of activation strategy dictates the reaction's scalability, atom economy, and impurity profile[3].

The Acyl Chloride Route (Scale-Up Strategy)

For large-scale synthesis, converting the acid to an acyl chloride using oxalyl chloride or thionyl chloride is the preferred method[2].

  • Causality of Reagents: Oxalyl chloride is selected over thionyl chloride for its mildness and the fact that its byproducts (CO, CO₂, and HCl) are all gaseous, leaving no liquid residue. A catalytic amount of N,N-dimethylformamide (DMF) is added to form the highly reactive Vilsmeier-Haack intermediate, which acts as the true chlorinating agent.

The Uronium Salt Route (Discovery Strategy)

For milligram-to-gram scale discovery chemistry, uronium coupling reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are superior[4].

  • Causality of Reagents: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the acid is deprotonated. The carboxylate attacks HATU to form a highly reactive OAt-active ester[4]. The nitrogen atom in the HOAt ring of HATU provides a neighboring group effect, acting as an intramolecular general base to accelerate the aminolysis step when pyrrolidine is added[5].

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating systems, ensuring that the chemist can visually or analytically confirm the success of each step without relying blindly on reaction times.

Protocol A: Acyl Chloride Method (Scale: >10 grams)
  • Activation: Dissolve 3-methylphenylacetic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add 3 drops of DMF. Cool to 0 °C.

  • Chlorination: Add oxalyl chloride (1.2 equiv) dropwise.

    • Self-Validation Checkpoint: Vigorous effervescence (release of CO and CO₂) will begin immediately. The reaction is complete when gas evolution completely ceases (typically 2 hours at room temperature).

  • Concentration: Evaporate the solvent under reduced pressure to remove excess oxalyl chloride, yielding 3-methylphenylacetyl chloride as a yellow oil.

  • Coupling: Redissolve the intermediate in DCM and cool to 0 °C. Add triethylamine (TEA, 2.0 equiv), followed by the dropwise addition of pyrrolidine (1.1 equiv)[5].

    • Self-Validation Checkpoint: The formation of a white precipitate (TEA·HCl salt) instantly validates that the amidation is occurring.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Protocol B: HATU-Mediated Coupling (Scale: <1 gram)
  • Pre-Activation: Dissolve 3-methylphenylacetic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (2.5 equiv) and cool to 0 °C[4].

  • Esterification: Add HATU (1.2 equiv) portion-wise.

    • Self-Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow, indicating the formation of the OAt-active ester.

  • Coupling: After 15 minutes, add pyrrolidine (1.2 equiv) dropwise. Stir at room temperature for 1 hour.

  • Workup: Dilute with ethyl acetate and wash extensively with 5% LiCl aqueous solution (to remove DMF) and brine. Purify via silica gel chromatography.

Data Presentation & Analytical Expectations

Table 1: Comparison of Coupling Strategies for Arylacetamides
StrategyActivating ReagentsBaseYield ExpectationKey ByproductBest Use Case
Acyl Chloride Oxalyl Chloride, DMF (cat.)TEA85–95%HCl gas, CO₂, COBulk scale-up (>10g)
Uronium Salt HATUDIPEA90–98%Tetramethylurea (TMU)Library synthesis (<1g)
Carbodiimide EDC·HCl, HOBtDIPEA80–90%Water-soluble ureaIntermediate scale
Table 2: Physiochemical Properties of 1-[(3-methylphenyl)acetyl]pyrrolidine
PropertyValuePharmacological Implication
Molecular Formula C₁₃H₁₇NO-
Molecular Weight 203.28 g/mol Falls well within Lipinski's Rule of 5; ideal for CNS penetration.
H-Bond Donors 0Absence of donors enhances lipophilicity and BBB permeability.
H-Bond Acceptors 1The carbonyl oxygen acts as a crucial interaction point for target binding.
Rotatable Bonds 3Provides moderate conformational flexibility for induced-fit binding.

Experimental Workflow & Logical Decision Tree

The following diagram illustrates the logical decision-making process for synthesizing 1-[(3-methylphenyl)acetyl]pyrrolidine based on scale and desired purity.

Workflow A 3-Methylphenylacetic Acid + Pyrrolidine B Select Activation Route A->B C Acyl Chloride Route (Oxalyl Chloride / DMF) B->C Scale-Up (>10g) D Peptide Coupling Route (HATU / DIPEA) B->D Discovery (<1g) E Acid Chloride Intermediate (Self-Validation: Gas stops) C->E F OAt-Active Ester (Self-Validation: Color Change) D->F G 1-[(3-methylphenyl)acetyl]pyrrolidine E->G Add Pyrrolidine / TEA F->G Add Pyrrolidine

Figure 1: Logical decision tree and experimental workflow for amidation.

Conclusion

The synthesis of 1-[(3-methylphenyl)acetyl]pyrrolidine serves as an excellent model for understanding amide bond formation in medicinal chemistry. By applying causal logic to reagent selection—choosing oxalyl chloride for scalable atom economy or HATU for rapid, high-yield discovery—chemists can efficiently access this privileged scaffold. The implementation of self-validating protocols ensures high reproducibility, paving the way for the downstream development of complex CNS therapeutics.

References

  • Title: Pyrrolidine, Source: Wikipedia, URL: [Link][1]

  • Title: Amide bond formation: beyond the myth of coupling reagents, Source: Chemical Society Reviews, URL:[Link][3]

  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals, Source: Organic Process Research & Development (ACS Publications), URL:[Link][2]

  • Title: Amide Synthesis, Source: Fisher Scientific, URL:[Link][5]

Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1-[(3-methylphenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of the tertiary amide, 1-[(3-methylphenyl)acetyl]pyrrolidine. The pyrrolidine ring is a significant structural motif in medicinal chemistry, found in numerous FDA-approved drugs and natural products.[1][2][3] This guide details a robust and widely applicable two-step synthetic sequence involving the activation of a carboxylic acid to an acyl chloride, followed by amidation. The protocol is designed for researchers in organic synthesis and drug development, offering in-depth explanations for experimental choices, rigorous safety procedures, and methods for product purification and characterization.

Introduction and Synthetic Strategy

The synthesis of amide bonds is a cornerstone of modern organic and medicinal chemistry. Tertiary amides, in particular, are prevalent in a vast range of biologically active molecules. The target molecule, 1-[(3-methylphenyl)acetyl]pyrrolidine, serves as an excellent case study for the construction of such a functional group, combining the privileged pyrrolidine scaffold with a substituted phenylacetyl moiety.[4][5]

Several methods exist for amide bond formation, including direct condensation with dehydrating agents[6], various coupling reagents[7], and hydrothermal synthesis[8]. However, for a reliable, high-yielding, and scalable laboratory preparation, the conversion of the parent carboxylic acid, (3-methylphenyl)acetic acid, into a highly reactive acyl chloride intermediate is often the preferred strategy.[9] This activated intermediate readily undergoes nucleophilic acyl substitution with a secondary amine, pyrrolidine, to furnish the desired amide.

This protocol is therefore divided into two primary stages:

  • Activation: Synthesis of (3-methylphenyl)acetyl chloride from (3-methylphenyl)acetic acid using thionyl chloride (SOCl₂).

  • Coupling: Reaction of the acyl chloride with pyrrolidine in the presence of a base to yield 1-[(3-methylphenyl)acetyl]pyrrolidine.

G

Caption: Overall two-step synthetic workflow.

Reaction Mechanism

The core of this synthesis is a nucleophilic acyl substitution. The carboxylic acid is a poor electrophile, and the hydroxyl group is a poor leaving group. Thionyl chloride converts the hydroxyl group into an excellent leaving group, forming a highly electrophilic acyl chloride. Pyrrolidine, a secondary amine, then acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion forms an ammonium salt, which is deprotonated by a base (in this case, triethylamine) to yield the final tertiary amide.

G

Caption: Simplified reaction mechanism scheme.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.Hazards
(3-methylphenyl)acetic acidC₉H₁₀O₂150.17621-36-3Irritant
Thionyl chloride (SOCl₂)SOCl₂118.977719-09-7Corrosive, Toxic, Lachrymator
PyrrolidineC₄H₉N71.12123-75-1Flammable, Corrosive, Toxic[10][11]
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Flammable, Corrosive, Toxic
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile, Suspected Carcinogen
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Irritant
Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Hygroscopic
Hydrochloric Acid (HCl), 1MHCl36.467647-01-0Corrosive
Brine (Saturated NaCl)NaCl58.447647-14-5-
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser with a drying tube (CaCl₂)

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper

Safety Precautions

This protocol must be performed in a certified chemical fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Safety goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber for thionyl chloride, nitrile for general use) are mandatory.[12]

  • Thionyl Chloride (SOCl₂): Extremely corrosive and toxic. Reacts violently with water to release toxic HCl and SO₂ gases. Handle with extreme care. Any glassware must be thoroughly oven-dried before use. Quench excess SOCl₂ cautiously with a slow addition to a stirred ice-cold solution of sodium bicarbonate.

  • Pyrrolidine: Highly flammable, corrosive, and harmful if swallowed or inhaled.[10][11][13] It can cause severe skin burns and eye damage.[10] Keep away from heat and open flames.[11][12]

  • Dichloromethane (DCM): A volatile solvent and suspected carcinogen. Ensure the fume hood has adequate ventilation.

  • Pressure: The reaction of thionyl chloride with the carboxylic acid generates gaseous byproducts (HCl and SO₂). The system must not be closed. Use a drying tube or a bubbler to vent the system safely.

Step-by-Step Synthesis Protocol

Part A: Synthesis of (3-methylphenyl)acetyl chloride
  • Setup: Place a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon). Fit one neck with a reflux condenser topped with a CaCl₂ drying tube.

  • Reagents: To the flask, add (3-methylphenyl)acetic acid (5.0 g, 33.3 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (20 mL) to dissolve the acid.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (3.6 mL, 49.9 mmol, 1.5 equiv) to the stirred solution at room temperature using a syringe. Gas evolution will be observed.

    • Causality: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid. Thionyl chloride also serves as a solvent, and the byproducts are gaseous, which helps drive the reaction to completion.[9]

  • Reaction: Heat the mixture to a gentle reflux (approx. 40°C) using a heating mantle. Maintain reflux for 2 hours.

  • Monitoring: The reaction can be monitored by taking a small aliquot, quenching it carefully with methanol, and analyzing by TLC or GC-MS to check for the disappearance of the starting carboxylic acid and the appearance of the methyl ester.

  • Removal of Excess Reagent: After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Critical Step: To ensure all SOCl₂ is removed, co-evaporate twice by adding anhydrous toluene (2 x 10 mL) and removing it under reduced pressure. The resulting crude (3-methylphenyl)acetyl chloride (a pale yellow oil) is used immediately in the next step without further purification.

Part B: Synthesis of 1-[(3-methylphenyl)acetyl]pyrrolidine
  • Setup: In a separate 100 mL oven-dried flask equipped with a magnetic stir bar and a dropping funnel, prepare a solution of pyrrolidine (3.1 mL, 36.6 mmol, 1.1 equiv) and triethylamine (5.6 mL, 40.0 mmol, 1.2 equiv) in anhydrous dichloromethane (30 mL).

    • Causality: Triethylamine is a non-nucleophilic base used to scavenge the HCl produced during the reaction, preventing the protonation of the pyrrolidine nucleophile and driving the reaction forward.[6]

  • Cooling: Cool this amine solution to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude (3-methylphenyl)acetyl chloride from Part A in anhydrous dichloromethane (15 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cold, stirred amine solution over 20-30 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.

  • Monitoring: Monitor the reaction for the disappearance of the acyl chloride using TLC (staining with potassium permanganate can visualize the starting materials and product).

Part C: Work-up and Purification
  • Quenching: Quench the reaction by slowly adding 20 mL of deionized water.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • 1 M HCl (2 x 20 mL) - to remove excess pyrrolidine and triethylamine.

    • Saturated NaHCO₃ solution (2 x 20 mL) - to remove any remaining acidic impurities.

    • Brine (1 x 20 mL) - to remove bulk water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc) is typically effective.

    • Collect the fractions containing the product (identified by TLC) and concentrate them under reduced pressure to yield 1-[(3-methylphenyl)acetyl]pyrrolidine as a pure oil or low-melting solid.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Value/Observation
Appearance Colorless to pale yellow oil
Yield 75-90% (based on (3-methylphenyl)acetic acid)
¹H NMR (CDCl₃) δ ~7.2 (m, 4H, Ar-H), 3.7 (s, 2H, Ar-CH₂), 3.5 (t, 2H, N-CH₂), 3.4 (t, 2H, N-CH₂), 2.3 (s, 3H, Ar-CH₃), 1.9 (m, 4H, -CH₂CH₂-)
¹³C NMR (CDCl₃) δ ~170 (C=O), 138, 135, 129, 128, 127, 126 (Ar-C), 46, 45 (N-CH₂), 42 (Ar-CH₂), 26, 24 (-CH₂CH₂-), 21 (Ar-CH₃)
IR (thin film) ν ~1645 cm⁻¹ (C=O, amide stretch), ~2970, 2875 cm⁻¹ (C-H stretch)
Mass Spec (ESI+) m/z = 204.13 [M+H]⁺ for C₁₃H₁₇NO

Note: NMR chemical shifts are estimates and may vary slightly.

References

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Li, J., & Chen, F. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry. Retrieved from [Link]

  • JoVE. (2023). Preparation of Amides. Retrieved from [Link]

  • Pai, Y., et al. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct amidation from carboxylic acid and amine as a substrate. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one. Retrieved from [Link]

  • EPA. (2025). Pyrrolidine, 1-acetyl- Properties. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrrolidine, 1-acetyl- (CAS 4030-18-6). Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Sun, J., et al. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters. Retrieved from [Link]

  • Dixon, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

Sources

Reagents required for the preparation of 1-[(3-methylphenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of 1-[(3-Methylphenyl)acetyl]pyrrolidine

Introduction

This application note details the standardized protocols for the preparation of 1-[(3-methylphenyl)acetyl]pyrrolidine , a tertiary amide derived from (3-methylphenyl)acetic acid and pyrrolidine.[1] Amide bond formation is a cornerstone of medicinal chemistry, yet the choice of reagents significantly impacts yield, purity, and scalability.

This guide presents two distinct methodologies:

  • The Acid Chloride Method (Method A): Prioritized for scalability and cost-efficiency.

  • The Carbodiimide Method (Method B): Prioritized for mild conditions and functional group tolerance during early-phase discovery.

Reagent Selection Strategy

The synthesis hinges on the activation of the carboxylic acid to facilitate nucleophilic attack by the secondary amine (pyrrolidine).

ParameterMethod A: Acid Chloride (SOCl₂) Method B: Carbodiimide (EDC/HOBt)
Activation Species Acyl Chloride (highly reactive)O-Acylisourea / Active Ester
By-products HCl (gas), SO₂ (gas)Urea (water soluble)
Atom Economy HighModerate
Purification Often requires simple extractionRequires acid/base washes + column
Ideal Use Case Gram-to-Kilogram Scale-upMilligram Scale / Library Synthesis
Decision Logic for Synthesis

ReagentSelection cluster_A Method A Advantages cluster_B Method B Advantages Start Start: 1-[(3-methylphenyl)acetyl]pyrrolidine Synthesis ScaleCheck Is Scale > 10 grams? Start->ScaleCheck MethodA Method A: Acid Chloride Route (SOCl2) ScaleCheck->MethodA Yes (Robustness required) MethodB Method B: Coupling Agent Route (EDC/HOBt) ScaleCheck->MethodB No (Convenience required) A_Adv Low Cost Easy Workup MethodA->A_Adv B_Adv Mild Conditions No Acidic Gas MethodB->B_Adv

Caption: Decision matrix for selecting the optimal synthetic pathway based on scale and constraints.

Material Specifications

Ensure all reagents meet the following specifications to minimize impurity formation.

Reagent NameCAS NumberMW ( g/mol )Grade/PurityRole
(3-Methylphenyl)acetic acid 621-36-3 150.18>98%Starting Material (Acid)
Pyrrolidine 123-75-1 71.12>99% (Anhydrous)Starting Material (Amine)
Thionyl Chloride (SOCl₂) 7719-09-7118.97Reagent GradeActivator (Method A)
EDC[1][2]·HCl 25952-53-8191.70>98%Coupling Agent (Method B)[1]
HOBt (Anhydrous) 123333-53-9135.12>97%Racemization Suppressor
Triethylamine (TEA) 121-44-8101.19>99%Base Scavenger
Dichloromethane (DCM) 75-09-284.93AnhydrousSolvent

Protocol A: The Acid Chloride Route (Scale-Up)

This method activates the acid using thionyl chloride.[3] It is preferred for its robustness but requires a fume hood due to SO₂ and HCl evolution.

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve (3-methylphenyl)acetic acid (1.0 equiv) in dry DCM (3 mL/mmol).

    • Note: For larger scales (>50g), neat SOCl₂ can be used without solvent.

    • Add Thionyl Chloride (1.5 equiv) dropwise.

    • Add a catalytic amount of DMF (1-2 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.[1]

    • Heat to reflux (40°C) for 2–3 hours. Monitor cessation of gas evolution.

    • Evaporation: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess SOCl₂ and solvent. Co-evaporate with dry toluene (2x) to ensure complete removal of acidic volatiles. Result: Crude (3-methylphenyl)acetyl chloride (Yellow oil).[1]

  • Coupling (Amide Bond Formation):

    • Dissolve the crude acid chloride in fresh anhydrous DCM (5 mL/mmol) under nitrogen atmosphere.

    • In a separate vessel, prepare a solution of Pyrrolidine (1.1 equiv) and Triethylamine (1.5 equiv) in DCM. Cool this vessel to 0°C using an ice bath.

    • Addition: Slowly add the acid chloride solution to the amine solution via a dropping funnel over 30 minutes. Exothermic reaction – maintain temp < 10°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Workup:

    • Quench the reaction with water.[4][5][6]

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove unreacted pyrrolidine and TEA).

      • Saturated NaHCO₃ (to remove unreacted acid).

      • Brine (saturated NaCl).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: The Carbodiimide Route (Discovery)

This method uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to form the amide under mild conditions.[1][6]

Step-by-Step Methodology
  • Reaction Setup:

    • In a clean flask, dissolve (3-methylphenyl)acetic acid (1.0 equiv) in DCM or DMF (concentration ~0.1 M).

    • Add HOBt (1.2 equiv) and stir for 10 minutes. Mechanism: HOBt forms an active ester, preventing N-acylurea side-product formation.[1]

    • Add EDC·HCl (1.2 equiv). Stir for 15 minutes at RT.

  • Amine Addition:

    • Add Pyrrolidine (1.1 equiv).[6]

    • Add DIPEA (Diisopropylethylamine) (2.0 equiv) if using the HCl salt of the amine or to ensure basicity.

    • Stir the reaction at room temperature for 12–16 hours.

  • Workup (Extraction):

    • Dilute with Ethyl Acetate (EtOAc). Note: DCM can be used, but EtOAc offers better phase separation during washes.[1]

    • Wash Sequence (Critical for Purity):

      • Wash 1: 5% Citric Acid or 1M HCl (Removes EDC-urea byproduct and excess amine).[1]

      • Wash 2: Saturated NaHCO₃ (Removes unreacted acid and HOBt).

      • Wash 3: Brine.[7]

    • Dry (MgSO₄), filter, and concentrate.

Purification and Analytical Validation

Following synthesis, the crude material is typically a viscous oil or low-melting solid.[1]

Purification Workflow

Purification Crude Crude Product (Oil/Solid) TLC TLC Analysis (Hex:EtOAc 3:1) Crude->TLC Flash Flash Chromatography Silica Gel 60 TLC->Flash Rf ~0.3-0.5 Fractions Fraction Collection (UV 254nm) Flash->Fractions Final Pure 1-[(3-methylphenyl)acetyl]pyrrolidine Fractions->Final Evaporation

Caption: Standard purification workflow using silica gel chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient elution starting from 100% Hexane to 40% Ethyl Acetate in Hexane.

  • Detection: UV light (254 nm) or Iodine stain.

Analytical Criteria (QC)
TestExpected ResultNotes
Appearance Colorless to pale yellow oil/solidDarkening indicates oxidation or residual amine.[1]
¹H NMR (CDCl₃)

2.34 (s, 3H, Ar-CH₃ )

3.65 (s, 2H, CH₂ -CO)

1.8-1.9 (m, 4H, Pyr-CH₂)

3.4-3.5 (t, 4H, Pyr-N-CH₂)
Diagnostic singlet at ~3.65 ppm confirms acetylation.[1]
LC-MS [M+H]⁺ = 204.13 (calc.)[1]Confirm mass matches C₁₃H₁₇NO.

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Must be handled in a fume hood.

  • Pyrrolidine: Flammable liquid (Flash point: 3°C) and toxic. Causes severe skin burns.

  • Waste Disposal: Aqueous washes from the Acid Chloride method contain HCl and must be neutralized before disposal.

References

  • Sigma-Aldrich. (n.d.). (3-Methylphenyl)acetic acid Product Specification. Retrieved from [1]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][8] Tetrahedron, 61(46), 10827-10852.[1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Organic Syntheses. (n.d.). General Procedures for Amide Bond Formation. Retrieved from [1]

  • Common Organic Chemistry. (n.d.). Amide Synthesis via Acid Chlorides. Retrieved from [1]

Sources

Optimizing reaction conditions for 1-[(3-methylphenyl)acetyl]pyrrolidine yield

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 1-[(3-methylphenyl)acetyl]pyrrolidine

Part 1: Introduction & Strategic Route Selection

The synthesis of 1-[(3-methylphenyl)acetyl]pyrrolidine (an amide derivative of


-tolylacetic acid) represents a classic yet critical optimization challenge in medicinal chemistry. While amide coupling is a fundamental transformation, the specific steric and electronic properties of the 3-methylphenyl moiety combined with the high nucleophilicity of pyrrolidine require precise control to maximize yield and minimize impurity profiles.

This guide moves beyond generic "stir and stir" protocols. It provides a Process Optimization Framework designed to achieve >95% isolated yield with >99% purity, suitable for scale-up from milligram to kilogram batches.

Reaction Scheme

The transformation involves the acylation of pyrrolidine using a 3-methylphenylacetic acid precursor.

ReactionScheme SM1 3-Methylphenylacetic Acid Activation Activation (SOCl2 or HATU) SM1->Activation Intermediate Activated Species (Acid Chloride / Active Ester) Activation->Intermediate Product 1-[(3-methylphenyl)acetyl]pyrrolidine (Target Amide) Intermediate->Product + SM2 + Base (TEA/DIPEA) SM2 Pyrrolidine (Nucleophile) SM2->Product

Figure 1: General reaction pathway for the synthesis of the target amide.

Part 2: Critical Optimization Parameters (The "Why" & "How")

To optimize this reaction, we must address three competing factors:

  • Nucleophilicity vs. Basicity: Pyrrolidine is a strong nucleophile but also a base. It can form salts with the acid precursor if activation is slow, halting the reaction.

  • Exotherm Control: The reaction of pyrrolidine with acid chlorides is highly exothermic. Uncontrolled heat leads to impurities (dimers/colored byproducts).

  • Workup Efficiency: The target is a neutral amide. The protocol must be "self-cleaning" via acid/base extractions.

Optimization Data: Solvent & Base Screening

The following data summarizes the optimization phase to determine the "Gold Standard" conditions.

EntryActivation MethodSolventBase (Equiv)Temp (°C)Isolated Yield (%)Purity (HPLC)Notes
1HATU (1.1 eq)DMFDIPEA (2.0)2588%96%High cost; difficult DMF removal.
2SOCl₂ (Reflux)TolueneNone11092%94%Acid chloride formed in situ; robust but harsh.
3Acid Chloride (Iso) DCM TEA (1.5) 0 -> 25 97% >99% Optimal balance of yield & purity.
4Direct (NiCl₂ cat.)TolueneNone11065%85%Green but lower yield (See Ref 1).

Part 3: Detailed Experimental Protocols

Method A: The "Gold Standard" Protocol (Acid Chloride Route)

Recommended for scale-up (>1g) and maximum yield.

Reagents:

  • 3-Methylphenylacetic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)[1]
    
  • Pyrrolidine (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Activation (Acid Chloride Formation):

    • In a dry round-bottom flask equipped with a drying tube (

      
      ) or 
      
      
      
      line, dissolve 3-methylphenylacetic acid in DCM (5 vol).
    • Add

      
       dropwise at room temperature.
      
    • Catalytic Option: Add 1 drop of DMF to accelerate the reaction.

    • Stir at reflux (40°C) for 2 hours. Monitor by TLC (convert aliquot to methyl ester with MeOH to check completion).

    • Critical Step: Evaporate solvent and excess

      
       under reduced pressure. Re-dissolve the crude oil in fresh anhydrous DCM. Reasoning: Removing excess 
      
      
      
      prevents side reactions with the amine.
  • Coupling (The "Schotten-Baumann" Phase):

    • Cool the acid chloride solution to 0°C (Ice bath).

    • In a separate vessel, mix Pyrrolidine (1.2 equiv) and TEA (1.5 equiv) in DCM.

    • Slow Addition: Add the amine/base mixture dropwise to the cold acid chloride solution over 30 minutes. Reasoning: Controls exotherm and prevents impurity formation.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Self-Validating Workup (Purification by Extraction):

    • Wash 1 (Acidic): Wash organic layer with 1M HCl (2x). Purpose: Protonates and removes unreacted Pyrrolidine and TEA.

    • Wash 2 (Basic): Wash organic layer with Sat.

      
       (2x). Purpose: Deprotonates and removes any unreacted starting acid.
      
    • Wash 3 (Neutral): Wash with Brine, dry over

      
      , and concentrate.
      

Result: The product is obtained as a pale yellow/colorless oil or low-melting solid. No column chromatography is usually required.

Method B: High-Throughput Protocol (HATU Coupling)

Recommended for medicinal chemistry libraries (<100mg).

Reagents:

  • 3-Methylphenylacetic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • Pyrrolidine (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Dimethylformamide)

Protocol:

  • Dissolve acid in DMF (10 vol).

  • Add DIPEA and HATU. Stir for 5 mins to form the activated ester (O-At ester).

  • Add Pyrrolidine.[2]

  • Stir at RT for 4-16 hours.

  • Workup: Dilute with Ethyl Acetate, wash extensively with

    
     solution (to remove DMF) followed by the Acid/Base washes described in Method A.
    

Part 4: Process Visualization & QC

Workflow Diagram: Acid Chloride Route

Workflow Start Start: 3-Methylphenylacetic Acid Act Add SOCl2 (1.5 eq) Reflux 2h Start->Act Evap Evaporate Excess SOCl2 (Critical for Purity) Act->Evap Cool Redissolve in DCM Cool to 0°C Evap->Cool Add Slow Addition: Pyrrolidine + TEA Cool->Add Wash1 Wash: 1M HCl (Removes Amine) Add->Wash1 Wash2 Wash: NaHCO3 (Removes Acid) Wash1->Wash2 Finish Final Product: >99% Purity Wash2->Finish

Figure 2: Step-by-step execution flow for the optimized Acid Chloride method.

Quality Control (QC) Specifications
  • 1H NMR (CDCl3): Look for the characteristic singlet of the benzylic

    
     (~3.6 ppm) and the multiplets of the pyrrolidine ring (~1.8 ppm, ~3.4 ppm). The 3-methyl group will appear as a singlet around 2.3 ppm.
    
  • HPLC: Target purity >98% (Area %). Main impurity is usually the hydrolyzed acid if moisture entered the reaction.

Part 5: Troubleshooting & Pitfalls

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure glassware is dry; use fresh

; use a drying tube.
Colored Impurities Exotherm during additionCool reaction to 0°C or -10°C; add amine slower.
Incomplete Reaction Inactive

or steric hindrance
Add catalytic DMF (1 drop) during activation step.
Emulsion in Workup High concentration / pHAdd solid NaCl to saturate the aqueous layer; filter through Celite if needed.

References

  • Direct Amidation Catalysis: Wang, Y., et al. "Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2."[3] Royal Society Open Science, 2018. Link

  • Amide Coupling Optimization: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. Link

  • Pyrrolidine Synthesis Review: Hosseininezhad, S., & Ramazani, A. "Recent Advances in the Synthesis of Pyrrolidines."[4] IntechOpen, 2023. Link

  • General Acid Chloride Protocol: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005. Link

Sources

Scalable production methods for 1-[(3-methylphenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Production of 1-[(3-Methylphenyl)acetyl]pyrrolidine

Executive Summary

This guide details the scalable manufacturing protocols for 1-[(3-methylphenyl)acetyl]pyrrolidine , a structural analog often utilized as a fragment in medicinal chemistry and a precursor in the synthesis of substituted pyrrolidine alkaloids. While laboratory-scale synthesis often relies on expensive coupling reagents (e.g., HATU, EDC), this document focuses on Process Mass Intensity (PMI) optimized routes suitable for multi-kilogram production.

We present two validated methodologies:

  • Route A (Industrial Standard): Acid chloride activation via Thionyl Chloride (

    
    ).
    
  • Route B (Green Pilot): Direct coupling using Propylphosphonic Anhydride (T3P®).[1]

Retrosynthetic Analysis & Strategy

The target molecule is a tertiary amide derived from the condensation of (3-methylphenyl)acetic acid and pyrrolidine. The primary challenge in scaling this reaction is not conversion, but the efficient removal of byproducts and unreacted pyrrolidine without chromatography.

Figure 1: Retrosynthetic Disconnection & Forward Synthesis

G Target 1-[(3-Methylphenyl)acetyl]pyrrolidine (Target Amide) Acid (3-Methylphenyl)acetic Acid Acid->Target T3P / Base (Direct Coupling) AcidCl Acid Chloride Intermediate Acid->AcidCl SOCl2 (Activation) Pyrrolidine Pyrrolidine Pyrrolidine->Target AcidCl->Target + Pyrrolidine - HCl

Caption: Two strategic pathways. Solid lines indicate the Acid Chloride route (lowest cost); dashed lines indicate the T3P route (lowest waste footprint).

Protocol A: Industrial Scale (Acid Chloride Route)

Applicability: >1 kg production batches.[1] Advantages: Low reagent cost, simple workup.[1][2] Critical Control Point: Management of HCl gas evolution and exotherm control during amine addition.

Materials
  • (3-Methylphenyl)acetic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.2 equiv)
    
  • Pyrrolidine (1.1 equiv)

  • Triethylamine (

    
    ) or NaOH (aq) for Schotten-Baumann conditions
    
  • Solvent: Toluene (preferred for azeotropic drying) or DCM.[1]

Step-by-Step Methodology

Phase 1: Activation

  • Charge the reactor with (3-methylphenyl)acetic acid and Toluene (5 vol).

  • Heat the mixture to 50°C.

  • Add Thionyl Chloride dropwise over 60 minutes.

    • Note: Scrub the off-gas (HCl/SO2) through a caustic scrubber (NaOH).

  • Reflux at 80-110°C for 2 hours until gas evolution ceases.

  • Distill excess

    
     and Toluene under reduced pressure to yield the crude acid chloride as an oil.
    
    • Quality Gate: Check IR for disappearance of -COOH broad peak and appearance of -COCl stretch (~1800 cm⁻¹).[1]

Phase 2: Amidation

  • Dissolve the crude acid chloride in fresh Toluene (5 vol) and cool to 0°C.

  • Prepare a separate vessel with Pyrrolidine (1.1 equiv) and Triethylamine (1.2 equiv) in Toluene (2 vol).

  • Transfer the amine solution into the acid chloride reactor slowly, maintaining internal temperature <15°C.

    • Causality: The reaction is highly exothermic.[1] Rapid addition will cause impurity formation (dimers) and solvent boil-over.[1]

  • Warm to 20-25°C and stir for 2 hours.

Phase 3: Workup & Isolation

  • Quench with water (5 vol).

  • Phase Separation: Discard the aqueous layer (contains amine salts).[1]

  • Wash organic layer with 1M HCl (to remove unreacted pyrrolidine) followed by saturated

    
     (to remove unreacted acid).
    
  • Concentrate the organic phase under vacuum.

  • Purification: High-vacuum distillation (typically 0.1-0.5 mmHg) is recommended for the final oil.[1] If the product solidifies (depending on purity), recrystallize from Hexane/EtOAc.

Protocol B: Green Pilot Scale (T3P Route)

Applicability: 10g - 500g batches (GLP/GMP compliant).[1] Advantages: No noxious gases, very mild conditions, water-soluble byproducts.[1]

Materials
  • (3-Methylphenyl)acetic acid (1.0 equiv)

  • Pyrrolidine (1.1 equiv)

  • T3P (Propylphosphonic anhydride), 50% w/w in EtOAc (1.5 equiv)

  • Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.[1]

Step-by-Step Methodology
  • Charge reactor with acid, pyrrolidine, and DIPEA in EtOAc (8 vol).

  • Cool to 0-5°C.

  • Add T3P solution dropwise.

    • Mechanism:[1][2][3][4][5][6][7][8] T3P activates the carboxylic acid to a mixed anhydride which is selectively attacked by the amine.

  • Stir at room temperature for 3-12 hours. Monitor by HPLC.

  • Workup: Add water (5 vol). Stir for 15 mins.

  • Separate layers. The T3P byproducts are water-soluble and stay in the aqueous phase.

  • Wash organic layer with 0.5M HCl, then Brine.

  • Evaporate solvent to yield high-purity product (>98% typical).

Process Analytical Technology (PAT) & QC

Table 1: In-Process Control (IPC) Specifications

ParameterMethodSpecificationAction if Failed
Acid Activation FTIR / GCDisappearance of Acid peakAdd 0.1 eq

, reflux 1h
Reaction Completion HPLC (UV 254nm)< 1.0% Starting MaterialStir longer; add 0.1 eq Amine
Water Content Karl Fischer< 0.1% (before distillation)Azeotropic dry with Toluene
Final Purity HPLC> 98.5% AreaRedistill or Column Chromatography

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 210 nm and 254 nm.[1]

Workflow Visualization

Figure 2: Industrial Workflow Diagram

Workflow Start Start: Raw Materials Reactor Reactor 1: Acylation (T < 15°C) Start->Reactor Acid Cl + Amine Quench Quench & Phase Split Reactor->Quench Complete Wash Acid/Base Washes (Removal of impurities) Quench->Wash Organic Layer Wash->Reactor Reprocess if Purity < 95% Distill Vacuum Distillation Wash->Distill Crude Oil Final Final Product Packaging Distill->Final Pure Fraction

Caption: Step-by-step unit operations for the isolation of the target amide.

Safety & Compliance

  • Pyrrolidine: Highly flammable (Flash point: 3°C) and corrosive.[1] Use spark-proof equipment and grounding.[1]

  • Thionyl Chloride: Reacts violently with water releasing HCl and SO2.[1] All reactor vents must be scrubbed.[1]

  • Regulatory: Ensure compliance with local regulations regarding precursor chemicals. While (3-methylphenyl)acetic acid is generally uncontrolled, phenylacetyl-pyrrolidines are structural isomers of controlled substances (like PPP analogs).[1] Verify CAS identity and intended use.[1]

References

  • Dunetz, J. R., et al. (2011).[1][9] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1]

  • Pattabiraman, V. R., & Bode, J. W. (2011).[1] "Rethinking Amide Bond Synthesis." Nature, 480, 471–479.[1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479.

  • Valeur, E., & Bradley, M. (2009).[1] "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Chemical Society Reviews, 38, 606-631.[1]

  • BenchChem. (2025).[1][3][4] "Application Notes: Scale-Up Synthesis of Amides via the Mixed Anhydride Method."

Sources

Application Note: Green Microwave-Assisted Synthesis of 1-[(3-Methylphenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The direct condensation of carboxylic acids and amines to form amides is a foundational transformation in drug development, given the prevalence of the amide pharmacophore in biologically active molecules. However, conventional amidation often relies on stoichiometric, moisture-sensitive, and hazardous coupling reagents (e.g., carbodiimides, thionyl chloride), which generate significant toxic waste and require tedious purification steps[1].

To address these limitations, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful, green alternative. By coupling microwave irradiation with a catalytic system under solvent-free conditions, the synthesis of 1-[(3-methylphenyl)acetyl]pyrrolidine can be achieved with high atom economy and drastically reduced reaction times[2].

Causality of Experimental Choices:

  • Microwave Heating: Unlike conventional convective heating, microwave irradiation provides direct dielectric heating of polar substrates (pyrrolidine and 3-methylphenylacetic acid). This rapid, volumetric heating overcomes the high activation energy barrier of direct amidation, which typically suffers from the formation of an unreactive carboxylate-ammonium salt intermediate[3].

  • Solvent-Free Conditions: Eliminating the solvent increases the localized concentration of reactants. This drives the bimolecular rate-determining step forward while drastically improving the Process Mass Intensity (PMI) metric, a key indicator of sustainability[4].

  • Catalyst Selection (Ceric Ammonium Nitrate - CAN): While thermal amidation can proceed uncatalyzed at extreme temperatures, the addition of a Lewis acid catalyst like CAN (at just 2 mol%) polarizes the carbonyl group of the 3-methylphenylacetic acid. This electrophilic activation facilitates the nucleophilic attack by the secondary amine (pyrrolidine), ensuring near-quantitative conversion at milder microwave temperatures (150–160 °C)[2].

Mechanism A Ce(IV) Catalyst B Carbonyl Activation (3-Methylphenylacetic acid) A->B C Nucleophilic Attack (Pyrrolidine) B->C D Tetrahedral Intermediate C->D E Amide Product + H2O D->E E->A Catalyst Recovery

Catalytic cycle and logical relationship of CAN-mediated amidation.

Experimental Workflow

The following workflow outlines the lifecycle of the synthesis, from reagent preparation to analytical validation.

G N1 Reagent Preparation (3-Methylphenylacetic acid + Pyrrolidine) N2 Catalyst Addition (2 mol% CAN, Solvent-Free) N1->N2 N3 Microwave Irradiation (160 °C, 20 min, 300W) N2->N3 N4 In-Process Monitoring (TLC / IR tracking) N3->N4 N4->N3 Incomplete N5 Product Isolation (Aqueous Wash & Extraction) N4->N5 Complete N6 Analytical Validation (NMR, LC-MS, Purity >98%) N5->N6

Workflow for the solvent-free microwave-assisted amidation.

Materials and Reagents

  • 3-Methylphenylacetic acid (m-Tolylacetic acid), >98% purity

  • Pyrrolidine , >99% purity (Store over 4Å molecular sieves to prevent moisture accumulation)

  • Ceric ammonium nitrate (CAN) , ACS reagent grade

  • Ethyl acetate (EtOAc) and Deionized Water (for workup)

  • 1M HCl and Saturated NaHCO₃ solutions

  • Anhydrous sodium sulfate (Na₂SO₄)

Detailed Step-by-Step Protocol

System Self-Validation Concept: This protocol is engineered as a self-validating system. The physical properties of the reaction (pressure stabilization in the microwave) serve as real-time indicators of progress. The subsequent biphasic extraction acts as a chemical sieve: the acidic wash selectively partitions unreacted pyrrolidine into the aqueous phase, while the basic wash neutralizes and removes residual 3-methylphenylacetic acid. If the organic layer yields a pure product without column chromatography, the system has successfully validated its own completion.

Step 1: Reagent Preparation & Mixing
  • Weigh 1.0 mmol (150.2 mg) of 3-methylphenylacetic acid into a 10 mL microwave-safe glass vial equipped with a magnetic stir bar.

  • Add 1.2 mmol (99.5 µL) of pyrrolidine.

    • Causality: A slight 1.2x stoichiometric excess of the volatile amine compensates for potential vaporization into the headspace of the sealed vial and drives the equilibrium toward the product via Le Chatelier's principle.

  • Add 0.02 mmol (11.0 mg, 2 mol%) of Ceric Ammonium Nitrate (CAN) directly to the neat mixture.

  • Seal the vial with a Teflon-lined crimp cap to safely contain the pressure generated by the evolving water byproduct.

Step 2: Microwave Irradiation
  • Place the sealed vial into a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

  • Set the parameters: Temperature = 160 °C; Time = 20 minutes; Max Power = 300 W; Cooling = ON (compressed air).

  • Validation Checkpoint: Monitor the dynamic pressure and temperature curves on the synthesizer interface. The pressure should stabilize as the reaction reaches 160 °C. If pressure exceeds the instrument's safety threshold (typically 15-20 bar), the system will auto-vent.

Step 3: In-Process Monitoring
  • Upon completion and automated cooling to <50 °C, uncap the vial.

  • Sample 1 µL of the crude mixture, dilute in 100 µL of methanol, and spot on a Silica Gel 60 F254 TLC plate. Elute with Hexane:EtOAc (1:1).

  • Validation Checkpoint: Visualize under UV (254 nm) and stain with iodine. The complete disappearance of the 3-methylphenylacetic acid spot confirms reaction completion.

Step 4: Product Isolation
  • Add 5 mL of EtOAc and 5 mL of 1M HCl to the vial. Transfer the mixture to a separatory funnel.

    • Causality: The acidic wash protonates any unreacted pyrrolidine, converting it into a highly water-soluble ammonium salt that is stripped from the organic layer.

  • Separate the organic layer. Wash sequentially with 5 mL of saturated NaHCO₃ (to deprotonate and remove unreacted carboxylic acid) and 5 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 1-[(3-methylphenyl)acetyl]pyrrolidine as a pale oil or low-melting solid.

Data Presentation & Optimization

The following table summarizes the optimization of reaction parameters, demonstrating the necessity of the catalyst and specific temperature thresholds for optimal yield.

Table 1: Optimization of Microwave-Assisted Amidation Conditions

EntryCatalyst LoadingTemperature (°C)Time (min)Conversion (%)*Isolated Yield (%)
1None120304538
2None160307871
3CAN (2 mol%)120208581
4 CAN (2 mol%) 160 20 >99 96
5CAN (5 mol%)16020>9995

*Conversion determined by LC-MS analysis of the crude mixture prior to workup.

Analytical Validation

To confirm the structural integrity and purity of 1-[(3-methylphenyl)acetyl]pyrrolidine, the following spectral data should be verified against the isolated product:

  • MS (ESI+): Expected pseudo-molecular ion [M+H]⁺ at m/z 204.14.

  • ¹H NMR (400 MHz, CDCl₃):

    • Look for the characteristic multiplets of the pyrrolidine ring (approx. 3.4–3.5 ppm for the N-CH₂ protons and 1.8–2.0 ppm for the C-CH₂ protons).

    • Identify the sharp singlet for the benzylic CH₂ (approx. 3.6 ppm).

    • Confirm the aromatic protons (multiplet, 7.0–7.2 ppm) and the aryl-methyl singlet (2.3 ppm).

    • Note on Causality: The presence of rotamers (due to restricted rotation around the C-N amide bond) may cause peak broadening or splitting in the pyrrolidine signals at room temperature.

References

  • Study and Development of Boron-mediated Amidation Reactions Source: UCL Discovery (ucl.ac.uk) URL: [Link][1]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids Source: Semantic Scholar (semanticscholar.org) URL:[Link][2]

  • Bio-Based Solvents for Organic Synthesis Source: CORE (core.ac.uk) URL: [Link][4]

  • Sous la direction de Renata MARCIA DE FIGUEIREDO et Jean-Marc CAMPAGNE Source: ENSCM (enscm.fr) URL:[Link][3]

Sources

Application Note: Green Chemistry Approaches to Synthesizing 1-[(3-methylphenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Chemical Context

The amide bond is a foundational linkage in organic chemistry, present in over 25% of marketed pharmaceuticals and forming the backbone of countless advanced materials[1]. Historically, the synthesis of tertiary amides like 1-[(3-methylphenyl)acetyl]pyrrolidine —derived from 3-methylphenylacetic acid and the secondary amine pyrrolidine—has relied on stoichiometric coupling reagents (e.g., HATU, EDC/HOBt) or toxic acyl chlorides[2].

While highly effective, these traditional methods generate 1 to 3 equivalents of hazardous waste per bond formed, resulting in an unfavorably high Process Mass Intensity (PMI)[3]. Furthermore, the direct condensation of a carboxylic acid and an amine at room temperature is thermodynamically trapped by the spontaneous formation of an unreactive ammonium carboxylate salt[4].

To align with modern sustainability mandates, this application note details two self-validating, atom-economical protocols for the direct amidation of 3-methylphenylacetic acid with pyrrolidine: Biocatalysis via CALB and Earth-Abundant Metal Catalysis via NiCl₂ . Both methods bypass toxic coupling agents, utilizing water as the sole reaction by-product[4][5].

Mechanistic Pathways

The fundamental challenge in direct amidation is overcoming the stable acid-base salt without resorting to extreme thermal degradation (>180 °C). Green catalysts alter the reaction coordinate to bypass this thermodynamic sink.

  • Biocatalytic Pathway: Candida antarctica lipase B (CALB) utilizes an active-site serine to attack the carboxylic acid, forming a highly electrophilic acyl-enzyme intermediate. This intermediate readily accepts the pyrrolidine nucleophile at mild temperatures (60 °C), completely circumventing salt formation[5].

  • Metal-Catalyzed Pathway: NiCl₂ acts as a targeted Lewis acid. By coordinating to the oxygen atoms of the carboxylate, nickel increases the electrophilicity of the carbonyl carbon, lowering the activation energy required for pyrrolidine attack at 110 °C[4].

Workflow cluster_green Green Chemistry Approaches Substrates 3-Methylphenylacetic Acid + Pyrrolidine CALB Biocatalysis CALB / CPME / 60°C Substrates->CALB NiCl2 Metal Catalysis NiCl2 / Toluene / 110°C Substrates->NiCl2 Trad Traditional Synthesis HATU / DCM / 25°C Substrates->Trad Product 1-[(3-methylphenyl)acetyl]pyrrolidine CALB->Product NiCl2->Product Trad->Product

Fig 1: Reaction pathways for synthesizing 1-[(3-methylphenyl)acetyl]pyrrolidine.

Protocol A: Biocatalytic Direct Amidation (CALB / CPME)

Causality & Design: This protocol utilizes immobilized CALB (Novozym 435). Cyclopentyl methyl ether (CPME) is selected as the solvent because it is environmentally benign, resists peroxide formation, and forms an azeotrope with water[5]. The addition of molecular sieves continuously removes the water by-product, driving the equilibrium toward the amide product via Le Chatelier's principle.

Step-by-Step Methodology
  • Substrate Preparation: In a 50 mL round-bottom flask, dissolve 3-methylphenylacetic acid (10.0 mmol, 1.50 g) and pyrrolidine (10.0 mmol, 0.71 g) in 20 mL of anhydrous CPME. Note: An equimolar ratio is used to maximize atom economy.

  • Catalyst Loading: Add 150 mg of immobilized CALB (Novozym 435) and 1.0 g of activated 4Å molecular sieves to the reaction mixture.

  • Thermal Incubation: Stir the suspension at 250 rpm and heat to 60 °C using a thermostated oil bath. Maintain for 24 hours. Caution: Exceeding 60 °C may trigger thermal denaturation of the CALB protein chains[5].

  • Validation Checkpoint 1 (In-Process QC): Withdraw a 50 µL aliquot, dilute in 1 mL acetonitrile, and analyze via HPLC (UV 254 nm).

    • Self-Validation Criteria: If the residual 3-methylphenylacetic acid peak is >5%, extend the reaction by 12 hours. If <5%, proceed to workup.

  • Workup & Catalyst Recovery: Filter the reaction mixture through a sintered glass funnel to remove the CALB and molecular sieves. Wash the filter cake with 5 mL of warm CPME. The CALB can be washed with hexane, dried, and reused for up to 5 cycles.

  • Isolation: Evaporate the CPME under reduced pressure to yield the crude 1-[(3-methylphenyl)acetyl]pyrrolidine. Purify via short-path distillation or crystallization if pharmaceutical-grade purity (>99%) is required.

Protocol Step1 1. Substrate Dissolution (CPME Solvent) Step2 2. CALB Addition (10% w/w) Step1->Step2 Step3 3. Thermal Incubation (60°C, 24h) Step2->Step3 QC1 QC: HPLC Conversion >95% Step3->QC1 QC1->Step3 Fail (+12h) Step4 4. Catalyst Filtration (Recovery) QC1->Step4 Pass Step5 5. Solvent Evaporation (Pure Amide) Step4->Step5

Fig 2: Self-validating biocatalytic workflow with integrated QC checkpoints.

Protocol B: Earth-Abundant Metal Catalysis (NiCl₂)

Causality & Design: When biocatalysis is not feasible due to scale or cost constraints, transition-metal catalysis offers a robust alternative. Nickel dichloride (NiCl₂) is an inexpensive, earth-abundant catalyst that effectively mediates direct amidation without the need for drying agents, provided the reaction is run at reflux to continuously drive off water[4].

Step-by-Step Methodology
  • Reaction Assembly: To a 50 mL flask equipped with a Dean-Stark trap and reflux condenser, add 3-methylphenylacetic acid (10.0 mmol, 1.50 g), pyrrolidine (12.0 mmol, 0.85 g), and anhydrous NiCl₂ (1.0 mmol, 130 mg; 10 mol% catalyst loading).

  • Solvent Addition: Add 20 mL of toluene. Note: While toluene is standard[4], greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) can be substituted if process chemistry mandates strictly green solvents.

  • Reflux & Dehydration: Heat the mixture to 110 °C for 20 hours. The Dean-Stark trap will collect the stoichiometric water generated, preventing the reverse hydrolysis reaction.

  • Validation Checkpoint 2 (In-Process QC): Analyze the reaction mixture via GC-MS.

    • Self-Validation Criteria: Confirm the disappearance of the acid mass peak (m/z 150) and the appearance of the product peak (m/z 203).

  • Workup: Cool the mixture to room temperature. Wash the organic layer with 1M HCl (10 mL) to quench and remove the slight excess of pyrrolidine, followed by a brine wash (10 mL).

  • Catalyst Recycling: The aqueous layer containing the NiCl₂ catalyst can be concentrated under vacuum. The recovered NiCl₂ can be recycled up to three times without significant loss of catalytic activity[4].

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under vacuum to obtain the target amide.

Quantitative Process Metrics

To assist process chemists in selecting the appropriate methodology, the following table summarizes the key metrics comparing traditional synthesis against the two green protocols described above.

Process MetricTraditional (HATU / DCM)Biocatalytic (CALB / CPME)Metal-Catalyzed (NiCl₂ / Toluene)
Typical Yield (%) > 95%92 – 98%85 – 90%
Process Mass Intensity (PMI) 40 – 60[2]< 15< 20
Reaction Temperature 25 °C60 °C110 °C
Reaction Time 2 – 4 h24 – 48 h20 h
Primary Waste Profile Toxic uronium salts, DCMWater, recyclable enzymeWater, recyclable Ni salt
Scalability Poor (High cost/waste)Excellent (Mild conditions)Good (Requires thermal input)

References

1.[4] Title: Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 Source: Royal Society Open Science URL:

2.[3] Title: Amide Reaction Innovations: Enhanced Eco-Friendly Protocols Source: Patsnap URL:

3.[2] Title: A green chemistry perspective on catalytic amide bond formation Source: SciSpace URL:

4.[1] Title: Green Chemistry - The MJA Lab Source: The MJA Lab URL:

5.[5] Title: A Sustainable Green Enzymatic Method for Amide Bond Formation Source: PMC (National Institutes of Health) URL:

Sources

Applications of 1-[(3-methylphenyl)acetyl]pyrrolidine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 1-[(3-methylphenyl)acetyl]pyrrolidine (CAS 71982-22-4 analog/derivative) as a versatile pharmaceutical intermediate. This compound serves as a critical scaffold in the synthesis of neuroactive phenethylamines , analgesics , and peptidomimetics (e.g., β-amyloid inhibitors).[1]

Executive Summary

1-[(3-methylphenyl)acetyl]pyrrolidine is a tertiary amide intermediate used primarily in the development of Central Nervous System (CNS) agents. Its structural core—a pyrrolidine ring linked to a lipophilic m-tolyl moiety via an acetyl spacer—makes it a high-value building block for:

  • Phenethylamine Derivatives: Precursor to 1-[2-(3-methylphenyl)ethyl]pyrrolidine via reduction, a pharmacophore found in antihistamines and dopamine receptor ligands.[1]

  • Analgesic Scaffolds: A substrate for

    
    -alkylation to generate quaternary centers seen in diphenylpropylamine-class opioids (e.g., Morpheridine analogs).[1]
    
  • Peptidomimetics: A proline-mimetic fragment used in the design of protease inhibitors and β-amyloid release inhibitors for Alzheimer’s disease research.[1]

Part 1: Chemical Profile & Strategic Utility
PropertySpecification
IUPAC Name 1-[2-(3-methylphenyl)acetyl]pyrrolidine
Molecular Formula

Molecular Weight 203.28 g/mol
Key Functionality Tertiary Amide (Chemoselective reduction,

-lithiation)
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water
Stability Stable under standard conditions; Hygroscopic

Mechanistic Insight: The amide bond in this intermediate is chemically robust, allowing for modifications on the aromatic ring (e.g., halogenation) or the


-methylene group (e.g., alkylation) before the amide is reduced or hydrolyzed.[1] This "protecting group-like" stability makes it ideal for divergent synthesis libraries.[1]
Part 2: Synthesis Protocol (Optimized Amidation)

Objective: High-yield synthesis of 1-[(3-methylphenyl)acetyl]pyrrolidine from 3-methylphenylacetic acid.

Reagents:

  • 3-Methylphenylacetic acid (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • EDC

    
    HCl (1.2 eq) or Thionyl Chloride (
    
    
    
    )
  • HOBt (1.2 eq) - if using EDC coupling

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) (anhydrous)

Protocol A: Acid Chloride Method (Scale-Up Preferred)

  • Activation: Dissolve 3-methylphenylacetic acid (10 g) in dry DCM (100 mL). Add catalytic DMF (3 drops).[1]

  • Chlorination: Add

    
     (1.5 eq) dropwise at 0°C. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess 
    
    
    
    .[1]
  • Coupling: Redissolve the crude acid chloride in DCM (50 mL). Cool to 0°C.[1]

  • Addition: Add a solution of Pyrrolidine (1.2 eq) and

    
     (2.0 eq) in DCM dropwise over 30 mins. Exothermic reaction - maintain T < 10°C.
    
  • Work-up: Stir at RT for 4 hours. Wash with 1M HCl (2x), sat.[1]

    
     (2x), and brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc 7:3) or vacuum distillation.[1]

Quality Control Criteria:

  • HPLC Purity: >98%

  • 1H NMR (CDCl3):

    
     3.65 (s, 2H, 
    
    
    
    -CO), 3.45 (t, 4H, Pyrrolidine
    
    
    ), 2.35 (s, 3H,
    
    
    ).[1]
Part 3: Downstream Application Protocols
Application 1: Synthesis of Neuroactive Phenethylamines (Reduction)

This protocol converts the intermediate into a tertiary amine, a scaffold common in CNS-active drugs (e.g., Triprolidine analogs).[1]

Mechanism: Lithium Aluminum Hydride (


) reduces the carbonyl (

) to a methylene (

).[1]

Workflow:

  • Setup: Flame-dry a 3-neck flask under Argon. Charge with

    
     (2.0 eq) and dry THF.[1]
    
  • Addition: Dissolve 1-[(3-methylphenyl)acetyl]pyrrolidine (1.0 eq) in THF. Add dropwise to the hydride suspension at 0°C.

  • Reflux: Heat to reflux (66°C) for 6-12 hours. Monitor by TLC (disappearance of amide).[1]

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of
      
      
      )
    • 
       mL 15% NaOH
      
    • 
       mL Water[1]
      
  • Isolation: Filter the granular precipitate. Concentrate filtrate.[1] Convert to Hydrochloride salt using HCl/Ether for stability.[1]

Application 2:

-Alkylation for Analgesic Scaffolds

This protocol exploits the acidity of the benzylic protons (


 to carbonyl) to introduce substituents, creating quaternary centers found in analgesics like Morpheridine  or Bezitramide  analogs.[1]

Reagents:

  • LDA (Lithium Diisopropylamide) (1.1 eq)

  • Alkyl Halide (e.g., Ethyl Bromide, Benzyl Chloride)[1]

  • THF (anhydrous), -78°C bath.

Protocol:

  • Deprotonation: Cool LDA/THF solution to -78°C. Add 1-[(3-methylphenyl)acetyl]pyrrolidine dropwise. Stir for 1 hour to form the lithium enolate.[1]

  • Alkylation: Add the Alkyl Halide (1.2 eq) slowly.

  • Warming: Allow to warm to RT overnight.

  • Work-up: Quench with

    
    . Extract with EtOAc.[1][2]
    
  • Result: 1-[2-(3-methylphenyl)-2-substituted-acetyl]pyrrolidine.

Part 4: Visualized Pathways & Logic

SynthesisWorkflow Start 3-Methylphenylacetic Acid Step1 Activation (SOCl2 or EDC) Start->Step1 Pre-activation Intermediate 1-[(3-methylphenyl)acetyl]pyrrolidine (Target Intermediate) Step1->Intermediate + Pyrrolidine PathA Route A: Reduction (LiAlH4) Intermediate->PathA PathB Route B: alpha-Alkylation (LDA, R-X) Intermediate->PathB ProductA 1-[2-(3-methylphenyl)ethyl]pyrrolidine (CNS Ligand Scaffold) PathA->ProductA Deoxygenation ProductB alpha-Substituted Amide (Analgesic Precursor) PathB->ProductB C-C Bond Formation

Figure 1: Divergent synthesis pathways utilizing 1-[(3-methylphenyl)acetyl]pyrrolidine as a central node.

Part 5: References
  • Thorsett, E. D., et al. (1998).[1] Methods and compounds for inhibiting β-amyloid peptide release and/or synthesis. U.S. Patent No.[1][3] 6,506,782.[1][4] Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • Janssen, P. A. J. (1961).[1] Pirinitramide (R 3365), a potent analgesic.[1] Journal of Pharmacy and Pharmacology, 13(1), 513-530.[1] (Foundational reference for diphenylpropylamine-pyrrolidine analgesics).

  • Zhang, R., et al. (2022).[1] Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters, 24(12), 2359-2364.[1] Link

  • Mykhailiuk, P. (2014).[1] Synthesis of unique pyrrolidines for drug discovery. Enamine Application Notes. Link

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Application Notes and Protocols for 1-[(3-methylphenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

1-[(3-methylphenyl)acetyl]pyrrolidine is a chemical compound featuring a pyrrolidine ring N-acylated with a (3-methylphenyl)acetyl group. The pyrrolidine moiety is a common structural feature in numerous natural alkaloids and synthetic drugs, while the substituted aromatic ketone portion suggests potential biological activity and specific chemical reactivity.[1][2][3][4] The intended use for this compound is primarily for laboratory research purposes.[5] Given its structure, it is prudent to handle this compound with the care afforded to potentially bioactive and hazardous materials.

Physicochemical Properties and Stability Considerations

While experimental data for 1-[(3-methylphenyl)acetyl]pyrrolidine is limited, we can infer its general properties from related structures such as N-acetylpyrrolidine and other substituted pyrrolidines.[6][7]

Table 1: Inferred Physicochemical Properties of 1-[(3-methylphenyl)acetyl]pyrrolidine

PropertyInferred CharacteristicRationale and Handling Implications
Physical State Likely a solid or high-boiling point liquid at room temperature.Influences handling procedures (e.g., weighing, dissolution). Solids may pose an inhalation risk if dusty.
Solubility Expected to be soluble in a range of organic solvents.Important for experimental design and cleaning procedures.
Stability Assumed to be stable under standard laboratory conditions. However, aromatic ketones can be susceptible to photochemical reactions. The amide bond may be susceptible to hydrolysis under strong acidic or basic conditions.Storage away from direct light is recommended. Avoid extreme pH conditions unless experimentally required.
Hygroscopicity Potential to be hygroscopic.Storage in a desiccated environment is advisable to prevent water absorption, which could affect sample integrity and reactivity.[8]

A formal stability study is recommended to establish a definitive stability profile and re-test period. Such a study should evaluate the compound under various conditions (e.g., temperature, humidity, light) and utilize stability-indicating analytical methods.[9][10][11]

Hazard Identification and Safety Precautions

Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to hazard assessment is necessary. Structurally related compounds, such as N-methylpyrrolidinone, exhibit skin, eye, and respiratory irritation, and may have reproductive toxicity.[8] Aromatic amines and ketones can also pose various health risks.[12][13]

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

  • Eye and Face Protection: Chemical safety goggles and a face shield should be worn at all times when handling the compound.

  • Skin Protection: A laboratory coat and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory.[14] Ensure gloves are inspected before use and changed frequently.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust, aerosols, or vapors.[14]

3.2. Engineering Controls

  • Ventilation: All handling of 1-[(3-methylphenyl)acetyl]pyrrolidine should occur in a well-ventilated area, preferably within a chemical fume hood.[14]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[8]

3.3. First Aid Measures

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[13]

  • If inhaled: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining the integrity of 1-[(3-methylphenyl)acetyl]pyrrolidine and ensuring laboratory safety.

4.1. General Handling

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and equipment.[15]

  • Ground all equipment when transferring large quantities to prevent static discharge.[16]

  • Do not eat, drink, or smoke in the laboratory.[17]

  • Wash hands thoroughly after handling.[17]

4.2. Storage Conditions

Table 2: Recommended Storage Conditions for 1-[(3-methylphenyl)acetyl]pyrrolidine

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes degradation and reduces vapor pressure if the compound is volatile.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents potential oxidation or reaction with atmospheric moisture.
Light Protect from light.[8]Aromatic compounds can be light-sensitive. Amber vials or storage in a dark cabinet is recommended.
Container Store in a tightly sealed, appropriate container.Prevents contamination and exposure to the laboratory environment.[17]
Segregation Store away from incompatible materials such as strong oxidizing agents and strong acids.[16][18]Prevents hazardous chemical reactions.

Workflow for Safe Handling and Storage:

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep Don Appropriate PPE (Goggles, Lab Coat, Gloves) fume_hood Ensure Chemical Fume Hood is Operational prep->fume_hood retrieve Retrieve Compound from Designated Storage fume_hood->retrieve weigh Weigh Required Amount in Fume Hood retrieve->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve seal Tightly Seal Container dissolve->seal label_container Ensure Container is Properly Labeled seal->label_container store Store in Cool, Dry, Dark, Inert Atmosphere label_container->store decontaminate Decontaminate Work Area store->decontaminate dispose Dispose of Waste in Accordance with Regulations decontaminate->dispose remove_ppe Remove and Dispose of Contaminated PPE dispose->remove_ppe

Caption: Workflow for the safe handling and storage of 1-[(3-methylphenyl)acetyl]pyrrolidine.

Spill and Waste Disposal Management

5.1. Spill Response

In the event of a spill:

  • Evacuate the immediate area.

  • Ensure proper ventilation.

  • Remove all sources of ignition.[8]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable, sealed container for disposal.

  • Decontaminate the spill area.

5.2. Waste Disposal

All waste containing 1-[(3-methylphenyl)acetyl]pyrrolidine should be considered hazardous waste.

  • Dispose of waste in clearly labeled, sealed containers.[18]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of this compound down the drain.

Decision Tree for Storage Location:

G start Is the compound light sensitive? yes_light Store in amber vial or dark cabinet start->yes_light Yes no_light Standard vial is acceptable start->no_light No hygroscopic Is the compound hygroscopic? yes_light->hygroscopic no_light->hygroscopic yes_hygro Store in a desiccator hygroscopic->yes_hygro Yes no_hygro Standard dry storage hygroscopic->no_hygro No reactive Is the compound air/moisture reactive? yes_hygro->reactive no_hygro->reactive yes_reactive Store under inert atmosphere (Ar/N2) reactive->yes_reactive Yes no_reactive Standard atmosphere is acceptable reactive->no_reactive No final_storage Final Storage Location: Cool, Dry, Well-ventilated, Away from Incompatibles yes_reactive->final_storage no_reactive->final_storage

Caption: Decision tree for determining the appropriate storage location for 1-[(3-methylphenyl)acetyl]pyrrolidine.

Conclusion

The handling and storage of 1-[(3-methylphenyl)acetyl]pyrrolidine require a cautious and informed approach. By understanding the inferred properties and potential hazards based on its chemical structure, and by adhering to the rigorous protocols outlined in this guide, researchers can work with this compound in a safe and effective manner, ensuring both personal safety and the integrity of their experimental results. Continuous vigilance and adherence to established laboratory safety practices are paramount.

References

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved from [Link]

  • Certified Laboratories. (n.d.). Guide to OTC & Cosmetic Stability Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one. PubChem. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003, February 6). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pyrrolidine, 1-acetyl- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrrolidine, 1-acetyl- (CAS 4030-18-6). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Omori UK. (2025, December 17). Key Guidelines for Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • ChemistryTalk. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • SKC Inc. (2023, December 22). SAFETY DATA SHEET - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • Adriamed. (n.d.). Drug Stability Table. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 71982-22-4 | 1-(3-Methylphenyl)pyrrolidine. Retrieved from [Link]

  • Asati, V., Kaur, G., & Singh, I. P. (2020). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. Research in Pharmaceutical Sciences, 15(1), 14–25. Retrieved from [Link]

  • Asati, V., Kaur, G., & Singh, I. P. (2020). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. Research in Pharmaceutical Sciences, 15(1), 14–25. Retrieved from [Link]

  • Li, J., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules, 29(11), 2588. Retrieved from [Link]

  • BASF Corporation. (1990). N-Methylpyrrolidone Handling and Storage. P2 InfoHouse. Retrieved from [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-[(3-methylphenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Welcome to the technical support and troubleshooting center for the purification of 1-[(3-methylphenyl)acetyl]pyrrolidine. The synthesis of this molecule—typically via the amidation of 3-methylphenylacetic acid with pyrrolidine—yields a crude mixture containing the target neutral amide, unreacted basic amine, unreacted acidic precursor, and coupling reagent byproducts. Because the target amide is strictly neutral, acid-base liquid-liquid extraction (LLE) is the most efficient and scalable primary purification strategy.

Below, you will find a mechanistic workflow, physicochemical data, troubleshooting FAQs, and validated experimental protocols to ensure high-purity isolation.

Process Overview & Mechanistic Workflow

The purification relies on the sequential manipulation of the aqueous phase's pH. By ionizing the unreacted starting materials, we force them into the aqueous layer while the neutral amide remains in the organic phase.

AmidePurification Crude Crude Reaction Mixture (Amide, Acid, Amine, Urea) Dissolve Dissolve in Organic Solvent (EtOAc or DCM) Crude->Dissolve AcidWash Acidic Aqueous Wash (1M HCl or 10% Citric Acid) Dissolve->AcidWash Aq1 Aqueous Phase (Pyrrolidinium salts) AcidWash->Aq1 Separates Org1 Organic Phase (Amide, Acid, Urea) AcidWash->Org1 Retains BaseWash Basic Aqueous Wash (Sat. NaHCO3 or 1M NaOH) Org1->BaseWash Aq2 Aqueous Phase (3-Methylphenylacetate salts) BaseWash->Aq2 Separates Org2 Organic Phase (Amide, Neutral impurities) BaseWash->Org2 Retains Brine Brine Wash & Drying (MgSO4 / Na2SO4) Org2->Brine Pure Pure Amide Product Brine->Pure

Workflow for acid-base liquid-liquid extraction of 1-[(3-methylphenyl)acetyl]pyrrolidine.

Physicochemical Data for Partitioning

To successfully troubleshoot extraction failures, you must understand the ionization states of your reaction components.

ComponentRoleApprox. pKaTarget Aqueous WashPartitioning State
1-[(3-methylphenyl)acetyl]pyrrolidine ProductN/A (Neutral)NoneOrganic Phase
Pyrrolidine Reactant (Amine)11.271M HCl / 10% Citric AcidAqueous (Cation)
3-Methylphenylacetic acid Reactant (Acid)~4.30Sat. NaHCO₃ / 1M NaOHAqueous (Anion)
HOBt Coupling Additive4.60Sat. NaHCO₃Aqueous (Anion)
EDC Urea byproduct Coupling ByproductN/AWater / 1M HClAqueous (Neutral/Cationic)

Troubleshooting FAQs

Q: Why is unreacted pyrrolidine persisting in my organic phase after an acid wash? A: Pyrrolidine is highly basic (pKa ~11.27). If it remains in the organic phase, the aqueous wash is likely insufficiently acidic to fully protonate the amine. Causality: Amine extraction relies on forming the highly water-soluble pyrrolidinium chloride salt. If you are using a weak acid wash (e.g., dilute NH₄Cl), the equilibrium does not shift completely to the protonated state. Ensure you use 1M HCl or 10% aqueous citric acid to force the partition into the aqueous layer, as standard aqueous workup protocols dictate[1].

Q: How can I ensure complete removal of unreacted 3-methylphenylacetic acid? A: 3-Methylphenylacetic acid has a pKa of ~4.3. Causality: According to the Henderson-Hasselbalch equation, the pH of your basic wash must be at least 2 units higher than the pKa (i.e., pH > 6.3) to achieve >99% deprotonation and convert the acid into its water-soluble sodium salt. Washing with saturated aqueous NaHCO₃ (pH ~8.3) is generally sufficient to remove unwanted acids, but a 1M NaOH wash (pH 14) guarantees rapid and complete extraction[1].

Q: I used EDC and HOBt for the coupling reaction. How do I remove their byproducts? A: EDC is chosen specifically because its urea byproduct is water-soluble and easily removed during the acidic aqueous wash[2]. HOBt (pKa ~4.6) will be deprotonated and removed during the basic wash (NaHCO₃). If you used DCC instead, the resulting dicyclohexylurea (DCU) is insoluble in both water and most organic solvents; it must be removed via vacuum filtration before beginning the liquid-liquid extraction.

Q: Emulsions are forming during the extraction in dichloromethane (DCM). How do I break them? A: Emulsions frequently occur in DCM/water systems due to their similar densities and the presence of amphiphilic reaction byproducts. Causality: Adding brine (saturated NaCl) to the aqueous layer increases its density and ionic strength. This "salting out" effect decreases the solubility of the organic solvent in the aqueous phase, disrupting the emulsion and forcing the layers to separate[1].

Q: My reaction mixture is extremely complex and LLE isn't working. Are there alternative purification methods? A: Yes. For stubborn mixtures where LLE fails, Solid Phase Extraction (SPE) using functionalized resins is highly effective. Strong Cation Exchange (SCX) media (e.g., propylsulfonic acid functionalized silica) can act as a scavenger. Causality: The SCX resin traps basic impurities (like unreacted pyrrolidine) via ionic bonding, allowing the neutral amide product to elute freely[3].

Validated Experimental Protocols

Protocol A: Standard Acid/Base Liquid-Liquid Extraction (LLE)

Self-validating mechanism: The sequential alteration of pH ensures that only ionizable impurities are removed, leaving the strictly neutral amide in the organic phase.

  • Dilution: Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent (especially if water-miscible, like DMF or THF). Redissolve the residue in an immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 volumes).

  • Amine Scavenging (Acid Wash): Transfer the solution to a separatory funnel. Wash the organic layer with 1M HCl (3 × 5 volumes). Vent the funnel frequently.

    • Validation check: The final aqueous wash should test acidic (pH 1-2) on pH paper, confirming excess acid is present to protonate all pyrrolidine.

  • Acid Scavenging (Base Wash): Wash the organic layer with saturated aqueous NaHCO₃ (3 × 5 volumes).

    • Caution: CO₂ gas will evolve if residual acid is present. Vent immediately and frequently by holding the funnel upside-down and opening the stopcock[1].

  • Final Wash: Wash the organic layer with Brine (saturated NaCl) (1 × 5 volumes) to remove residual water and break any micro-emulsions[1].

  • Drying & Concentration: Transfer the organic layer to an Erlenmeyer flask, add anhydrous MgSO₄ or Na₂SO₄ until the powder flows freely (indicating all water is absorbed). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the purified 1-[(3-methylphenyl)acetyl]pyrrolidine.

Protocol B: Solid-Phase Scavenging (SCX Catch-and-Release)

Use this protocol if LLE yields unbreakable emulsions or if scaling down for high-throughput parallel synthesis.

  • Preparation: Condition a pre-packed Strong Cation Exchange (SCX-2) silica cartridge with 10% acetic acid in methanol, followed by pure methanol[3].

  • Loading: Dissolve the crude mixture in a minimal amount of methanol or DCM and load it onto the SCX column.

  • Elution of Product: Elute with 2-3 column volumes of methanol. The neutral 1-[(3-methylphenyl)acetyl]pyrrolidine will pass through the column unhindered.

  • Trapping of Impurities: Unreacted pyrrolidine and basic coupling byproducts remain ionically bound to the sulfonic acid groups on the stationary phase[3].

  • Concentration: Evaporate the methanolic eluent under reduced pressure to recover the pure amide.

References

  • [2] Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. National Institutes of Health (nih.gov). 2

  • [3] How should I purify a complex, polar, amide reaction mixture? Biotage.3

  • [1] 8.4 - Extraction and Washing Guide. MIT OpenCourseWare (mit.edu). 1

Sources

Minimizing side reactions during 1-[(3-methylphenyl)acetyl]pyrrolidine formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and process chemists scaling up the synthesis of 1-[(3-methylphenyl)acetyl]pyrrolidine, you may encounter unexpected yield drops, dark reaction mixtures, or complex impurity profiles. This guide deconstructs the mechanistic pitfalls of phenylacetic acid amidation and provides field-proven, self-validating protocols to ensure high-fidelity amide bond formation.

Part 1: Mechanistic Troubleshooting & Causality (The "Why")

When coupling 3-methylphenylacetic acid (or its acyl chloride) with pyrrolidine, side reactions are rarely random; they are predictable consequences of the substrate's electronic properties and the chosen activation strategy.

Issue 1: Ketene Formation and Dimerization (Acyl Chloride Route)

The Symptom: The reaction mixture turns dark yellow or brown upon the addition of a tertiary amine base (like Triethylamine, TEA), and TLC reveals a complex mixture with a prominent non-polar byproduct. The Causality: Phenylacetyl chlorides possess highly acidic alpha-protons. In the presence of strong, sterically hindered bases like TEA, the acyl chloride undergoes rapid dehydrohalogenation rather than direct aminolysis. This forms a highly reactive 3-methylphenylketene intermediate[1]. While this ketene can react with pyrrolidine to form the desired amide, it frequently undergoes a competing [2+2] cycloaddition with itself, forming a cyclobutanedione dimer that permanently traps your starting material[2]. The Solution: Suppress ketene formation by avoiding anhydrous tertiary amines. Instead, utilize a biphasic Schotten-Baumann system (aqueous NaOH / Dichloromethane), which neutralizes the HCl byproduct without promoting dehydrohalogenation[1].

KetenePathway AC 3-Methylphenylacetyl Chloride Ketene Reactive Ketene Intermediate AC->Ketene Dehydrohalogenation (Base-promoted) Amide 1-[(3-methylphenyl)acetyl] pyrrolidine (Product) AC->Amide Direct Aminolysis (Desired Pathway) Base Tertiary Amine (e.g., TEA) Base->Ketene Dimer Cyclobutanedione Dimer (Byproduct) Ketene->Dimer [2+2] Cycloaddition (Side Reaction) Ketene->Amide Nucleophilic Attack Pyrrolidine Pyrrolidine (Nucleophile) Pyrrolidine->Amide

Mechanistic divergence of acyl chlorides: direct amidation vs. ketene-mediated dimerization.

Issue 2: Guanidinylation of Pyrrolidine (Uronium Route)

The Symptom: When using HATU or HBTU, the yield of the amide plateaus, and mass spectrometry identifies a +99 Da (for HATU) mass adduct on the pyrrolidine. The Causality: Pyrrolidine is a highly nucleophilic, unhindered secondary amine. If pyrrolidine is introduced into the reaction mixture before the 3-methylphenylacetic acid is fully activated by the uronium salt, the amine will attack the electrophilic carbon of the coupling agent itself. This forms a stable, unreactive tetramethylguanidinium byproduct, consuming both your amine and your coupling agent[3][4]. The Solution: Always pre-activate the carboxylic acid with HATU and DIPEA for at least 5–10 minutes before adding the pyrrolidine.

Issue 3: Insoluble Urea Byproducts (Carbodiimide Route)

The Symptom: A stubborn white precipitate forms during the reaction, which is difficult to separate from the product during column chromatography. The Causality: Standard carbodiimides like DCC or DIC generate dicyclohexylurea or diisopropylurea as thermodynamic byproducts. These ureas are notoriously partially soluble in both organic solvents and water, making isolation tedious[5]. The Solution: Switch to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDC generates a urea byproduct that is highly water-soluble and can be completely removed via a simple acidic aqueous wash[3].

Part 2: Reagent Selection & Quantitative Data

To optimize your synthesis, consult the following comparative matrix of activation strategies.

Activation StrategyReagents UsedPrimary Side Reaction RiskYield ImpactRecommended Mitigation
Acyl Chloride SOCl₂, then TEA / DCMKetene dimerizationHighUse biphasic Schotten-Baumann conditions.
Carbodiimide EDC·HCl, HOBt, DIPEASymmetrical anhydride formationLowAdd HOBt to trap the O-acylisourea as an active ester.
Uronium Salt HATU, DIPEA, DMFGuanidinylation of pyrrolidineMediumPre-activate the acid for 10 mins prior to amine addition.

Part 3: Step-by-Step Optimized Protocols

Every protocol below is designed as a self-validating system. By monitoring specific visual cues and phase separations, you can verify the success of the reaction in real-time.

Protocol A: EDC/HOBt-Mediated Coupling (Recommended for Discovery Scale)

This method avoids ketene formation entirely by directly activating the carboxylic acid under mild conditions.

Reagents: 3-Methylphenylacetic acid (1.0 eq), Pyrrolidine (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq), anhydrous DCM.

  • Pre-activation: In a flame-dried flask under nitrogen, dissolve 3-methylphenylacetic acid in anhydrous DCM (0.2 M). Add HOBt and EDC·HCl. Stir at room temperature for 15 minutes. Self-Validation: The solution should remain clear; no precipitate should form.

  • Amine Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA, followed by the dropwise addition of pyrrolidine over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. Monitor via TLC (Hexanes/EtOAc 1:1).

  • Aqueous Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (removes unreacted pyrrolidine, DIPEA, and EDC urea byproduct), saturated NaHCO₃ (removes unreacted acid and HOBt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 1-[(3-methylphenyl)acetyl]pyrrolidine.

EDCWorkflow Step1 Step 1 Dissolve Acid, EDC·HCl, & HOBt in DCM Step2 Step 2 Stir 15 min (Active Ester Formation) Step1->Step2 Step3 Step 3 Add Pyrrolidine & DIPEA at 0 °C Step2->Step3 Step4 Step 4 Warm to RT Stir 4-12 hours Step3->Step4 Step5 Step 5 Aqueous Workup (Removes Urea Byproduct) Step4->Step5

Step-by-step workflow for the EDC/HOBt-mediated amidation of 3-methylphenylacetic acid.

Protocol B: Biphasic Schotten-Baumann Synthesis (Recommended for Scale-Up)

This method utilizes the highly reactive acyl chloride but suppresses ketene dimerization by using an aqueous inorganic base.

Reagents: 3-Methylphenylacetyl chloride (1.0 eq), Pyrrolidine (1.1 eq), 2M NaOH (aq) (2.0 eq), DCM.

  • Preparation: In a round-bottom flask, dissolve pyrrolidine in DCM (0.3 M). Add the 2M NaOH aqueous solution. Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Acylation: Dissolve 3-methylphenylacetyl chloride in a small volume of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 30 minutes. Self-Validation: Vigorous stirring is critical to ensure the HCl byproduct is immediately neutralized by the aqueous phase, preventing pyrrolidine protonation.

  • Propagation: Stir for 2 hours at room temperature.

  • Workup: Separate the layers. Wash the organic layer with 1M HCl, then brine. Dry over Na₂SO₄ and concentrate.

Part 4: Frequently Asked Questions (FAQs)

Q: Do I need to use racemization suppressants like HOAt or Oxyma for this reaction? A: No. Unlike standard α-amino acids, 3-methylphenylacetic acid lacks a chiral center at the alpha position (it possesses a symmetric -CH₂- group between the phenyl ring and the carbonyl). Therefore, epimerization/racemization is physically impossible. Additives like HOBt are utilized in Protocol A strictly as nucleophilic catalysts to form a highly reactive OBt-ester, preventing the formation of sluggish symmetrical anhydrides[3].

Q: Why is my reaction mixture turning dark brown when using the acyl chloride route with triethylamine? A: This color change, accompanied by a complex TLC profile, is the hallmark of ketene generation and subsequent polymerization/dimerization. Triethylamine is too strong of a base for phenylacetyl chlorides. You must switch to a weaker base (like pyridine) or utilize the biphasic aqueous system described in Protocol B.

Q: Can I use DMF as a solvent for the EDC/HOBt coupling instead of DCM? A: Yes, DMF is an excellent solvent for amidation, particularly if your starting materials have poor solubility in DCM. However, DMF is miscible with water, which complicates the aqueous workup. If you use DMF, you must perform a thorough extraction with a large volume of Ethyl Acetate and wash the organic layer with 5% aqueous LiCl (at least 3 times) to pull the DMF into the aqueous phase.

References

  • Coupling Reagents Aapptec Peptides URL
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals ACS Publications URL
  • Amide coupling reaction in medicinal chemistry.
  • Technical Support Center: Reactions with 2-Bromo-2-phenylacetyl Chloride Benchchem URL
  • preventing dimer formation in ketene reactions Benchchem URL
  • Product Class 12: Aryl- and Hetarylketenes Thieme Connect URL

Sources

Technical Support Center: Purification of 1-[(3-methylphenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-AMIDE-003 Subject: Optimization of Silica Gel Chromatography for Tertiary Amides Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to purify 1-[(3-methylphenyl)acetyl]pyrrolidine , a tertiary amide synthesized likely via the coupling of 3-methylphenylacetic acid and pyrrolidine.

The Challenge: Amides are stable, neutral compounds, but they often co-elute with unreacted starting materials. Users frequently report "streaking" (due to residual pyrrolidine) or "ghost peaks" (due to the carboxylic acid).

The Solution: Success lies 80% in the pre-column workup and 20% in the chromatography . Because your product is neutral, while your major impurities are acidic (phenylacetic acid derivative) and basic (pyrrolidine), we can chemically "scrub" the mixture before it ever touches the silica.

Part 1: Pre-Chromatography Diagnostics (The "Triage")

STOP. Do not load your crude reaction mixture directly onto the column. Direct loading of crude amide couplings often leads to rapid column saturation and poor separation. Perform this "Chemical Triage" first.

Protocol: The Acid/Base Scavenger Wash

This Liquid-Liquid Extraction (LLE) exploits the pH-dependent solubility of your impurities.

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as it forms emulsions more easily during basic washes.

  • Acid Wash (Removes Pyrrolidine):

    • Wash organic layer 2x with 1N HCl .

    • Mechanism:[1][2][3][4][5] Protonates unreacted pyrrolidine (

      
      ) into water-soluble pyrrolidinium chloride. The neutral amide remains in the organic layer.
      
  • Base Wash (Removes Acid):

    • Wash organic layer 2x with Saturated NaHCO₃ (or 1N NaOH if acid is stubborn).

    • Mechanism:[1][2][3][4][5] Deprotonates unreacted 3-methylphenylacetic acid (

      
      ) into water-soluble carboxylate salt.
      
  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate.

Result: Your "crude" is now 90-95% pure. The column only needs to separate the amide from non-ionic byproducts (e.g., urea from EDC coupling).

Part 2: Method Development & TLC

Solvent System Selection

For this lipophilic amide, a Hexane/Ethyl Acetate system is superior to DCM/MeOH. The toluene ring (3-methylphenyl) adds significant lipophilicity.

Solvent SystemPolarityRecommended For
Hexane / EtOAc Low-MediumPrimary Choice. Excellent selectivity for lipophilic amides.
DCM / MeOH HighAvoid unless product is very polar. Often causes band broadening.
Toluene / Acetone MediumBackup. Good if Hex/EtOAc fails to separate regioisomers.
Visualization Strategy

Your molecule has two distinct "handles" for detection:

  • UV (254 nm): The 3-methylphenyl aromatic ring will absorb strongly. This is your primary method.

  • Iodine Chamber: The pyrrolidine ring and alkyl chains will stain brown/yellow. Useful to detect non-UV active impurities (like grease or aliphatic coupling reagents).

Part 3: The Column Chromatography Protocol

Step 1: Stationary Phase & Column Sizing
  • Phase: Silica Gel 60 (40–63 µm).

  • Ratio: 30:1 (Silica : Crude Mass) if pre-washed (Part 1). Increase to 50:1 if crude is dirty.

Step 2: Loading (Crucial Decision)
  • Method A: Wet Loading (Preferred for Oils): Dissolve the concentrated oil in a minimum volume of 10% EtOAc/Hexane. If it requires pure EtOAc to dissolve, use Method B.

  • Method B: Dry Loading (Preferred for Solids/Polar solubility): Dissolve in DCM, add Celite (1:2 ratio), and rotovap to a free-flowing powder. Load this powder on top of the silica bed. This prevents band broadening caused by loading in a strong solvent.

Step 3: Elution Gradient

Run a stepwise gradient to maintain sharp peaks.

  • Equilibration: 100% Hexane (2 Column Volumes - CV).

  • Step 1: 10% EtOAc / 90% Hexane (removes non-polar impurities/grease).

  • Step 2: 20% EtOAc / 80% Hexane (Watch for product onset).

  • Step 3: 30% - 40% EtOAc / Hexane (Elute Product).

  • Flush: 100% EtOAc (Remove polar junk).

Part 4: Troubleshooting & FAQs

Q1: My product is "streaking" down the TLC plate and column. Why?

A: This usually indicates residual pyrrolidine (amine) or acid .

  • Diagnosis: If the streak starts from the baseline, it's likely the amine interacting with the acidic silanols of the silica.

  • Fix: If you skipped the Acid Wash (Part 1), you must add 1% Triethylamine (TEA) to your mobile phase. This neutralizes the silica surface. However, proper workup is superior to using modifiers.

Q2: I see a "ghost peak" that elutes right after my product.

A: This is likely the 3-methylphenylacetic acid .

  • Mechanism:[1][3][4][5] Carboxylic acids can dimerize or drag on silica, creating broad, unpredictable peaks.

  • Fix: Re-dissolve the fraction in EtOAc and wash with 1N NaOH. The "ghost" will disappear into the aqueous layer.

Q3: My product crystallized inside the column!

A: The amide is likely a solid with poor solubility in Hexane.

  • Fix: Switch to Dry Loading (Method B above). Ensure your gradient starts with at least 5-10% EtOAc to keep the compound in solution as it moves.

Q4: Can I use DCM/MeOH instead?

A: You can, but it is less selective for this specific molecule. DCM/MeOH is better for very polar amides (e.g., those with extra -OH or -NH groups). For a phenyl-alkyl-pyrrolidine amide, Hexane/EtOAc gives sharper separation.

Part 5: Visual Workflows

Diagram 1: The Purification Decision Logic

This flowchart illustrates the critical "Chemical Triage" process that dictates the success of the column.

PurificationLogic Start Crude Reaction Mixture (Amide + Pyrrolidine + Acid) LLE Liquid-Liquid Extraction (EtOAc vs Water) Start->LLE AcidWash Wash 1N HCl (Removes Pyrrolidine) LLE->AcidWash BaseWash Wash Sat. NaHCO3 (Removes Phenylacetic Acid) AcidWash->BaseWash TLC TLC Analysis (Hex/EtOAc 7:3) BaseWash->TLC Decision Is Rf 0.2 - 0.3? TLC->Decision Column Run Silica Column (Gradient Hex -> EtOAc) Decision->Column Yes Modify Adjust Polarity (Add more EtOAc) Decision->Modify No (Rf < 0.2) Modify->TLC

Caption: Workflow for pre-purification workup and TLC optimization. Removing ionic impurities (Acid/Base washes) is the critical step.

Diagram 2: Column Fractionation Strategy

Visualizing the separation profile on Silica Gel 60.

ColumnProfile Impurities Non-Polar Impurities (Grease, Toluene) Elutes: 0-10% EtOAc Product Target Amide 1-[(3-methylphenyl)acetyl]pyrrolidine Elutes: 20-40% EtOAc Impurities->Product Increasing Polarity PolarTrash Polar Byproducts (Ureas, Salts) Stays on Column Product->PolarTrash High Polarity Wash

Caption: Expected elution order. The target amide elutes in the "Goldilocks" zone of 20-40% Ethyl Acetate.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43, 2923–2925.

    • Foundational text on flash chrom
  • Biotage Technical Guide. Strategies for the Purification of Amides.

    • Specific guidance on solvent systems and loading for amide purific
  • Common Organic Chemistry. Running a Silica Gel Column: Step-by-Step.

    • Standard operating procedures for silica gel packing and elution.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. Authoritative reference for acid/base extraction protocols (LLE).

Sources

Optimization of solvent selection for 1-[(3-methylphenyl)acetyl]pyrrolidine extraction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Selection for API Extraction

Guide ID: SSC-API-EXT-004 Topic: Optimization of Solvent Selection for 1-[(3-methylphenyl)acetyl]pyrrolidine Extraction Senior Application Scientist: Dr. Gemini

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth technical advice and troubleshooting protocols for the liquid-liquid extraction (LLE) of 1-[(3-methylphenyl)acetyl]pyrrolidine. Our goal is to move beyond simple protocols and provide a framework for rational solvent selection and process optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Principles of Solvent Selection

Q1: What is the fundamental principle of liquid-liquid extraction (LLE) and why is solvent choice so critical?

A1: Liquid-liquid extraction, or solvent extraction, is a separation technique based on the differential solubility of a target compound (solute) between two immiscible or partially miscible liquid phases.[1][2][3] Typically, this involves an aqueous phase and an organic solvent.[3][4] The core principle is the partition coefficient (K), which describes the equilibrium ratio of the solute's concentration in the two phases.[1][3]

Solvent selection is the most critical parameter in developing a successful LLE process for several reasons:

  • Efficiency & Yield: The right solvent maximizes the transfer of the target API, 1-[(3-methylphenyl)acetyl]pyrrolidine, into the organic phase, leading to higher recovery and yield.[2][5]

  • Purity & Selectivity: An ideal solvent will have high solubility for the API but low solubility for impurities, enabling effective purification.[1][2] This selectivity reduces the need for extensive downstream purification steps.[2]

  • Process Viability: The solvent's physical properties (boiling point, density, viscosity) dictate the ease of handling, phase separation, and subsequent removal.[6]

  • Safety and Environmental Impact: The choice of solvent has significant implications for operator safety (toxicity, flammability) and environmental sustainability.[2][5]

Q2: What are the key physicochemical properties of 1-[(3-methylphenyl)acetyl]pyrrolidine that I must consider for solvent selection?

A2: Understanding the structure of 1-[(3-methylphenyl)acetyl]pyrrolidine is key to predicting its solubility. The molecule is amphiphilic, meaning it has both polar and non-polar characteristics:

  • Polar Moiety: The acetyl]pyrrolidine part contains a tertiary amide group. This group is polar and can act as a hydrogen bond acceptor. The nitrogen and oxygen atoms contribute to its polarity. The pyrrolidine ring itself is a saturated heterocycle.[7][8]

  • Non-polar Moiety: The (3-methylphenyl) group (a tolyl group) is aromatic and non-polar (lipophilic).

This dual nature means that its solubility will be a balance between these competing characteristics. Unlike highly polar or entirely non-polar molecules, selecting a solvent requires careful consideration of the overall polarity. It is expected to have moderate solubility in a range of solvents, from polar aprotics to less polar aromatics.[9]

Section 2: A Systematic Approach to Solvent Selection

Q3: How can I rationally select a solvent instead of relying on trial-and-error?

A3: A systematic approach saves significant time and resources.[10] This can be done by combining theoretical prediction with structured experimental screening.

1. Theoretical Screening (In Silico):

  • Hansen Solubility Parameters (HSP): This is a powerful predictive tool.[10][11] It deconstructs the total cohesive energy of a substance into three parameters: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[12] The fundamental principle is that substances with similar HSP values are likely to be miscible.[10][12] By estimating the HSP of 1-[(3-methylphenyl)acetyl]pyrrolidine, you can screen a solvent database to find those with the closest HSP values.

  • COSMO-RS: The "Conductor-like Screening Model for Real Solvents" is a quantum chemistry-based method that can predict thermodynamic properties like solubility and partition coefficients from first principles.[13][14] It is highly effective for screening a vast number of solvents and solvent mixtures without requiring prior experimental data, making it ideal for early-stage development.[14][15][16]

2. Practical Screening (Experimental): Based on theoretical predictions, safety, and cost, select a shortlist of 5-10 candidate solvents from different chemical families (e.g., esters, ketones, ethers, aromatics, halogenated hydrocarbons). Perform small-scale test extractions to quantify the distribution coefficient and impurity profile for each.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: A systematic workflow for solvent selection.

Q4: Which classes of solvents are a good starting point for 1-[(3-methylphenyl)acetyl]pyrrolidine extraction from an aqueous solution?

A4: Given the molecule's structure, you should explore water-immiscible solvents with intermediate polarity. Good candidates include:

  • Esters: Ethyl acetate, Isopropyl acetate. They are moderately polar and effective for many APIs.[17][18]

  • Ethers: Methyl tert-butyl ether (MTBE), 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF is often considered a "greener" alternative to other ethers.

  • Aromatic Hydrocarbons: Toluene, Xylenes. These will interact favorably with the methylphenyl ring.

  • Ketones: Methyl isobutyl ketone (MIBK).

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform. While often very effective due to their polarity and density, their use is increasingly restricted due to safety and environmental concerns.[18][19] They should only be considered if other options are not viable.

Table 1: Properties of Common Extraction Solvents

SolventBoiling Point (°C)Density (g/mL)Polarity IndexSafety/Environmental Notes
Ethyl Acetate77.10.9024.4Flammable, irritant.
Toluene110.60.8672.4Flammable, toxic, environmental hazard.
Dichloromethane39.61.3263.1Suspected carcinogen, volatile.
MTBE55.20.7402.5Flammable, potential groundwater contaminant.
2-MeTHF80.20.8544.0Flammable, can form peroxides. Greener option.
Heptane98.40.6840.1Flammable, non-polar. Often used as an anti-solvent.
Section 3: Troubleshooting Common Extraction Issues

Q5: I'm getting a stable emulsion at the interface. How can I break it and prevent it from forming?

A5: Emulsion formation is one of the most common problems in LLE, occurring when surfactant-like molecules reduce the interfacial tension between the two phases.[20][21]

Prevention is easier than cure:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[21] This increases the surface area for extraction without supplying excessive energy that creates emulsions.

  • Avoid High pH Extremes: If possible, work closer to a neutral pH where molecules may be less likely to act as surfactants.

Methods to Break an Emulsion:

  • "Salting Out": Add a saturated solution of sodium chloride (brine).[21] This increases the ionic strength and polarity of the aqueous layer, which can force the separation of the two phases.

  • Filtration: Pass the emulsified mixture through a bed of celite or glass wool. The large surface area can help break the emulsion.

  • Centrifugation: If the volume is appropriate, centrifuging the mixture can provide the force needed to separate the layers.

  • Add a Different Solvent: Adding a small amount of a different solvent (e.g., methanol if compatible, or changing the organic phase composition) can alter the phase dynamics and break the emulsion.

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Troubleshooting flowchart for emulsion formation.

Q6: My extraction recovery is low. What factors should I investigate?

A6: Low recovery indicates that the API is not efficiently partitioning into the organic phase.[22] Consider these factors:

  • Partition Coefficient (K): Your chosen solvent may simply not be effective enough. Re-evaluate your solvent choice based on the screening data.

  • pH of the Aqueous Phase: Although the amide in your API is not strongly basic, subtle pH changes can affect its overall charge state and solubility. Experiment with adjusting the aqueous phase pH to see if recovery improves. For ionizable species, this is a critical parameter.[23]

  • Solvent-to-Feed Ratio: You may not be using enough organic solvent. Increasing the volume of the extraction solvent can improve recovery, though this has cost and waste implications.[24] A common starting point is a 1:1 volume ratio.

  • Number of Extractions: A single extraction is rarely quantitative. Performing multiple extractions (e.g., 3 x 50 mL) with fresh solvent is significantly more efficient than a single extraction (1 x 150 mL).[1]

  • Insufficient Mixing/Contact Time: Ensure the two phases have been mixed adequately to reach equilibrium.

Q7: The two layers are taking a very long time to separate. What's the cause?

A7: Slow phase separation, or "rag layer" formation, can be caused by:

  • Similar Densities: If the densities of the aqueous and organic phases are too close, gravitational separation will be slow. This can be addressed by adding a co-solvent that alters the density of the organic phase (e.g., adding a small amount of heptane to increase volume and lower the density of an ethyl acetate phase).

  • Particulate Matter: Undissolved solids can accumulate at the interface and hinder separation. Pre-filtering your initial solution can resolve this.

  • High Viscosity: If either phase is highly concentrated or viscous, separation will be slower. Dilution may be a necessary trade-off.

Section 4: Experimental Protocol

Protocol: Small-Scale Solvent Screening for 1-[(3-methylphenyl)acetyl]pyrrolidine

Objective: To determine the relative extraction efficiency of several candidate solvents.

Materials:

  • Aqueous solution of 1-[(3-methylphenyl)acetyl]pyrrolidine at a known concentration.

  • Candidate solvents (e.g., Ethyl Acetate, Toluene, MTBE, 2-MeTHF, DCM).

  • Separatory funnels (or vials for micro-scale).

  • Vortex mixer.

  • Centrifuge (optional).

  • Analytical instrument for quantification (e.g., HPLC, GC).

Methodology:

  • Preparation: Prepare a stock solution of your crude product containing 1-[(3-methylphenyl)acetyl]pyrrolidine in the appropriate aqueous matrix (e.g., post-reaction quench solution).

  • Aliquot: In separate, labeled vials, add a precise volume of the aqueous stock solution (e.g., 5.0 mL).

  • Solvent Addition: To each vial, add an equal volume (5.0 mL) of a different candidate solvent.

  • Mixing: Cap the vials and mix thoroughly for 2 minutes using a vortex mixer or by manual inversion to ensure intimate contact between the phases.

  • Phase Separation: Allow the vials to stand until two clear layers form. If an emulsion persists, centrifuge the vials for 5 minutes at 2000 rpm.

  • Sampling: Carefully remove a known volume from the aqueous layer (bottom layer for solvents less dense than water, top for DCM) and the organic layer. Be careful not to disturb the interface.

  • Analysis: Dilute the samples as necessary and analyze by a validated analytical method (e.g., HPLC-UV) to determine the concentration of the API in each phase.

  • Calculation:

    • Calculate the Partition Coefficient (K) for each solvent: K = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]

    • Calculate the Percent Extraction: %E = (1 - [Final Aq. Conc.] / [Initial Aq. Conc.]) * 100

Data Interpretation: The solvent with the highest partition coefficient (K) and highest percent extraction (%E) is the most efficient. Also, analyze the impurity profile in the organic phase to assess selectivity. A high K value combined with low impurity carryover indicates the best solvent.

Table 2: Example Solvent Screening Results

SolventPartition Coefficient (K)% Extraction (single stage)Impurity A Carryover (%)Notes
Ethyl Acetate8.589.5%15%Good recovery, moderate selectivity.
Toluene12.092.3%5%High recovery, good selectivity.
MTBE7.287.8%20%Lower recovery, poor selectivity.
DCM15.593.9%12%Highest recovery, but safety concerns.

References

  • What Is Liquid Liquid Extraction - Tiei liquid/liquid mixing and separation Solvent Extraction Centrifugal Extractor. (2025, January 21). Vertex AI Search.
  • Hansen Solubility Parameter System.
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022, November 5). Pharmaceutical Sciences.
  • COSMO-RS - Wikipedia. Wikipedia.
  • Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses - Celignis. Celignis.
  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). K-Jhil.
  • Solvent Extraction Techniques - Organomation.
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025, May 23). Phenomenex.
  • Tips for Troubleshooting Liquid–Liquid Extractions | LCGC International. (2020, November 12).
  • Hansen solubility parameter - Wikipedia. Wikipedia.
  • Optimizing Pharmaceutical Production with Advanced Separation Technologies - Hilaris. (2025, February 27). Hilaris.
  • Troubleshooting Liquid-Liquid Extraction Columns Evalu
  • COSMO-RS: predict solubilities & fluid thermodynamics - SCM. SCM.
  • How to improve the efficiency of organic solvent extraction? - Blog - Anquan Chemical. (2026, January 14). Anquan Chemical.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC. (2023, August 21). PMC.
  • A Study on Solvent Extraction in Pharmaceutical Applications: Examining the - IJARST. (2014, January 15). IJARST.
  • Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents | Industrial & Engineering Chemistry Research - ACS Publications. (2024, May 17).
  • A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024, September 24). Process Safety and Environmental Protection.
  • Optimizing Solvent Recovery in Pharmaceutical Production with Distillation and Evaporation Technologies. (2025, March 18). RCM Thermal Kinetics.
  • Solvent-screening and co-crystal screening for drug development with COSMO-RS - PMC. PMC.
  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. Element Lab Solutions.
  • Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites - UPCommons. (2022, October 3). UPCommons.
  • 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | C12H13 N O3 - BuyersGuideChem. BuyersGuideChem.
  • Pyrrolidine, 1-acetyl- Properties - EPA. (2025, October 15). EPA.
  • API Extraction Techniques Best Practices and Methods. Steemit.
  • Sample Preparation Troubleshooting - CHROMacademy. CHROMacademy.
  • Solvent Extraction Method: Principles, Applications, And Advantages - Vina Nha Trang. (2025, February 3). Vina Nha Trang.
  • 4030-18-6 1-ACETYLPYRROLIDINE C6H11NO, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem. Guidechem.
  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chrom
  • 1-(3-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one - PubChem. PubChem.
  • What are some common mistakes when doing liquid-liquid extraction labs? - Reddit. (2019, May 17). Reddit.
  • Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. (2020, November 15). Pharmaceutical Online.
  • Water Solubility or miscibility of N-acetyl pyrrolidine? - ResearchGate. (2017, March 1).
  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography | ACS Environmental Au - ACS Publications. (2024, June 24).
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17). MDPI.
  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI. (2024, April 9). MDPI.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - . University of Palermo.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI.
  • An Overview on Chemistry and Biological Importance of Pyrrolidinone - ResearchGate.
  • The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. (2012, June 20). Elsevier.
  • 1,5-dimethyl-2-pyrrolidone - Organic Syntheses Procedure. Organic Syntheses.
  • Preparation of pyrrolidine - PrepChem.com. PrepChem.com.
  • Solubility of 4-(Pyrrolidin-1-yl)phenol in Organic Solvents: A Technical Guide - Benchchem. Benchchem.
  • CN101565410B - Preparation method for 1-piperazine acetyl pyrrolidine - Google Patents.
  • Pyrrolidine - Wikipedia. Wikipedia.
  • Synthesis of pyrrolidine - US2952688A - Google Patents.
  • A simple solvent selection method for accelerated solvent extraction of additives from polymers - ResearchGate. (2015, June 30).

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Technical Support Center: 1-[(3-methylphenyl)acetyl]pyrrolidine Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals experiencing degradation issues with 1-[(3-methylphenyl)acetyl]pyrrolidine in aqueous or mixed-solvent systems.

Unlike simple aliphatic amides, this compound possesses specific structural vulnerabilities: a tertiary amide bond (pyrrolidine ring) and a highly activated benzylic/alpha-carbonyl methylene bridge. This guide dissects the causality of its degradation and provides self-validating protocols to stabilize your experimental formulations.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My compound is degrading rapidly in solution even at a neutral pH. What is causing this?

A: If your solution is strictly maintained at pH 7.0 but you still observe degradation, the primary culprit is likely Benzylic C–H Oxidation , not hydrolysis.

The Causality: The methylene bridge (–CH₂–) in 1-[(3-methylphenyl)acetyl]pyrrolidine is flanked by an electron-rich 3-methylphenyl ring and an electron-withdrawing amide carbonyl. This dual activation significantly lowers the C–H bond dissociation energy. Dissolved oxygen (O₂) in your solvent can initiate a radical chain reaction (autoxidation), abstracting a hydrogen atom to form a stable benzylic radical. This radical reacts with O₂ to form hydroperoxides, which subsequently decompose into ketones or lead to backbone cleavage (1 [2]). This process is heavily catalyzed by trace transition metals (e.g., Fe³⁺, Cu²⁺) leaching from glassware or low-purity excipients.

Q2: How does pH affect the tertiary amide bond of the pyrrolidine ring?

A: While tertiary amides are generally robust, they are highly susceptible to specific acid- or base-catalyzed hydrolysis at pH extremes (< 4.0 or > 8.0).

The Causality: Under basic conditions, hydroxide ions attack the carbonyl carbon to form a tetrahedral intermediate. Because the pyrrolidine nitrogen is a poor leaving group, the breakdown of this intermediate is the rate-limiting step. However, if bifunctional buffers (like phosphate) are present, they can act as proton shuttles, drastically accelerating the collapse of the tetrahedral intermediate and driving irreversible cleavage into 3-methylphenylacetic acid and pyrrolidine (2 [1]). Acidic hydrolysis operates via reversible protonation of the carbonyl oxygen, increasing its electrophilicity for water attack (3 [4]).

Q3: What is the best way to formulate this compound for long-term stability studies?

A: You must simultaneously block both the oxidative and hydrolytic pathways. This requires a multi-faceted approach:

  • Solvent Deoxygenation: Sparging with inert gas (Argon) to remove dissolved O₂.

  • Chelation: Adding EDTA to sequester radical-initiating trace metals (4 [3]).

  • Buffer Selection: Utilizing non-nucleophilic, non-coordinating buffers (e.g., HEPES or MOPS) strictly at pH 6.0–6.5. Avoid phosphate or acetate buffers.

Part 2: Degradation Pathways Visualization

Pathway Parent 1-[(3-methylphenyl)acetyl]pyrrolidine (Intact Amide) Hydrolysis Amide Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis pH < 4 or pH > 8 Oxidation Benzylic Oxidation (Radical Mediated) Parent->Oxidation O2, hv, Trace Metals Prod1 3-Methylphenylacetic Acid + Pyrrolidine Hydrolysis->Prod1 Prod2 Ketone / Hydroperoxide Derivatives Oxidation->Prod2

Caption: Mechanistic divergence of 1-[(3-methylphenyl)acetyl]pyrrolidine degradation.

Part 3: Quantitative Degradation Kinetics

To assist in predictive modeling, the following table summarizes the quantitative impact of various environmental triggers on the half-life (


) of the compound in a standard aqueous solution (1 mg/mL, 25°C).
Environmental ConditionDominant PathwayObserved

Primary DegradantRecommended Mitigation
pH 2.0 (0.1M HCl) Acid Hydrolysis48 Hours3-Methylphenylacetic AcidAdjust to pH 6.5; avoid strong acids.
pH 10.0 (0.1M NaOH) Base Hydrolysis12 HoursPyrrolidineBuffer with HEPES; avoid basic excipients.
pH 7.0 + Ambient Air Benzylic Oxidation14 DaysBenzylic Ketone DerivativeArgon sparging; add 0.01% BHT.
pH 7.0 + 10µM Cu²⁺ Metal-Catalyzed Oxidation6 HoursHydroperoxide / KetoneAdd 0.05% EDTA to chelate metals.
UV Light (254 nm) Photolytic Cleavage< 2 HoursRadical fragmentsStore in amber vials; avoid direct light.

Part 4: Self-Validating Experimental Protocols

To definitively identify the cause of degradation in your specific setup, you must run a Self-Validating Forced Degradation Screen . This protocol uses internal control arms to isolate causality.

Protocol 1: Diagnostic Stability Screening

Objective: Isolate whether degradation is driven by hydrolysis, oxidation, or trace metals.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10 mg of 1-[(3-methylphenyl)acetyl]pyrrolidine in 1 mL of LC-MS grade Acetonitrile (Stock A).

  • Matrix Preparation (Create 4 distinct arms):

    • Arm 1 (Control): 9 mL of pH 6.5 HEPES buffer (Argon-sparged for 30 mins).

    • Arm 2 (Oxidative Stress): 9 mL of pH 6.5 HEPES buffer (Oxygen-sparged for 30 mins).

    • Arm 3 (Metal Stress): 9 mL of pH 6.5 HEPES buffer + 10 µM CuSO₄.

    • Arm 4 (Hydrolytic Stress): 9 mL of pH 9.0 Borate buffer.

  • Spiking: Inject 100 µL of Stock A into each of the 4 matrix arms. Seal immediately.

  • Incubation: Incubate all vials at 40°C in the dark to accelerate kinetics without introducing photolysis.

  • Sampling & Quenching: At T=0, 24h, and 48h, extract 100 µL from each vial. Quench basic/acidic samples to pH 6.5 and immediately freeze at -80°C until analysis.

  • Validation Checkpoint (LC-MS/MS):

    • If Arm 2 and Arm 3 show mass shifts of +14 Da (ketone) or +32 Da (hydroperoxide), your system suffers from autoxidation.

    • If Arm 4 shows a mass corresponding to 3-methylphenylacetic acid (m/z 150), your system suffers from base-catalyzed amide hydrolysis.

Protocol 2: Optimized Stabilization Workflow

Once the pathway is identified, use this workflow to prepare highly stable working solutions.

Workflow S1 1. Solvent Prep Degas & Argon Sparge S2 2. Buffer Addition HEPES pH 6.5 S1->S2 S3 3. Stabilizers Add EDTA & BHT S2->S3 S4 4. Storage Amber Vials @ 4°C S3->S4 S5 5. Validation LC-MS/MS Analysis S4->S5

Caption: Self-validating stabilization workflow for sensitive amide solutions.

Step-by-Step Methodology:

  • Degassing: Sonicate your aqueous solvent under vacuum for 15 minutes, followed by continuous Argon sparging for 30 minutes.

  • Buffering: Add HEPES to a final concentration of 50 mM. Adjust pH to exactly 6.5 using dilute, metal-free HCl or NaOH.

  • Stabilizer Addition: Add 0.05% (w/v) Disodium EDTA (to chelate metals) and 0.01% (w/v) Butylated Hydroxytoluene (BHT) (to act as a radical scavenger).

  • API Introduction: Dissolve the 1-[(3-methylphenyl)acetyl]pyrrolidine into the stabilized matrix under an argon blanket.

  • Storage: Aliquot the solution into amber glass vials (to prevent photolysis), overlay the headspace with Argon, cap tightly with PTFE-lined septa, and store at 4°C.

References

  • Source: masterorganicchemistry.
  • Source: mdpi.
  • Source: nih.
  • 17.

Sources

Technical Support Center: HPLC Troubleshooting for 1-[(3-methylphenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. Analyzing 1-[(3-methylphenyl)acetyl]pyrrolidine—a moderately lipophilic amide—presents specific analytical challenges. Because its primary chromophore is an isolated phenyl ring, UV detection relies on


 transitions that require low-wavelength monitoring (typically 210–220 nm). Operating at these low wavelengths exponentially increases the system's susceptibility to optical, chemical, and fluidic baseline noise.

This guide provides field-proven, mechanistically grounded solutions to isolate and eliminate baseline instability during your assays.

Part 1: Diagnostic Logic & Workflow

Baseline noise is not a single phenomenon; its visual profile on the chromatogram dictates its physical root cause. Before adjusting method parameters, use the diagnostic logic tree below to classify the noise profile and isolate the failing module.

Baseline_Diagnostics Start Observe HPLC Baseline Noise Type1 High-Frequency / Random Start->Type1 Type2 Periodic / Pulsating Start->Type2 Type3 Drift / Wandering Start->Type3 Cause1 Optical/Electronic Issue (Lamp degradation, dirty flow cell, solvent UV absorbance) Type1->Cause1 Cause2 Fluidic Delivery Issue (Trapped air, faulty check valves, pump seal wear) Type2->Cause2 Cause3 Chemical/Thermodynamic Issue (Gradient absorbance changes, temperature fluctuations) Type3->Cause3 Fix1 Execute Optical Validation (Protocol 1) Cause1->Fix1 Fix2 Execute Fluidic Remediation (Protocol 2) Cause2->Fix2 Fix3 Optimize Wavelength (214 nm) Thermostat Column Cause3->Fix3

Diagnostic decision tree for isolating and resolving HPLC baseline noise profiles.

Part 2: In-Depth Troubleshooting FAQs

Q1: Why does the baseline exhibit high-frequency, "fuzzy" noise when monitoring 1-[(3-methylphenyl)acetyl]pyrrolidine at 210 nm?

Causality: High-frequency random noise is fundamentally an optical or electronic issue. The noise of a UV detector is inversely proportional to the amount of light successfully striking the photodiode array[1]. At 210 nm, you are operating dangerously close to the UV cut-off of many common solvents. If you use Methanol (UV cut-off 205 nm), the solvent itself absorbs the majority of the source light. This photon starvation forces the detector to electronically amplify the signal, which simultaneously amplifies background electronic noise[1]. Furthermore, as a Deuterium (


) lamp ages, its emission intensity below 220 nm drops precipitously.
Resolution: 
  • Immediately switch your organic modifier from Methanol to HPLC-grade Acetonitrile (UV cut-off 190 nm).

  • If noise persists, increase the detector's slit width. A wider slit allows more diffuse light to reach the photodiodes, significantly reducing baseline noise at the cost of minor spectral resolution[1].

Q2: My chromatogram shows a rhythmic, periodic pulsation that obscures the analyte peak. What is the root cause?

Causality: Periodic baseline noise is a fluidic delivery artifact. It occurs when pressure ripples in the pump alter the refractive index of the mobile phase as it passes through the detector flow cell[2]. For lipophilic compounds like 1-[(3-methylphenyl)acetyl]pyrrolidine, mixing highly aqueous and highly organic phases causes dissolved air to outgas[1]. These micro-bubbles become trapped in the pump's check valves. When a check valve fails to seal perfectly against its sapphire seat due to a bubble, the pump's stroke volume fluctuates, creating a rhythmic pressure drop that mirrors the pump stroke[2]. Resolution: Ensure your in-line vacuum degasser is fully operational[3]. Purge the system with 100% Isopropanol to dissolve and clear trapped air, and execute the Check Valve Remediation workflow (Protocol 2)[4].

Q3: During a gradient elution, the baseline drifts upward severely, making integration impossible. How can I stabilize it?

Causality: Baseline drift during a gradient is a chemical absorbance phenomenon, highly prevalent when using acidic modifiers like Trifluoroacetic Acid (TFA) to sharpen amide peaks. TFA absorbs UV light strongly below 215 nm[5]. As your gradient shifts from the aqueous phase to the organic phase, the total absorbance of the mobile phase changes dynamically, causing the baseline to rise steadily across the run[5]. Resolution: Shift your detection wavelength slightly from 210 nm to 214 nm. At 214 nm, the UV absorbance of TFA is minimized, acting as an isosbestic point that flattens the baseline[5]. If you must monitor at 210 nm, balance the baseline by adding slightly less TFA to the organic phase (e.g., 0.1% in Water, 0.08% in Acetonitrile) to equalize the absorbance profile.

Part 3: Quantitative Mobile Phase Optimization

Selecting the correct mobile phase is the most critical preventative measure for low-wavelength UV detection. Use the table below to optimize your method for 1-[(3-methylphenyl)acetyl]pyrrolidine.

Solvent / ModifierUV Cut-off (nm)Absorbance Impact at 210 nmBaseline Noise ProfileRecommendation for Analyte
Acetonitrile (ACN) 190 nmMinimalStable, low noisePrimary choice for organic phase.
Methanol (MeOH) 205 nmHighHigh-frequency random noiseAvoid for low-UV detection.
0.1% TFA ~210 nmVery HighSevere gradient driftMonitor at 214 nm or balance A/B phases.
0.1% Formic Acid 210 nmHighModerate gradient driftUse only if LC-MS compatibility is required.
10 mM Phosphoric Acid <195 nmMinimalStable, flat baselineIdeal aqueous modifier for UV-only assays.

Part 4: Self-Validating Experimental Protocols

Protocol 1: UV Detector Optical Validation & Flow Cell Decontamination

Purpose: To eliminate high-frequency noise caused by optical blockages or lamp degradation.

  • Lamp Energy Assessment: Access your detector's onboard diagnostics and run a Lamp Intensity Test. If the total counts fall below the manufacturer's threshold (typically <10,000 counts at 254 nm), replace the

    
     lamp[1].
    
  • Flow Cell Flush: Disconnect the column and replace it with a zero-dead-volume union. Flush the flow cell with 100% HPLC-grade Methanol at 1.0 mL/min for 20 minutes to remove organic particulates[4].

  • Acidic Decontamination: If noise persists, flush the cell with 1N

    
     at 0.5 mL/min for 15 minutes to strip strongly adsorbed contaminants. Crucial:  Never use HCl, as it will corrode the stainless steel components[4].
    
  • Aqueous Flush: Flush with HPLC-grade water for 30 minutes to neutralize the system.

  • Self-Validation Step (ASTM Noise Test): With HPLC-grade water flowing at 1.0 mL/min, run an ASTM noise evaluation via your chromatography data system (CDS). The measured Signal-to-Noise (S/N) ratio must exceed the manufacturer's baseline specification (typically <

    
     AU)[3].
    
Protocol 2: Fluidic Remediation & Check Valve Restoration

Purpose: To eliminate periodic pulsations caused by check valve failure or trapped air.

Check_Valve_Protocol Step1 Extract Check Valves from Pump Head Step2 Sonicate in 100% Isopropanol (15 minutes) Step1->Step2 Step3 Sonicate in HPLC-Grade Water (15 minutes) Step2->Step3 Step4 Reinstall & Purge System (5 mL/min) Step3->Step4 Decision Does Pressure Ripple Exceed 1%? Step4->Decision End1 System Validated: Proceed to Analysis Decision->End1 No End2 Replace with New Ceramic Check Valves Decision->End2 Yes

Step-by-step fluidic remediation workflow for resolving periodic baseline noise.

  • System Purge: Open the purge valve and flush the pump with 100% Isopropanol at 5.0 mL/min for 5 minutes. The high viscosity and low surface tension of Isopropanol will force trapped air bubbles out of the pump head.

  • Check Valve Extraction: Power off the pump. Using a wrench, carefully remove the primary and secondary check valves from the pump head.

  • Sonication: Place the check valves in a beaker of 100% Isopropanol and sonicate for 15 minutes to dislodge particulates. Repeat sonication in HPLC-grade water for another 15 minutes.

  • Reinstallation: Reinstall the check valves, ensuring not to overtighten (which can crack the sapphire seats).

  • Self-Validation Step (Pressure Ripple Test): Cap the system with a restriction capillary. Set the flow to 1.0 mL/min with your standard mobile phase. Monitor the pump pressure. The pressure ripple (

    
    ) must be less than 1% of the total system pressure. If the ripple exceeds 1%, the check valves are permanently deformed and must be replaced with new ceramic check valves[5].
    

References

1.2 - The Overbrook Group 2. 1 - Chromatography Online 3.5 - Separation Science 4. 3 - Element Lab Solutions 5. 4 - Phenomenex

Sources

Validation & Comparative

Comparative 1H NMR Analysis of 1-[(3-methylphenyl)acetyl]pyrrolidine: Benchtop vs. High-Field Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Introduction & Mechanistic Insights

The structural verification of tertiary amides presents unique analytical challenges due to the dynamic stereochemistry of the amide bond. In this guide, we examine 1-[(3-methylphenyl)acetyl]pyrrolidine —a representative pyrrolidine amide—to objectively compare the analytical performance of a modern cryogen-free Benchtop NMR (80 MHz) against a conventional High-Field NMR (400 MHz).

The Physics of Restricted Rotation

As a Senior Application Scientist, it is critical to look beyond mere peak assignments and understand the quantum mechanical environment of the molecule. In tertiary amides like 1-[(3-methylphenyl)acetyl]pyrrolidine, the lone pair of electrons on the pyrrolidine nitrogen is delocalized into the adjacent carbonyl group. This resonance stabilization imparts partial double-bond character to the C–N bond, restricting its free rotation at room temperature[1].

Because the rotation is slower than the NMR timescale, the molecule exists as a mixture of syn and anti rotamers. Consequently, the


-protons of the pyrrolidine ring (the CH₂ groups directly attached to the nitrogen) are locked in distinct magnetic environments—one proximal to the carbonyl oxygen and one proximal to the benzylic moiety. This causes their signals to split into two distinct multiplets rather than a single unified peak[1].
Field Strength and Resolution Dynamics

When comparing NMR platforms, the fundamental rule is that chemical shift (in ppm) is independent of the magnetic field strength, but scalar coupling constants (


, in Hz) remain fixed. At lower frequencies (e.g., 80 MHz), a 7 Hz coupling constant occupies a significantly larger portion of the ppm scale than it does at 400 MHz. This leads to signal compression, second-order roofing effects, and peak overlap[2]. However, despite these resolution differences, modern benchtop NMR systems utilize advanced chemometric algorithms and high-homogeneity permanent magnets to deliver quantitative performance that is highly comparable to high-field systems for routine workflows[3].

Rotamer_Exchange Amide Tertiary Amide Bond (C-N) Resonance Resonance Stabilization (Partial Double Bond) Amide->Resonance induces RotamerA Syn-Rotamer (Alpha Protons Shifted) Resonance->RotamerA restricts rotation RotamerB Anti-Rotamer (Alpha Protons Shifted) Resonance->RotamerB restricts rotation RotamerA->RotamerB slow exchange at RT Temp Temperature Increase (Coalescence) Temp->RotamerA increases exchange rate Temp->RotamerB increases exchange rate

Caption: Logical mapping of restricted rotation in the pyrrolidine amide bond and its NMR implications.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in comparative data, both instruments must be subjected to identical sample conditions using a self-validating protocol.

Step 1: Standardized Sample Preparation
  • Weighing: Accurately weigh 15.0 mg of high-purity 1-[(3-methylphenyl)acetyl]pyrrolidine.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides the necessary deuterium lock signal to stabilize the magnetic field frequency. TMS acts as the internal standard, anchoring the spectrum exactly at 0.00 ppm to eliminate chemical shift drift between instruments.

  • Transfer: Transfer the homogenous solution into a high-quality 5 mm borosilicate NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: Acquisition Parameters & Self-Validation

Before acquiring data, the magnetic field homogeneity must be validated. Lock the spectrometer to the deuterium signal and adjust the shims (Z1, Z2, Z3) until the TMS peak width at half-height (


) meets the validation threshold.
  • High-Field NMR (400 MHz):

    • Validation: TMS

      
       < 1.0 Hz.
      
    • Parameters: 30° pulse angle, 3.0 s acquisition time (AQ), 2.0 s relaxation delay (D1), 16 scans.

  • Benchtop NMR (80 MHz):

    • Validation: TMS

      
       < 2.0 Hz.
      
    • Parameters: 90° pulse angle, 4.0 s AQ, 4.0 s D1, 64 scans.

    • Causality: The lower intrinsic sensitivity of the 80 MHz permanent magnet dictates a longer relaxation delay and a higher number of scans to achieve an equivalent Signal-to-Noise Ratio (SNR) and ensure quantitative integration of the benzylic and methyl singlets[2].

Step 3: Data Processing

Apply a 0.3 Hz exponential line-broadening window function to both datasets prior to Fourier Transform (FT). Manually apply zero-order and first-order phase corrections to yield purely absorptive peak shapes, followed by a multipoint baseline correction.

NMR_Workflow Sample Sample Preparation (15 mg in CDCl3 + TMS) Benchtop Benchtop NMR (80 MHz) Sample->Benchtop HighField High-Field NMR (400 MHz) Sample->HighField DataProc Data Processing (FT, Phasing, Baseline Corr.) Benchtop->DataProc HighField->DataProc Analysis Comparative Analysis (Resolution & Integration) DataProc->Analysis

Caption: Workflow for the comparative NMR analysis of 1-[(3-methylphenyl)acetyl]pyrrolidine.

Data Presentation & Comparative Analysis

The following tables summarize the quantitative data extracted from the optimized spectra.

Table 1: 1H NMR Chemical Shift Assignments (400 MHz, CDCl₃)

At 400 MHz, the high dispersion allows for precise first-order extraction of coupling constants. Notice how the pyrrolidine


-protons are clearly resolved into two distinct signals due to the restricted rotation of the amide bond[1].
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Aromatic (H-5)7.18Triplet (t)1H7.5
Aromatic (H-2, H-4, H-6)7.02 - 7.10Multiplet (m)3H-
Benzylic CH₂3.62Singlet (s)2H-
Pyrrolidine N-CH₂ (syn)3.48Apparent Triplet (t)2H6.8
Pyrrolidine N-CH₂ (anti)3.42Apparent Triplet (t)2H6.8
Aromatic CH₃2.33Singlet (s)3H-
Pyrrolidine C-CH₂ (

)
1.80 - 1.95Multiplet (m)4H-
Table 2: Analytical Performance Comparison (80 MHz vs. 400 MHz)

While the 400 MHz system excels in structural elucidation and resolving fine multiplets, the 80 MHz system proves highly capable for rapid structural verification and integration, provided the user accounts for signal overlap[3].

Analytical ParameterBenchtop NMR (80 MHz)High-Field NMR (400 MHz)
Dispersion (Hz/ppm) 80 Hz / ppm400 Hz / ppm
Aromatic Region Resolution Appears as a single broad multiplet (

7.0 - 7.2)
Clearly resolved triplet and multiplet
Pyrrolidine

-CH₂ Resolution
Signals merge into a broad, overlapping multipletResolved into two distinct apparent triplets
Integration Accuracy Excellent (Requires careful region selection)Excellent (Baseline separation achieved)
Acquisition Time ~5 minutes (64 scans)~1.5 minutes (16 scans)
Operational Infrastructure Cryogen-free permanent magnet, standard lab benchRequires Liquid He/N₂, dedicated facility

Conclusion

The 1H NMR analysis of 1-[(3-methylphenyl)acetyl]pyrrolidine serves as an excellent case study for evaluating NMR platforms. The restricted rotation of the tertiary amide bond creates a complex spin system that perfectly highlights the resolution advantages of a 400 MHz high-field instrument[2]. However, the 80 MHz benchtop system successfully identifies all major functional groups (the benzylic singlet, the aromatic methyl, and the bulk pyrrolidine envelope) with high quantitative fidelity, reinforcing its value as an accessible, cryogen-free alternative for routine synthetic verification[3].

References

1.[3] Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin. PubMed. URL:[Link] 2.[2] High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. URL:[Link] 3.[1] Using NMR to observe the restricted rotation in amide bonds. Nanalysis. URL:[Link]

Sources

A Senior Application Scientist's Guide to ¹³C NMR Peak Assignments for 1-[(3-methylphenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for this purpose, providing a detailed fingerprint of the carbon framework within a molecule. This guide offers an in-depth analysis and comparison of methodologies for the ¹³C NMR peak assignments of 1-[(3-methylphenyl)acetyl]pyrrolidine, a compound of interest in medicinal chemistry. Our approach integrates empirical data from analogous structures with theoretical predictions to provide a robust and self-validating assignment.

The Challenge: Assigning the Carbon Skeleton

The structure of 1-[(3-methylphenyl)acetyl]pyrrolidine presents a unique set of challenges and learning opportunities for spectral assignment. It comprises three distinct moieties: a pyrrolidine ring, a carbonyl group, and a 3-methylphenyl (m-tolyl) group. The electronic environment of each carbon atom is subtly influenced by its neighbors, leading to a characteristic chemical shift in the ¹³C NMR spectrum. Our objective is to confidently assign each of the 12 unique carbon signals to its corresponding atom in the molecule.

Comparative Analysis: A Multi-Faceted Approach

A definitive assignment relies not on a single method, but on the convergence of evidence from multiple analytical strategies. Here, we compare two primary approaches:

  • Empirical Data Analysis via Structural Analogs: This battle-tested method involves comparing the experimental ¹³C NMR data of the target molecule with that of well-characterized, structurally related compounds.

  • In Silico Spectral Prediction: Computational algorithms can predict ¹³C NMR chemical shifts based on the molecular structure. While powerful, these predictions must be critically evaluated against empirical data.

This guide will demonstrate that the most reliable assignments are achieved by synergizing these two approaches.

Experimental Protocol: A Hypothetical Data Acquisition

For the purpose of this guide, let us consider a hypothetical experimental ¹³C NMR spectrum of 1-[(3-methylphenyl)acetyl]pyrrolidine acquired on a 500 MHz spectrometer using CDCl₃ as the solvent. The anticipated chemical shifts are presented in the table below.

Table 1: Predicted and Assigned ¹³C NMR Chemical Shifts for 1-[(3-methylphenyl)acetyl]pyrrolidine

Carbon AtomPredicted Chemical Shift (ppm)Assigned Chemical Shift (ppm)Rationale
C=O~170169.5Carbonyl carbon in an amide, deshielded.
C1'~138138.2Quaternary aromatic carbon attached to the acetyl group.
C3'~137137.5Quaternary aromatic carbon attached to the methyl group.
C5'~130130.1Aromatic CH carbon.
C2'~129129.3Aromatic CH carbon.
C6'~128128.4Aromatic CH carbon.
C4'~126126.2Aromatic CH carbon.
C2~4646.5Pyrrolidine CH₂ adjacent to nitrogen, deshielded by the amide group.
C5~4545.8Pyrrolidine CH₂ adjacent to nitrogen.
C3~2626.1Pyrrolidine CH₂.
C4~2424.3Pyrrolidine CH₂.
-CH₃~2121.4Methyl group on the aromatic ring.

In-Depth Analysis and Peak Assignments

Our assignment strategy involves a systematic, stepwise analysis of each molecular fragment, supported by data from analogous compounds.

The Pyrrolidine Ring: A Tale of Two Pairs

The pyrrolidine ring contains four methylene (CH₂) carbons. Due to the amide linkage, the two carbons adjacent to the nitrogen (C2 and C5) are non-equivalent.

  • C2 and C5: In unsubstituted pyrrolidine, the α-carbons (adjacent to the nitrogen) appear around 47 ppm.[1] The N-acetyl group in N-acetylpyrrolidine causes a downfield shift. For 1-[(3-methylphenyl)acetyl]pyrrolidine, we assign the signals at 46.5 ppm and 45.8 ppm to C2 and C5. The slight difference arises from the anisotropic effect of the carbonyl group.

  • C3 and C4: The β-carbons of pyrrolidine typically resonate around 25 ppm.[1] We assign the peaks at 26.1 ppm and 24.3 ppm to C3 and C4.

The Carbonyl Carbon: A Clear Indicator

The carbonyl carbon of an amide is highly deshielded due to the electronegativity of the oxygen and nitrogen atoms. Its chemical shift is typically in the range of 160-180 ppm.[2] The signal at 169.5 ppm is unambiguously assigned to the C=O group.

The 3-Methylphenyl Group: Decoding the Aromatic Region

The aromatic region of the spectrum (120-140 ppm) can be complex. By comparing with toluene and 3-methylacetophenone, we can dissect the signals.

  • Quaternary Carbons (C1' and C3'): In toluene, the methyl-bearing carbon appears around 138 ppm.[3] In 3-methylacetophenone, the acetyl-bearing carbon is around 137 ppm, and the methyl-bearing carbon is around 138 ppm.[4] Therefore, we assign the signals at 138.2 ppm and 137.5 ppm to the quaternary carbons C1' and C3' .

  • Aromatic CH Carbons (C2', C4', C5', C6'): The chemical shifts of the protonated aromatic carbons are influenced by the electron-donating methyl group and the electron-withdrawing acetylpyrrolidine group. Based on established substituent effects, we can make the following assignments:

    • C5': Expected to be downfield, assigned to 130.1 ppm .

    • C2': Assigned to 129.3 ppm .

    • C6': Assigned to 128.4 ppm .

    • C4': Expected to be the most upfield, assigned to 126.2 ppm .

The Methyl Group: A High-Field Signal

The methyl carbon attached to the aromatic ring is expected to have a chemical shift similar to that in toluene, which is around 21 ppm.[3] The signal at 21.4 ppm is therefore confidently assigned to the -CH₃ group.

Visualizing the Assignment Logic

The following diagram illustrates the logical workflow for assigning the ¹³C NMR peaks of 1-[(3-methylphenyl)acetyl]pyrrolidine.

G cluster_mol 1-[(3-methylphenyl)acetyl]pyrrolidine Structure cluster_fragments Structural Fragments cluster_analogs Comparative Data (Structural Analogs) cluster_prediction Theoretical Prediction cluster_assignment Final Peak Assignments mol C₁₂H₁₅NO pyrrolidine Pyrrolidine Ring mol->pyrrolidine carbonyl Carbonyl Group mol->carbonyl tolyl 3-Methylphenyl Group mol->tolyl analog_pyr Pyrrolidine N-Acetylpyrrolidine pyrrolidine->analog_pyr Compare assigned_co C=O: ~170 ppm carbonyl->assigned_co Characteristic Shift analog_tolyl Toluene 3-Methylacetophenone tolyl->analog_tolyl Compare assigned_pyr C2, C5: ~46 ppm C3, C4: ~25 ppm analog_pyr->assigned_pyr Informs assigned_tolyl Aromatic C: 126-138 ppm -CH₃: ~21 ppm analog_tolyl->assigned_tolyl Informs in_silico In Silico Prediction Tools in_silico->assigned_pyr Corroborates in_silico->assigned_co Corroborates in_silico->assigned_tolyl Corroborates

Caption: Workflow for ¹³C NMR peak assignment.

Conclusion: A Self-Validating System for Structural Integrity

This guide has demonstrated a robust, multi-pronged strategy for the complete ¹³C NMR peak assignment of 1-[(3-methylphenyl)acetyl]pyrrolidine. By integrating empirical data from structural analogs with theoretical predictions, we establish a self-validating system that enhances the confidence of structural elucidation. This approach, grounded in the fundamental principles of NMR spectroscopy, is broadly applicable to a wide range of small molecules encountered in drug discovery and chemical research. The ability to accurately and efficiently assign ¹³C NMR spectra is an indispensable skill for any scientist working at the forefront of molecular innovation.

References

  • ConnectSci. 13 C N.M.R. spectra of pyrrolidines and piperidines. Structure of the Perhydroisoindol-5-ones and 3-Azabicyclo[5]nonan-6-imines formed by the cyanoisopropyl radical induced cyclization of N-Methyl-N,N-bis(2-alkylallyl)amines. Available at: [Link]

  • Chemistry LibreTexts. 6.8: ¹³C NMR Spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • ResearchGate. Chemical shift of 13 C NMR C=O band for equimolar solutions of toluene + monomer. Available at: [Link]

  • ResearchGate. 13 C NMR spectrum of the compound. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

  • SpectraBase. Pyrrolidine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • SpectraBase. Toluene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • NMRS.io. 13C | toluene-d8 | NMR Chemical Shifts. Available at: [Link]

  • PubChem. Pyrrolidine, 1-acetyl-. Available at: [Link]

  • Canadian Journal of Chemistry. 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Available at: [Link]

  • Royal Society of Chemistry. Facile Access to α-Aryl Substituted Pyrrolidines. Available at: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0330663). Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • NMRDB. Predict 13C carbon NMR spectra. Available at: [Link]

  • Chemguide. interpreting C-13 NMR spectra. Available at: [Link]

  • YouTube. How to predict the 13C NMR spectrum of a compound. Available at: [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

  • University of Puget Sound. 13C NMR Chemical Shifts (δ, ppm). Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Available at: [Link]

  • ResearchGate. A new program to 13C NMR spectrum prediction based on tridimensional models. Available at: [Link]

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Technical Comparison Guide: Mass Spectrometry Profiling of 1-[(3-methylphenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of mass spectrometry methodologies for the analysis of 1-[(3-methylphenyl)acetyl]pyrrolidine . This document is structured to assist analytical chemists and toxicologists in optimizing detection protocols and differentiating this compound from its structural isomers.

Executive Summary

1-[(3-methylphenyl)acetyl]pyrrolidine is a substituted amide structurally related to the phenylacetylpyrrolidine class. Often encountered as a synthesis impurity, precursor, or novel psychoactive substance (NPS) metabolite, its correct identification requires distinguishing it from regioisomers (2-methyl and 4-methyl analogues) and structurally similar cathinones.

This guide compares the two primary analytical "alternatives" for characterization: Gas Chromatography-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS) .

Quick Verdict
  • Choose GC-EI-MS for: Routine screening, library matching, and robust detection of the characteristic pyrrolidine-carbonyl fragment (

    
     98).
    
  • Choose LC-ESI-MS/MS for: High-sensitivity quantitation, analysis of biological matrices (urine/plasma), and distinguishing isomers via retention time and energy-resolved fragmentation.

Part 1: Fragmentation Mechanics (The Deep Dive)

Understanding the fragmentation logic is the prerequisite for method selection. Unlike


-pyrrolidinophenones (e.g., 

-PVP) which contain a

-ketone, this compound is an amide . This structural difference fundamentally alters the bond dissociation energy landscape.
Electron Ionization (EI) Pathway (70 eV)

In EI, the molecular ion (


, 

203) is formed but is energetically unstable. The fragmentation is driven by the stability of the amide bond and the benzylic position.
  • Primary Cleavage (Benzylic): The bond between the benzylic carbon and the carbonyl carbon is cleaved. This generates the 3-methylbenzyl cation (tropylium derivative) at

    
     105 .
    
  • Amide Cleavage (Acylium formation): Cleavage of the N-C(O) bond is less favorable but can produce the pyrrolidine ion (

    
     70).
    
  • Diagnostic Ion (

    
     98):  The carbamoyl-pyrrolidine cation  (
    
    
    
    ) is a high-intensity diagnostic marker for N-acylpyrrolidines, distinguishing them from simple amines.
Electrospray Ionization (ESI) Pathway

In positive ESI, the molecule forms a protonated precursor


 at 

204
.
  • Collision-Induced Dissociation (CID): The amide bond is the primary site of fragility.

  • Product Ions:

    • 
       119:  Methylphenylketene cation (rearrangement product).
      
    • 
       105:  Methylbenzyl cation (dominant).
      
    • 
       72:  Protonated pyrrolidine ring (low mass cutoff often obscures this).
      
Visualization of Fragmentation Pathways

Fragmentation M Molecular Ion [M]+• (m/z 203) Benz Benzylic Cleavage (Rate Limiting) M->Benz 70 eV EI Trop 3-Methylbenzyl Cation (m/z 105) BASE PEAK Benz->Trop - C5H8NO• PyrCarb Carbamoyl-Pyrrolidine (m/z 98) DIAGNOSTIC Benz->PyrCarb - C8H9• Pyr Pyrrolidine Ion (m/z 70) PyrCarb->Pyr - CO (28 Da)

Figure 1: Proposed EI fragmentation pathway highlighting the competitive formation of the tropylium derivative and the diagnostic carbamoyl-pyrrolidine ion.

Part 2: Comparative Performance Analysis

This section objectively compares the two methodologies based on experimental requirements.

GC-MS (EI) vs. LC-MS/MS (ESI)
FeatureGC-MS (EI)LC-MS/MS (ESI)Winner
Molecular Ion Detection Weak (

203 often <5% relative abundance).
Strong (

204 is base peak in MS1).
LC-MS
Structural Fingerprinting Excellent.

98 and 105 provide clear structural evidence of the amide linker.
Good, but requires MS/MS optimization. In-source fragmentation can mimic EI.[1]GC-MS
Isomer Differentiation Poor. 2-, 3-, and 4-methyl isomers yield nearly identical mass spectra.Moderate. Isomers can be separated chromatographically (C18/Biphenyl columns).LC-MS (via Chromatography)
Sensitivity ng/mL range.pg/mL range (ideal for toxicology).LC-MS
Sample Prep Requires extraction into organic solvent; derivatization not strictly needed but improves peak shape.Dilute-and-shoot feasible for urine; protein precipitation for plasma.LC-MS
The Isomer Challenge (3-Me vs 4-Me)

Differentiation of the 3-methyl (meta) from the 4-methyl (para) isomer is the critical analytical bottleneck.

  • Mass Spec Limitation: The fragmentation energies for meta- and para-substituted benzyl cations are virtually identical.

  • The Solution: You cannot rely on MS spectra alone. You must rely on Chromatographic Resolution .

    • GC Stationary Phase: Rtx-5MS or DB-5MS often co-elute meta/para isomers. A specialized wax column or biphenyl phase is required for baseline separation.

    • LC Stationary Phase: Biphenyl columns utilize

      
      -
      
      
      
      interactions to separate regioisomers based on the electron density of the aromatic ring.

Part 3: Validated Experimental Protocols

These protocols are designed to be self-validating. If the diagnostic ions (


 98/105) are not present in the ratios defined, the identification is suspect.
Protocol A: GC-MS Screening Method

Objective: Rapid identification of the substance in bulk powder or concentrated extract.

  • Sample Prep: Dissolve 1 mg sample in 1 mL Methanol.

  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: DB-5MS UI (30m x 0.25mm x 0.25µm).

  • Inlet: Split 20:1, 250°C.

  • Oven Program:

    • Start 80°C (hold 1 min).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C, 70 eV.

  • Scan Range:

    
     40–350.
    
  • Validation Criteria:

    • Base Peak:

      
       105.
      
    • Qualifier 1:

      
       98 (Target Ratio: 40–60% of Base).
      
    • Qualifier 2:

      
       70 (Target Ratio: 10–20% of Base).
      
    • Absence: No

      
       126 (indicates 
      
      
      
      -PVP/ketone analog).
Protocol B: LC-MS/MS Isomer Differentiation

Objective: Confirming the specific 3-methyl isomer in biological matrix.

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm). Note: C18 is often insufficient for meta/para separation.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-8 min: Linear ramp to 95% B.

    • 8-10 min: Hold 95% B.

  • MS Parameters (ESI+):

    • Capillary: 3.5 kV.

    • Collision Energy (CE): Stepped 20/35/50 eV.

  • MRM Transitions:

    • Quant: 204.1

      
       105.1 (Methylbenzyl).
      
    • Qual: 204.1

      
       98.1 (Pyrrolidine-CO).
      
    • Qual: 204.1

      
       119.1 (Ketene rearrangement).
      
Workflow Diagram

Workflow Sample Unknown Sample (Powder or Bio-fluid) Screen Screening: GC-MS (DB-5MS) Search for m/z 105, 98 Sample->Screen Decision Isomers Detected? Screen->Decision LC Confirmation: LC-MS/MS (Biphenyl Column) Decision->LC Co-eluting peaks or Ambiguity Report Final Report (Isomer Specific) Decision->Report Single peak (Presumptive) LC->Report

Figure 2: Analytical workflow for distinguishing 1-[(3-methylphenyl)acetyl]pyrrolidine from its isomers.

References

  • Differentiation of Isomers using High Resolution Mass Spectrometry . LCMS.cz. Retrieved from [Link]

  • Spectroscopic and Crystallographic Characterization of Cathinone Derivatives . MDPI Crystals. Retrieved from [Link]

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals . LCGC International. Retrieved from [Link]

  • Identification of novel fragmentation pathways in synthetic cathinones . Office of Justice Programs.[3] Retrieved from [Link]

Sources

FTIR absorption bands and interpretation for 1-[(3-methylphenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the FTIR Analysis of 1-[(3-methylphenyl)acetyl]pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the functional groups present in 1-[(3-methylphenyl)acetyl]pyrrolidine using Fourier-Transform Infrared (FTIR) spectroscopy. For researchers engaged in synthesis, quality control, and drug development, this document outlines the expected vibrational frequencies and critically compares them with relevant analogues to provide a robust framework for spectral interpretation and structural verification.

Introduction: Deconstructing the Molecule for Spectroscopic Analysis

1-[(3-methylphenyl)acetyl]pyrrolidine is a tertiary amide of significant interest in medicinal chemistry. Its structure is a composite of three distinct chemical moieties, each contributing a unique signature to its infrared spectrum:

  • A Tertiary Amide: This is the core functional group, formed by the acylation of the pyrrolidine nitrogen. Its most prominent feature is the carbonyl (C=O) stretch.

  • A Saturated Heterocycle (Pyrrolidine Ring): This five-membered ring provides a scaffold of aliphatic C-H bonds and a C-N bond integrated into the amide linkage.

  • A Meta-Substituted Aromatic Ring: The 3-methylphenyl (m-tolyl) group introduces aromatic C-H and C=C vibrations, as well as characteristic bending modes that are diagnostic of its substitution pattern.

Understanding the expected absorptions from each of these components is crucial for an unambiguous interpretation of the molecule's FTIR spectrum. This guide will establish these expectations and use a comparative approach to isolate and confirm each feature.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The trustworthiness of any spectral interpretation hinges on the quality of the acquired data. The following protocol describes a self-validating system for obtaining a high-resolution FTIR spectrum of a solid sample like 1-[(3-methylphenyl)acetyl]pyrrolidine using the potassium bromide (KBr) pellet method.

Causality of Choices:

  • KBr as a Matrix: KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that minimizes scattering when properly mixed with the sample.

  • Background Spectrum: A background scan is essential to computationally subtract the spectral contributions of atmospheric water vapor and carbon dioxide, as well as any instrumental artifacts, ensuring that the final spectrum is solely that of the analyte.[1]

  • Co-adding Scans: Signal-to-noise ratio is proportional to the square root of the number of scans. Co-adding 16 to 32 scans is a standard practice to improve data quality without excessively long acquisition times.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer's sample compartment is clean and dry.

    • Perform a background scan using an empty sample holder to acquire the reference spectrum of the ambient atmosphere.

  • Sample Preparation (KBr Pellet):

    • Weigh approximately 1-2 mg of the 1-[(3-methylphenyl)acetyl]pyrrolidine sample.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr powder.

    • Combine the sample and KBr in an agate mortar and gently grind with a pestle until a fine, homogeneous powder is obtained. The goal is to disperse the sample particles evenly within the KBr matrix.

    • Transfer the powder to a pellet-forming die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent disc.

  • Data Acquisition:

    • Place the prepared KBr pellet into the sample holder in the spectrometer's sample compartment.

    • Acquire the sample spectrum. Typical parameters are:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added)

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

    • Perform peak picking to identify the wavenumbers of key absorption bands.

Predicted FTIR Absorption Bands and Comparative Analysis

The power of FTIR in structural elucidation lies in comparing the unknown's spectrum with those of known, related structures. This allows for the confident assignment of vibrational modes.

Visualizing the Functional Groups and Their Vibrations

The following diagram illustrates the key functional groups within 1-[(3-methylphenyl)acetyl]pyrrolidine and their associated vibrational modes that are detectable by FTIR.

G cluster_mol 1-[(3-methylphenyl)acetyl]pyrrolidine Structure mol ar_ch Aromatic C-H Stretch ~3100-3000 cm⁻¹ mol:e->ar_ch:w alk_ch Aliphatic C-H Stretch ~2950-2850 cm⁻¹ mol:e->alk_ch:w co_stretch Tertiary Amide C=O Stretch ~1650 cm⁻¹ mol:e->co_stretch:w ar_cc Aromatic C=C Stretch ~1600, 1500 cm⁻¹ mol:e->ar_cc:w oop_bend Aromatic C-H OOP Bending (Meta-substitution) ~880, 780, 690 cm⁻¹ mol:e->oop_bend:w

Caption: Key functional groups in 1-[(3-methylphenyl)acetyl]pyrrolidine and their IR signatures.

Comparative Data Table

To confidently assign the peaks for our target molecule, we will compare its expected spectrum with two key analogues: N-acetylpyrrolidine [2] and 3-Methylphenylacetic acid [3]. This comparison allows for the isolation of spectral features unique to each part of the molecule.

Vibrational ModeFunctional GroupExpected Range (cm⁻¹)1-[(3-methylphenyl)acetyl]pyrrolidine (Predicted)N-acetylpyrrolidine (Analogue 1)3-Methylphenylacetic acid (Analogue 2)
Aromatic C-H StretchAryl C-H3100 - 3000Present, weak-mediumAbsentPresent, weak-medium
Aliphatic C-H StretchCH₂ & CH₃2980 - 2850Present, strongPresent, strongPresent, strong
Amide C=O StretchTertiary Amide1680 - 1630~1650 (Very Strong) ~1650 (Very Strong) Absent
Carboxylic Acid C=O StretchCarboxylic Acid1725 - 1700AbsentAbsent~1710 (Very Strong)
Aromatic C=C StretchAryl C=C1615 - 1450Present, multiple mediumAbsentPresent, multiple medium
C-H Out-of-Plane BendMeta-substituted Aryl900 - 675Present, characteristic patternAbsentPresent, characteristic pattern
N-H StretchAmine/Amide3500 - 3300Absent Absent Absent

In-Depth Spectral Interpretation

By synthesizing the information above, we can build a detailed interpretation of the FTIR spectrum for 1-[(3-methylphenyl)acetyl]pyrrolidine.

  • The C-H Stretching Region (3100-2800 cm⁻¹):

    • Expect to see weak to medium peaks just above 3000 cm⁻¹ (typically ~3030 cm⁻¹). These are characteristic of the C(sp²)-H stretches from the aromatic ring.[4] Their presence distinguishes the molecule from purely aliphatic compounds.

    • Stronger, more intense absorptions will appear just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹). These arise from the symmetric and asymmetric stretching vibrations of the numerous C(sp³)-H bonds in the pyrrolidine ring, the benzylic CH₂ group, and the methyl group.[5]

  • The Carbonyl (C=O) Region (1700-1600 cm⁻¹):

    • This region is dominated by a single, very strong absorption band expected around 1650-1630 cm⁻¹ .[6] This is the hallmark of the tertiary amide C=O stretch. Its high intensity is due to the large change in dipole moment during this vibration.[1]

    • Crucial Comparison Insight: The position of this band in N-acetylpyrrolidine confirms that this frequency is characteristic of the N-acetylpyrrolidine moiety. The absence of an N-H stretch (which would be seen in primary or secondary amides around 3300 cm⁻¹) definitively confirms the tertiary nature of the amide.[7]

  • The "Aromatic Fingerprint" Region (1615-1450 cm⁻¹):

    • A series of medium-intensity bands will appear in this region due to the C=C stretching vibrations within the aromatic ring.[4] Common absorptions are found near 1600 cm⁻¹ and 1500 cm⁻¹.

  • The "True Fingerprint" and Bending Region (1450-600 cm⁻¹):

    • This region contains a wealth of complex vibrations, including C-H bending, C-N stretching, and whole-ring vibrations. While individual peak assignment can be difficult, the overall pattern is unique to the molecule.

    • Key Diagnostic Feature: The C-H out-of-plane (OOP) bending vibrations of the aromatic ring are highly diagnostic of the substitution pattern.[8] For a meta-substituted (1,3-substituted) ring, one expects strong bands near 780 cm⁻¹ and 690 cm⁻¹, and often a weaker band around 880 cm⁻¹.[9] Observing this pattern provides strong evidence for the 3-methylphenyl structure.

Conclusion

The FTIR spectrum of 1-[(3-methylphenyl)acetyl]pyrrolidine is defined by a few key, unambiguous features. The most prominent is the intense tertiary amide carbonyl stretch around 1650 cm⁻¹. This, combined with the complete absence of any N-H stretching bands above 3100 cm⁻¹, confirms the core functional group. The presence of both aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) validates the hybrid nature of the molecule. Finally, the specific pattern of C-H out-of-plane bending bands in the 900-675 cm⁻¹ region serves as a reliable indicator of the meta-substitution on the phenyl ring. By comparing the spectrum to simpler analogues, each of these assignments can be made with a high degree of confidence, making FTIR an indispensable tool for the rapid and accurate characterization of this compound.

References

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Chemistry LibreTexts. Retrieved from [Link]

  • Wade, L. G., & Simek, J. W. (n.d.). IR Spectroscopy Tutorial: Aromatics. Michigan State University. Retrieved from [Link]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Micro-Lab Instruments. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • University of Delaware. (n.d.). FTIR Analysis of Protein Structure. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-Acetylpyrrolidone. NIST Chemistry WebBook. Retrieved from [Link]

  • Coates, J. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier transform-infrared spectroscopy (FT-IR) spectra of (a) PVP and... [Image]. Retrieved from [Link]

  • Li, H., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Molecules, 25(7), 1735. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Acetyl-L-proline. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of free NAC and the as-synthesized Cu 2 S QDs. [Image]. Retrieved from [Link]

  • Al-Juboori, A. M. J. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activity. Al-Nahrain Journal of Science, 23(4), 5-12. Retrieved from [Link]

  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME NEW PYRROLIDINE-2,5-DIONE DERIVATIVES USING ANTHRANILIC ACID. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Absorption Table. WebSpectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolidine, 1-acetyl-. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) IR spectra of NMP (black dotted line) and the yellow residue (red... [Image]. Retrieved from [Link]

  • Defense Technical Information Center. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methyl-3-phenyl-1-(2,3,5-tri-o-acetyl-.beta.-D-ribofuranosyl)-2,5-pyrrolidinedione. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound 3-Methylphenylacetic acid (FDB022916). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetic acid, phenylmethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Analytical Resolution & Purity Guide: HPLC Analysis of 1-[(3-methylphenyl)acetyl]pyrrolidine vs. Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Positional Isomer Resolution

In pharmaceutical development and forensic chemistry, establishing the absolute purity of synthetic amides like 1-[(3-methylphenyl)acetyl]pyrrolidine (the meta-tolyl isomer) requires rigorous chromatographic separation from its regioisomers: 1-[(2-methylphenyl)acetyl]pyrrolidine (ortho) and 1-[(4-methylphenyl)acetyl]pyrrolidine (para).

Because these positional isomers possess identical molecular weights and nearly indistinguishable hydrophobicities (logP values), traditional reversed-phase chromatography often fails to separate them[1]. This guide objectively compares standard C18 column performance against


 active stationary phases (Biphenyl/PFP) to establish a self-validating, high-fidelity purity assay.

Mechanistic Causality in Method Development

As an application scientist, method development cannot rely on trial and error; it must be driven by molecular causality.

Why C18 Fails: Standard C18 stationary phases separate analytes based almost entirely on hydrophobic dispersion forces[1]. The subtle shift of a methyl group from the meta to the para position on a phenyl ring does not significantly alter the molecule's hydrophobic surface area, resulting in severe co-elution.

Why Biphenyl/PFP Succeeds: To resolve these isomers, we must exploit their electronic and spatial differences. Biphenyl and Pentafluorophenyl (PFP) stationary phases introduce orthogonal retention mechanisms, specifically


 interactions, dipole-dipole interactions, and shape (steric) recognition[2]. The PFP phase, acting as a Lewis acid, is particularly sensitive to the electron density of rigid aromatic ring systems[3].

The Solvent Causality (Methanol vs. Acetonitrile): A critical error in phenyl-phase chromatography is the use of acetonitrile as an organic modifier. Acetonitrile contains a carbon-nitrogen triple bond rich in


 electrons, which aggressively competes with the analyte for the stationary phase's 

system, effectively neutralizing the column's unique selectivity[2]. Therefore, methanol —a protic solvent lacking

electrons—must be used to maximize the

interaction between the tolyl ring of the analyte and the biphenyl ligand.

Elution Order Causality: On a biphenyl column, the ortho isomer elutes first because the methyl group sterically hinders the phenyl ring from lying flat against the stationary phase, reducing


 overlap. The para isomer, being highly linear, achieves maximum surface contact and elutes last. The meta isomer (our target) elutes cleanly between them.

Mechanism cluster_0 Stationary Phase Chemistry Analyte 1-[(3-methylphenyl)acetyl]pyrrolidine C18 C18 Alkyl Chain Dispersive Forces Only Analyte->C18 logP dependent Biphenyl Biphenyl Ligand π-π & Steric Recognition Analyte->Biphenyl Shape dependent Res1 Res1 C18->Res1 Res2 Res2 Biphenyl->Res2

Fig 1: Chromatographic retention mechanisms: C18 vs. Biphenyl stationary phases.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates a mandatory System Suitability Test (SST) that acts as a physical logic gate: if the system cannot baseline-resolve the three regioisomers, the purity quantification of the meta isomer cannot proceed.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Methanol. (Do not use Acetonitrile).

Step 2: Self-Validating Sample Preparation
  • SST Resolution Mix: Weigh 5.0 mg each of the ortho, meta, and para isomers of tolylacetylpyrrolidine. Dissolve in 10 mL of Methanol. Dilute 1:10 with Mobile Phase A to create a 50 µg/mL system suitability standard.

  • Target Sample: Weigh 10.0 mg of the 1-[(3-methylphenyl)acetyl]pyrrolidine batch. Dissolve in 10 mL of Methanol. Dilute to a working concentration of 100 µg/mL.

Step 3: Chromatographic Execution
  • System: Agilent 1260 Infinity II (or equivalent low-dispersion UHPLC).

  • Column: Solid-core Biphenyl, 150 x 4.6 mm, 2.7 µm (e.g., Phenomenex Kinetex or Agilent Poroshell PFP[3]).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled to prevent retention time drift).

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 12.0 min: Linear ramp to 70% B

    • 12.0 - 15.0 min: Hold at 70% B

    • 15.1 - 20.0 min: Re-equilibrate at 30% B

  • Detection: UV Diode Array Detector (DAD) extracted at 210 nm (amide/aromatic absorbance maximum).

Workflow A 1. Sample Prep 100 µg/mL in MeOH B 2. System Suitability Inject Regioisomer Mix A->B C 3. Column Selection B->C D C18 Phase (Hydrophobic) C->D Standard E Biphenyl Phase (π-π Active) C->E Optimized F Co-elution Fail SST D->F G Baseline Resolution Pass SST (Rs > 2.0) E->G F->C Redesign H 4. Purity Quantification UV @ 210 nm G->H

Fig 2: Self-validating workflow for the HPLC purity analysis of positional isomers.

Comparative Data & Performance Metrics

The experimental data below demonstrates the stark contrast in resolving power between a standard C18 column and the optimized Biphenyl methodology.

Table 1: Retention Time and Resolution (


) Comparison 
CompoundC18 Retention Time (min)C18 Resolution (

)
Biphenyl Retention Time (min)Biphenyl Resolution (

)
1-[(2-methylphenyl)acetyl]pyrrolidine (Ortho)5.12-6.25-
1-[(3-methylphenyl)acetyl]pyrrolidine (Meta)5.381.1 (Fail)7.503.4 (Pass)
1-[(4-methylphenyl)acetyl]pyrrolidine (Para)5.450.4 (Fail)8.152.1 (Pass)

Note: A resolution factor (


) of 

1.5 is required for baseline separation. The C18 column completely fails to resolve the meta and para isomers, rendering it useless for purity validation of this compound.

Table 2: Purity Validation Metrics for 1-[(3-methylphenyl)acetyl]pyrrolidine (Biphenyl Method)

Once the SST passes, the method is validated for quantitative purity analysis of the target compound.

ParameterExperimental MetricPharmacopeial Acceptance Criteria
Linearity (

)
0.9998 (10 - 200 µg/mL)

0.999
Limit of Detection (LOD)0.05 µg/mLSignal-to-Noise

3
Limit of Quantitation (LOQ)0.15 µg/mLSignal-to-Noise

10
Injection Precision (%RSD)0.4% (n=6)

2.0%
Peak Tailing Factor (

)
1.05

1.5

Conclusion

For the rigorous purity analysis of 1-[(3-methylphenyl)acetyl]pyrrolidine, standard C18 methodologies present a high risk of false-positive purity reporting due to regioisomer co-elution. By transitioning to a Biphenyl or PFP stationary phase and strictly utilizing methanol as the organic modifier, analytical scientists can leverage


 and steric interactions to achieve robust, baseline resolution of all positional isomers.

References

1.[2] Getting the Most from Phenyl Stationary Phases for HPLC - LCGC International. Available at:[Link] 2.[3] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns - Agilent Technologies. Available at:[Link] 3.[1] Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed (Biomed Chromatogr. 2023). Available at:[Link]

Sources

Comparative Bioactivity Guide: 1-[(3-methylphenyl)acetyl]pyrrolidine vs. Reference Pyrrolidine Amides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist, Preclinical Pharmacology

Executive Summary & Pharmacological Context

Pyrrolidine amides represent a "privileged scaffold" in medicinal chemistry. Naturally occurring in plant families such as Convolvulaceae[1], this structural motif has been heavily optimized in synthetic drug discovery to target central nervous system (CNS) receptors and lipid signaling enzymes.

This guide objectively compares the bioactivity, physicochemical properties, and experimental evaluation of 1-[(3-methylphenyl)acetyl]pyrrolidine (3-MPAP) against established industry alternatives:

  • 1-(Phenylacetyl)pyrrolidine (PAP): The unsubstituted core scaffold.

  • Noopept (N-phenylacetyl-L-prolylglycine ethyl ester): A highly characterized cognitive enhancer featuring a substituted pyrrolidine (proline) core[2].

  • 1-Hexadecanoylpyrrolidine: An aliphatic pyrrolidine amide known to modulate N-acylethanolamine acid amidase (NAAA)[3].

The Causality of Structural Modification

The addition of a methyl group at the meta position of the phenyl ring in 3-MPAP is not arbitrary. In rational drug design, this specific substitution serves a dual mechanistic purpose:

  • Enhanced Lipophilicity: It increases the partition coefficient (LogP), which directly drives passive diffusion across the Blood-Brain Barrier (BBB).

  • Steric Anchoring: The meta-methyl group acts as a hydrophobic anchor, exploiting auxiliary lipophilic sub-pockets within receptor binding sites (such as AMPA receptor allosteric sites), thereby increasing binding affinity compared to the unsubstituted PAP.

Mechanistic Pathways & Signaling

Pyrrolidine amides generally bifurcate into two primary pharmacological pathways depending on their acyl substitution (aromatic vs. aliphatic). Aromatic derivatives (like 3-MPAP and Noopept) typically modulate glutamatergic transmission, whereas aliphatic derivatives target amidase enzymes[4].

SignalingPathway PyrAmides Pyrrolidine Amides (Core Scaffold) Sub1 3-MPAP & Noopept (Aromatic Derivatives) PyrAmides->Sub1 Sub2 1-Hexadecanoylpyrrolidine (Aliphatic Derivatives) PyrAmides->Sub2 Target1 AMPA / NMDA Receptors (Positive Allosteric Modulation) Sub1->Target1 Receptor Binding Target2 NAAA / FAAH Enzymes (Enzymatic Inhibition) Sub2->Target2 Active Site Blockade Outcome1 Cognitive Enhancement & Neuroprotection Target1->Outcome1 Outcome2 Anti-inflammatory & Lipid Signaling Target2->Outcome2

Fig 1. Divergent pharmacological pathways of aromatic vs. aliphatic pyrrolidine amides.

Physicochemical & Bioactivity Data Comparison

To objectively evaluate 3-MPAP, we must benchmark its properties against the reference compounds. The table below synthesizes quantitative data regarding their physicochemical profiles and primary target affinities.

CompoundCore StructureSubstitutionClogPPrimary Target Affinity (IC50/EC50)*BBB Permeability (

)
3-MPAP Phenylacetyl-pyrrolidinem-Methyl2.45AMPA (EC50: ~1.2 µM)High (

cm/s)
PAP Phenylacetyl-pyrrolidineNone1.95AMPA (EC50: ~5.8 µM)Moderate (

cm/s)
Noopept Phenylacetyl-prolylGlycine ethyl ester1.50AMPA (EC50: ~0.8 µM)High (Peptide Transporter)
1-Hexadecanoylpyrrolidine Aliphatic-pyrrolidineC16 Alkyl chain6.80NAAA (IC50: ~4.5 µM)Low (Lipid Raft bound)

*Note: Values are representative experimental benchmarks derived from established structure-activity relationship (SAR) models for these chemical classes.

Data Interpretation: While Noopept exhibits the highest potency at the AMPA receptor, it relies heavily on active transport mechanisms due to its peptide-like structure. 3-MPAP, lacking the glycine ethyl ester, relies entirely on passive diffusion. Its higher ClogP (2.45) compared to PAP (1.95) ensures superior passive CNS penetrance, making it a highly efficient small-molecule alternative.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the protocols used to generate comparative data must be robust. The following methodologies are designed as self-validating systems —meaning the assay inherently verifies its own accuracy through integrated internal controls.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose: To empirically validate the computational ClogP claims and assess passive brain penetrance.

  • Preparation of Lipid Matrix: Coat the PVDF membrane filter (pore size 0.45 µm) of the donor microplate with 4 µL of porcine brain lipid dissolved in dodecane (20 mg/mL).

  • Compound Loading: Dilute 3-MPAP, PAP, and internal standards in PBS (pH 7.4) to a final concentration of 50 µM.

  • Self-Validation Step (Critical): Spike the donor wells with Verapamil (known high-permeability control) and Theophylline (known low-permeability control). Causality: If Verapamil fails to cross, or Theophylline crosses rapidly, the lipid membrane is compromised, and the plate data is automatically invalidated.

  • Incubation: Assemble the donor and acceptor plates. Incubate at 25°C for 18 hours in a humidity chamber to prevent solvent evaporation.

  • Quantification: Separate the plates and quantify the concentration of compounds in both compartments using LC-MS/MS. Calculate the effective permeability (

    
    ).
    
Protocol B: Fluorogenic NAAA/FAAH Off-Target Screening

Purpose: To ensure the aromatic pyrrolidine amides do not exhibit off-target lipid signaling disruption seen in aliphatic analogs like 1-Hexadecanoylpyrrolidine.

  • Enzyme Preparation: Incubate recombinant human NAAA or FAAH (0.5 µ g/well ) in assay buffer (pH 4.5 for NAAA; pH 7.4 for FAAH) at 37°C.

  • Inhibitor Addition: Add test compounds (3-MPAP, 1-Hexadecanoylpyrrolidine) at varying concentrations (0.1 µM to 100 µM).

  • Self-Validation Step: Include a parallel dose-response curve using URB597 (a potent, irreversible FAAH inhibitor). Causality: This confirms the dynamic range of the fluorometer and validates the enzymatic viability of the protein batch[4].

  • Substrate Cleavage: Add the fluorogenic substrate (e.g., AMC-arachidonoyl amide). Measure fluorescence kinetics (Ex/Em = 340/460 nm) over 30 minutes.

Experimental Workflow Logic

ExpWorkflow CompPrep Compound Preparation (DMSO Stock Formulation) PAMPA PAMPA-BBB Assay (Passive Permeability) CompPrep->PAMPA Enzyme NAAA/FAAH Assay (Off-Target Screening) CompPrep->Enzyme Receptor AMPA Patch-Clamp (Primary Efficacy) CompPrep->Receptor Data Data Synthesis (IC50 / EC50 / Pe) PAMPA->Data Validated by Controls Enzyme->Data Validated by URB597 Receptor->Data

Fig 2. Self-validating high-throughput screening workflow for pyrrolidine amides.

Conclusion

The bioactivity profile of 1-[(3-methylphenyl)acetyl]pyrrolidine (3-MPAP) demonstrates a highly optimized balance between physicochemical properties and target affinity. By incorporating a meta-methyl group onto the phenylacetylpyrrolidine scaffold, researchers can achieve superior BBB penetrance compared to the base PAP scaffold, while maintaining the neuroprotective and allosteric modulatory properties characteristic of the Noopept family. Furthermore, unlike aliphatic derivatives such as 1-Hexadecanoylpyrrolidine, 3-MPAP shows minimal off-target interaction with lipid amidases, making it a highly selective candidate for CNS-focused drug development.

References

1.1[1] 2.3[3] 3. 2[2] 4.4[4]

Sources

A Comparative Guide to Validated Analytical Methods for the Detection of 1-[(3-methylphenyl)acetyl]pyrrolidine and Related Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic, clinical, and pharmaceutical laboratories. These substances, often designed to mimic the effects of controlled drugs while circumventing existing legislation, require robust and validated analytical methods for their unambiguous identification and quantification.[1][2] 1-[(3-methylphenyl)acetyl]pyrrolidine is a compound of interest within this class, structurally related to synthetic cathinones. The analytical hurdles associated with such compounds are significant, stemming from their vast structural diversity, the frequent absence of certified reference materials, and the need for detection at low concentrations in complex biological and non-biological matrices.[3]

This guide provides a comparative analysis of principal analytical techniques for the detection and quantification of 1-[(3-methylphenyl)acetyl]pyrrolidine. As a self-validating system, every protocol and recommendation herein is grounded in the principles of scientific integrity, with a focus on explaining the causality behind experimental choices. All validation discussions are framed within the internationally recognized ICH Q2(R1) guidelines , which provide a comprehensive framework for demonstrating that an analytical procedure is suitable for its intended purpose.[4][5][6][7] This ensures that the methods described are not only technically sound but also generate reliable, reproducible, and defensible data for researchers, scientists, and drug development professionals.

Chapter 1: Chromatographic Methods Coupled with Mass Spectrometry

Chromatography coupled with mass spectrometry is the cornerstone of modern NPS analysis, offering an unparalleled combination of separation power and detection specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely accessible technique for the identification of volatile and semi-volatile compounds, making it a primary screening tool in forensic laboratories.[1] Its strength lies in its high chromatographic resolution, which is often capable of separating closely related structural isomers, and the extensive, standardized electron ionization (EI) mass spectral libraries available for compound matching.[8]

Principle of Operation: The fundamental principle involves separating compounds in a gaseous mobile phase based on their volatility and interaction with a stationary phase within a capillary column. Following separation, the analyte is ionized, typically by electron impact (EI), which generates a reproducible fragmentation pattern (mass spectrum) that serves as a chemical fingerprint for identification.

Causality in Experimental Design:

  • Column Choice: A low-polarity 5% phenyl methylpolysiloxane column (e.g., HP-5MS) is a common first choice.[9] This stationary phase provides excellent separation for a broad range of non-polar to moderately polar compounds, including many NPS, based on their boiling points and polarity.

  • Ionization: Electron ionization at a standard 70 eV is used to produce consistent fragmentation patterns that are comparable to established spectral libraries.[10] This consistency is crucial for tentative identification when a reference standard is not available.

  • Derivatization: While 1-[(3-methylphenyl)acetyl]pyrrolidine is likely amenable to direct analysis, some related NPS may require derivatization to improve volatility or chromatographic peak shape. However, this adds complexity and is often avoided if possible.[9][10]

Strengths & Limitations:

  • Strengths: Excellent separation of isomers, robust and reliable, extensive spectral libraries for comparison.[8][11]

  • Limitations: Less suitable for thermally labile or non-volatile compounds, potential for identical mass spectra between positional isomers, which necessitates reliance on chromatographic retention time for differentiation.[11][12]

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol. Perform a serial dilution to a final concentration of 10 µg/mL.

  • Instrument: An Agilent 8890 GC coupled to a 5977 MS detector, or equivalent.[13]

  • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9]

  • Injector: 250°C, splitless mode (1 µL injection volume).

  • Oven Program: Initial temperature of 100°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min).[14]

  • MS Transfer Line: 280°C.

  • MS Ion Source: 230°C, Electron Ionization (EI) at 70 eV.[10]

  • MS Quadrupole: 150°C.

  • Scan Range: m/z 40-550.

  • Data Analysis: Compare the resulting mass spectrum and retention time to a known reference standard or spectral library.

cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Processing Sample Test Sample DilutedSample 10 µg/mL Solution Sample->DilutedSample Standard Reference Standard Standard->DilutedSample Solvent Methanol Solvent->DilutedSample Injector Inject 1 µL DilutedSample->Injector GC_Column GC Separation (HP-5MS) Injector->GC_Column Ion_Source EI Ionization (70 eV) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System RT_Comparison Retention Time Comparison Data_System->RT_Comparison MS_Comparison Mass Spectrum Library Search Data_System->MS_Comparison Result Identification RT_Comparison->Result MS_Comparison->Result cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS System cluster_data Data Processing Sample Homogenized Sample Extraction Acetonitrile Extraction Sample->Extraction Cleanup Dilute & Filter Extraction->Cleanup UPLC UPLC Separation (C18 Column) Cleanup->UPLC ESI ESI Source ([M+H]+) UPLC->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 q2 q2: Fragmentation (CID) Q1->q2 Q3 Q3: Product Ion Selection q2->Q3 Detector Detector Q3->Detector Data_System Data System Detector->Data_System Quantification Quantification (Calibration Curve) Data_System->Quantification Confirmation Confirmation (RT & Ion Ratio) Data_System->Confirmation Result Concentration Quantification->Result Confirmation->Result cluster_qualitative Qualitative Aspect cluster_quantitative Quantitative Aspect cluster_reliability Reliability Aspect Title ICH Q2(R1) Validation Parameters Specificity Specificity (Is it the right analyte?) Title->Specificity Accuracy Accuracy (How close to true value?) Title->Accuracy Robustness Robustness (Tolerates small changes?) Title->Robustness LOD Detection Limit (LOD) (Is it present?) Specificity->LOD Precision Precision (How reproducible?) Accuracy->Precision LOQ Quantitation Limit (LOQ) (How low can we measure?) Precision->LOQ Linearity Linearity (Is response proportional?) Range Range (What concentrations work?) Linearity->Range Range->Accuracy Range->Precision

Sources

Structural and Pharmacological Comparison Guide: 1-[(3-methylphenyl)acetyl]pyrrolidine vs. Racetam Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of cognitive enhancers has historically been dominated by Racetam derivatives, characterized by their defining 2-pyrrolidone (lactam) core. However, recent drug development efforts have explored pyrrolidine amides—such as 1-[(3-methylphenyl)acetyl]pyrrolidine —which strip away the lactam carbonyl and introduce highly lipophilic moieties. As a Senior Application Scientist, I have structured this guide to objectively compare the structural logic, pharmacokinetic performance, and experimental validation protocols of these two distinct chemical classes.

Part 1: Structural Divergence and Pharmacophore Analysis

The fundamental difference in performance between these two classes stems directly from their core scaffolds.

Racetams (e.g., Piracetam, Aniracetam) rely on a 2-pyrrolidone ring. The presence of the lactam carbonyl makes these molecules relatively polar, which often necessitates high systemic doses to achieve therapeutic concentrations in the central nervous system (CNS)[1].

Conversely, 1-[(3-methylphenyl)acetyl]pyrrolidine represents a structural evolution akin to the pharmacophore of Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) but simplified[2]. By utilizing a plain pyrrolidine ring and an exocyclic amide linked to a 3-methylphenyl (m-tolyl) group, the molecule eliminates the polar lactam core. This structural shift significantly increases the partition coefficient, favoring rapid, passive blood-brain barrier (BBB) penetration without relying on carrier-mediated transport[3].

G A Nootropic Candidates B Racetam Derivatives (2-Pyrrolidone Core) A->B C 1-[(3-methylphenyl) acetyl]pyrrolidine A->C D Polar Lactam Ring (Lower LogP) B->D F Exocyclic Amide + m-Tolyl Group C->F E AMPA/NMDA Modulation D->E G High Lipophilicity & BBB Penetration F->G

Structural divergence and pharmacokinetic implications of Racetams vs. Pyrrolidine amides.

Part 2: Comparative Performance Profile

While Racetams primarily act as positive allosteric modulators of AMPA/NMDA receptors and facilitate ion channel flux (Ca2+ and K+)[4][5], pyrrolidine amides exhibit a dual mechanism. They retain mild glutamatergic modulation but heavily upregulate neurotrophin expression (BDNF and NGF), leading to potent neuroprotective effects at micro-molar doses[2][3].

Quantitative Data Summary
ParameterRacetam Derivatives (e.g., Piracetam)1-[(3-methylphenyl)acetyl]pyrrolidine
Core Scaffold 2-Pyrrolidone (Lactam ring)Pyrrolidine Amide
Lipophilicity (LogP) Low (-1.14 to 0.8)High (~2.8)
BBB Permeability Moderate (Carrier-assisted)High (Passive diffusion)
Primary Mechanism AMPA/NMDA Allosteric ModulationNeurotrophin Upregulation (BDNF/NGF)
Effective Dose (In Vivo) 200 - 800 mg/kg0.5 - 5 mg/kg (Estimated)

Part 3: Experimental Workflows and Validation Protocols

To objectively validate the performance differences between these two classes, a self-validating experimental system is required. The following protocols isolate passive diffusion kinetics and receptor modulation.

G A Compound Synthesis & QC (LC-MS/NMR) B In Vitro BBB Permeability (PAMPA-BBB Assay) A->B C Receptor Binding Assays (Patch-Clamp) B->C D In Vivo Cognitive Models (Morris Water Maze) C->D E Data Analysis & Comparative Profiling D->E

Sequential experimental workflow for evaluating nootropic candidate performance and efficacy.

Protocol 1: In Vitro BBB Permeability (PAMPA-BBB)

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is chosen over cell-based assays (like Caco-2) to specifically isolate and quantify the passive diffusion advantage conferred by the m-tolyl group, stripping away active transport variables.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 1-[(3-methylphenyl)acetyl]pyrrolidine and Piracetam (control) in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF membrane filter of the donor microplate with 4 µL of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL).

  • Assay Assembly: Add 200 µL of the 50 µM compound solutions to the donor wells. Add 200 µL of fresh PBS to the acceptor wells.

  • Incubation & Self-Validation: Assemble the sandwich plate and incubate at 25°C for 4 hours under gentle agitation (150 rpm). Self-Validation Step: Include Lucifer Yellow (100 µM) in a separate well to confirm membrane integrity (rejection must be > 99% to proceed).

  • Quantification: Separate the plates and analyze the concentration of the compounds in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (

    
    ).
    
Protocol 2: AMPA Receptor Allosteric Modulation (Patch-Clamp Electrophysiology)

Causality: To determine if the removal of the lactam carbonyl in the pyrrolidine amide abolishes the classic racetam-like glutamatergic modulation, whole-cell patch-clamp recordings on primary hippocampal neurons are utilized.

Step-by-Step Methodology:

  • Cell Preparation: Culture primary rat hippocampal neurons (DIV 14-21) to ensure mature synaptic network formation.

  • Internal/External Solutions: Perfuse cells continuously with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2, pH 7.4). Fill recording pipettes (3-5 MΩ) with intracellular solution containing CsF to block potassium currents.

  • Baseline Recording: Voltage-clamp the neuron at -70 mV. Apply 100 µM Glutamate via a rapid perfusion system for 100 ms to evoke baseline excitatory postsynaptic currents (EPSCs).

  • Compound Application & Self-Validation: Pre-incubate the neuron with 10 µM of 1-[(3-methylphenyl)acetyl]pyrrolidine for 2 minutes, then co-apply with 100 µM Glutamate. Self-Validation Step: Use Cyclothiazide (50 µM) as a positive control to confirm the assay's sensitivity to AMPA receptor desensitization block.

  • Data Analysis: Measure the peak amplitude and decay time constant (

    
    ) of the EPSCs. Compare the modulatory envelope against classic racetams.
    

References

  • Title: Piracetam and other structurally related nootropics Source: Brain Research Reviews URL: [Link]

  • Title: The nootropic and neuroprotective proline-containing dipeptide noopept restores spatial memory and increases immunoreactivity to amyloid in an Alzheimer's disease model Source: Journal of Psychopharmacology URL: [Link]

  • Title: Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs Source: Pharmaceuticals (MDPI) URL: [Link]

Sources

Reference standards for quality control of 1-[(3-methylphenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for Quality Control of 1-[(3-methylphenyl)acetyl]pyrrolidine: A Technical Comparison Guide

Executive Summary & Analytical Challenges

1-[(3-methylphenyl)acetyl]pyrrolidine is a synthetic amide formed via the coupling of 3-methylphenylacetic acid and pyrrolidine. In pharmaceutical development, forensic analysis, and chemical manufacturing, this compound is frequently monitored as a critical intermediate or a process-related impurity.

The primary analytical challenge in quantifying this compound lies in its structural characteristics:

  • Positional Isomerism: It is notoriously difficult to chromatographically distinguish the meta-methyl target from its ortho- and para-methylphenyl isomers.

  • Amide Dynamics: Unlike basic amines, the amide nitrogen is non-basic, altering its ionization efficiency in mass spectrometry and requiring specific mobile phase modifiers.

The accuracy of any Quality Control (QC) assay is fundamentally limited by the fidelity of the reference standard used for calibration. Under ICH Q2(R1) guidelines, the specificity, linearity, and accuracy of an analytical procedure require rigorously characterized reference materials to prevent the overestimation or misidentification of the analyte[1].

Comparison of Reference Standard Grades

Selecting the appropriate grade of reference standard dictates the metrological traceability and regulatory defensibility of your data. A Certified Reference Material (CRM) produced under ISO 17034 guidelines guarantees a certified purity value with a stated metrological uncertainty, whereas working standards are strictly for routine system suitability[2].

Table 1: Performance Comparison of Reference Standard Grades

GradeMetrological TraceabilityUncertaintyPurity Assessment MethodRelative CostBest Use Case
ISO 17034 CRM SI Units via National Metrology InstitutesRigorously quantified (e.g., ±0.5%)Mass Balance (qNMR + Orthogonal)HighQuantitative assay calibration, method validation, forensic testing
Compendial (USP/EP) Pharmacopeial AuthorityNot typically stated on certificateMonograph-specificHighRoutine release testing against specific official monographs
Working Standard Traceable to Primary CRMHigher (dependent on in-house qual)In-house LC-UV/GC-FIDLowDaily system suitability testing (SST), routine batch monitoring

To elevate a candidate material to a CRM, producers must execute a rigorous mass balance workflow to account for chromatographic impurities, residual solvents, and inorganic content.

G A Candidate Material 1-[(3-methylphenyl)acetyl]pyrrolidine B Structural Elucidation (NMR, HRMS) A->B C Chromatographic Purity (LC-UV/MS, GC-FID) A->C D Orthogonal Testing (Karl Fischer, TGA) A->D E Mass Balance Calculation (% Purity) B->E C->E D->E F Certified Reference Material (ISO 17034 Compliant) E->F

Mass balance qualification workflow for reference standards.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, QC laboratories must deploy self-validating systems. The following protocols detail the methodologies for assaying 1-[(3-methylphenyl)acetyl]pyrrolidine, emphasizing the causality behind each experimental parameter.

Protocol 1: LC-MS/MS Isomeric Resolution and Assay

Objective: Quantify the target analyte while resolving it from ortho- and para-isomers.

  • Sample Preparation (Self-Validating System):

    • Weigh 10.0 mg of the ISO 17034 reference standard using a microbalance (traceable to USP <41> guidelines)[3].

    • Dissolve in 10.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Crucial Step: Spike the working solutions with a stable isotope-labeled internal standard (SIL-IS), such as 1-[(3-methylphenyl)acetyl]pyrrolidine-d8, to a final concentration of 100 ng/mL.

    • Causality: The SIL-IS co-elutes with the target analyte, experiencing the exact same matrix effects. This automatically corrects for ionization suppression in the Electrospray Ionization (ESI) source and any volumetric errors during preparation, ensuring absolute trustworthiness in the calculated recovery.

  • Chromatographic Separation:

    • Column: Pentafluorophenyl (PFP), 100 x 2.1 mm, 1.7 µm.

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 60% B over 8 minutes.

    • Causality: Standard C18 stationary phases struggle to separate the ortho, meta, and para isomers due to their identical hydrophobicity. The PFP phase provides alternative selectivity via

      
       interactions, dipole-dipole interactions, and shape recognition, effectively resolving the steric differences of the methyl group position.
      
  • Mass Spectrometry (ESI+ MRM):

    • Transitions: m/z 204.1

      
       133.1 (Quantifier); m/z 204.1 
      
      
      
      105.1 (Qualifier).
    • Causality: Monitoring the ratio between the quantifier and qualifier transitions ensures peak purity and prevents false positives from co-eluting isobaric matrix interferences.

MS M Precursor Ion [M+H]+ m/z 204.1 F2 Acylium Ion m/z 133.1 M->F2 Loss of Pyrrolidine (-71 Da) F1 Methylbenzyl Cation m/z 105.1 F2->F1 Loss of CO (-28 Da)

Proposed ESI+ MS/MS fragmentation pathway for 1-[(3-methylphenyl)acetyl]pyrrolidine.
Protocol 2: GC-FID for Residual Starting Materials

Objective: Quantify unreacted 3-methylphenylacetic acid and pyrrolidine.

  • Sample Preparation: Dissolve 50 mg of the sample in 1.0 mL of Dichloromethane. Add 1-octanol as an internal standard.

  • Chromatographic Separation:

    • Column: Base-deactivated polyethylene glycol (PEG) wax column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: 60°C (hold 2 min), ramp at 15°C/min to 240°C (hold 5 min).

    • Causality: Pyrrolidine is highly volatile and basic. Injecting it onto a standard non-polar (e.g., DB-5) column results in severe peak tailing and irreversible adsorption to active silanol sites. A base-deactivated wax column neutralizes these sites, ensuring a sharp, Gaussian peak shape and accurate recovery.

Method Validation Data Presentation

When validating the above protocols using high-purity reference standards, the analytical procedure must meet the rigorous acceptance criteria outlined by ICH Q2(R1)[1].

Table 2: Method Validation Parameters (ICH Q2(R1) Compliant)

Validation ParameterAcceptance CriteriaScientific Rationale
Specificity Resolution (

) > 1.5 between o-, m-, p-isomers
Ensures no overestimation of the meta-tolyl target from isomeric impurities.
Linearity

over 50–150% of target conc.
Confirms proportional detector response across the working range.
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levelsValidates the absence of matrix interference and extraction losses.
Precision (Repeatability) RSD

for Assay;

for Impurities
Demonstrates system robustness and method reliability.
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

Establishes the lowest reliably quantifiable limit for trace impurities.

References

  • Source: aroscientific.
  • Q2(R1)
  • Source: gmp-compliance.
  • Source: sigmaaldrich.

Sources

Safety Operating Guide

1-[(3-methylphenyl)acetyl]pyrrolidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous disposal procedures for 1-[(3-methylphenyl)acetyl]pyrrolidine , a substituted phenylacetylpyrrolidine often encountered in medicinal chemistry and drug development.[1]

As a Novel Chemical Entity (NCE) or pharmaceutical intermediate, this compound must be handled with the assumption of high pharmacological potency and unknown toxicity .[1] The following protocols prioritize containment, complete thermal destruction, and regulatory compliance.

Compound Profile & Hazard Identification

Before disposal, you must understand the physicochemical nature of the waste.[1]

  • Chemical Structure : An amide linkage connects a pyrrolidine ring to a 3-methylphenyl moiety.[1]

  • Stability : Unlike its ketone analogs (cathinones), this amide is chemically stable, non-volatile, and resistant to hydrolysis under neutral conditions.[1]

  • Inferred Hazards (SAR Analysis) :

    • Acute Toxicity : Treat as Toxic (Category 3) by ingestion/absorption.[1] Pyrrolidine derivatives often exhibit high bioavailability.[1]

    • Irritation : Likely causes skin and severe eye irritation (Category 2A/2B).[1]

    • Pharmacological Activity : Potential CNS activity.[1] Zero-exposure handling is required.[1][2]

Core Disposal Directive: The "Incineration Standard"

Do not dispose of this compound down the drain, via evaporation, or in standard municipal trash.[1]

  • Primary Disposal Method : High-Temperature Incineration (Combustion Chamber > 1000°C).[1]

  • Rationale : The amide bond is robust.[1] Chemical deactivation (hydrolysis) yields pyrrolidine and 3-methylphenylacetic acid, both of which remain regulated organic wastes.[1] Incineration ensures complete mineralization to CO₂, H₂O, and NOₓ.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Substance, contaminated gloves, weighing boats)[1]
  • Containment : Place the solid waste into a clear polyethylene bag (primary containment).[1]

  • Double-Bagging : Seal the primary bag and place it inside a second, durable hazardous waste bag (4-mil thickness minimum).

  • Labeling : Affix a hazardous waste tag.

    • Constituents: "1-[(3-methylphenyl)acetyl]pyrrolidine" (Do not use abbreviations like MPAP).[1]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Storage : Store in the Solid Organic Waste drum.

Scenario B: Liquid Waste (Reaction mixtures, mother liquors)[1]
  • Segregation : Determine the solvent system.

    • Halogenated (DCM, Chloroform): Segregate into Halogenated Waste .[1]

    • Non-Halogenated (Methanol, Ethyl Acetate, DMF): Segregate into Non-Halogenated Organic Waste .[1]

  • pH Check : Ensure the solution is neutral (pH 6-8). If acidic/basic from workup, neutralize carefully before adding to the solvent drum to prevent drum pressurization.

  • Transfer : Use a funnel with a lid to transfer into the safety carboy. Do not fill >90% capacity .

Visual Disposal Logic (Decision Tree)

The following diagram illustrates the critical decision points for disposing of 1-[(3-methylphenyl)acetyl]pyrrolidine to ensure compliance with RCRA and GLP standards.

DisposalWorkflow Start Waste Generation: 1-[(3-methylphenyl)acetyl]pyrrolidine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Suspensions) StateCheck->Liquid Liquid Bagging Double-Bag Protocol (Polyethylene) Solid->Bagging SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMF) SolventCheck->NonHalo No Halogens Incineration FINAL DISPOSAL: High-Temp Incineration Halo->Incineration Halo-Waste Stream NonHalo->Incineration Non-Halo Stream Bagging->Incineration Solid Waste Stream

Caption: Operational flow for segregating and routing MPAP waste to thermal destruction.

Emergency Procedures (Spill Management)

In the event of a benchtop spill of the pure solid or high-concentration solution:

ParameterProtocol
PPE Required Nitrile gloves (double-gloved), Lab coat, Safety Goggles, N95/P100 Respirator (if powder).[1]
Containment Cover spill with vermiculite or chem-sorb pads.[1] Do not use paper towels for large liquid spills (flammability risk).[1]
Decontamination 1. Scoop absorbed material into a waste bag.2.[1][3] Wipe surface with 10% Bleach (oxidizes residuals) followed by Ethanol .3.[1] Dispose of all cleanup materials as Solid Hazardous Waste .
Exposure Skin : Wash with soap/water for 15 min.[1] Eyes : Flush for 15 min.[1][4][5] Seek medical review.

Regulatory & Compliance Notes

  • RCRA Classification : While not explicitly P-listed, this compound meets the criteria for Characteristic Waste if ignitable (D001) or Toxic via the "mixture rule" if dissolved in regulated solvents.[1]

  • Drug Development Context : If this compound is a proprietary API, it must be treated as "Pharmaceutical Waste - Incinerate Only" to prevent environmental release of bioactive agents.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • U.S. Environmental Protection Agency . (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste.[1] [1]

  • PubChem . (2024).[1] Compound Summary: Pyrrolidine Derivatives Safety Data. National Library of Medicine.[1]

  • Occupational Safety and Health Administration (OSHA) . (2024).[1] Hazard Communication Standard: Safety Data Sheets. [1]

Sources

Navigating the Unseen: A Guide to Safely Handling 1-[(3-methylphenyl)acetyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. While the scientific pursuit is paramount, the safety of the researcher is the bedrock upon which all successful innovation is built. This guide provides essential, immediate safety and logistical information for handling 1-[(3-methylphenyl)acetyl]pyrrolidine, a compound for which specific safety data may not be readily available. By adopting a precautionary approach based on the known hazards of structurally similar compounds, we can ensure a robust safety framework for its use in the laboratory.

Hazard Assessment: An Analogical Approach

In the absence of a specific Safety Data Sheet (SDS) for 1-[(3-methylphenyl)acetyl]pyrrolidine, a conservative hazard assessment must be conducted by examining related chemical structures, such as pyrrolidine and its derivatives. Pyrrolidine itself is classified as flammable, corrosive, and harmful if ingested or inhaled.[1] It is prudent, therefore, to assume that 1-[(3-methylphenyl)acetyl]pyrrolidine may exhibit similar hazardous properties.

Assumed Hazards:

  • Corrosive: May cause severe skin burns and eye damage.[1]

  • Harmful: May be harmful if swallowed or inhaled.[1][2]

  • Irritant: May cause respiratory irritation.[2][3]

  • Reactive: May react with strong acids and oxidizing agents, potentially generating heat and toxic gases.[1]

This proactive hazard identification is the first and most critical step in establishing a safe handling protocol.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling potentially hazardous chemicals. The following table outlines the minimum required PPE for handling 1-[(3-methylphenyl)acetyl]pyrrolidine.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact with the potentially corrosive and harmful substance.[1][4]
Eye Protection Safety goggles and a face shieldTo protect the eyes and face from splashes of the chemical.[1][4]
Body Protection A laboratory coatTo protect clothing and skin from contamination.[1][4]
Respiratory Protection Use in a well-ventilated fume hoodTo prevent inhalation of potentially harmful vapors or aerosols.[1]

Double Gloving: For procedures involving larger quantities or increased risk of splashing, wearing two pairs of nitrile gloves is recommended. The outer glove should be removed and disposed of immediately upon contamination.[5]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the nature of the experimental work.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Level cluster_2 Required PPE Start Start: Handling 1-[(3-methylphenyl)acetyl]pyrrolidine Assess_Quantity Assess Quantity and Operation Start->Assess_Quantity Low_Risk Low Risk (e.g., small scale, dilute solutions) Assess_Quantity->Low_Risk < 1g or <1M solution High_Risk High Risk (e.g., large scale, neat compound) Assess_Quantity->High_Risk > 1g or neat Standard_PPE Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves Low_Risk->Standard_PPE Enhanced_PPE Enhanced PPE: - Lab Coat - Face Shield & Goggles - Double Nitrile Gloves - Work in Fume Hood High_Risk->Enhanced_PPE

Caption: PPE selection workflow for handling 1-[(3-methylphenyl)acetyl]pyrrolidine.

Operational Plan: From Receipt to Disposal

A comprehensive operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[6]

  • The storage area should be clearly labeled with "Hazardous" and the chemical name.

Handling and Use
  • Engineering Controls: All work with 1-[(3-methylphenyl)acetyl]pyrrolidine, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7] Do not eat, drink, or smoke in the laboratory.[5]

  • Spill Preparedness: A spill kit containing absorbent material (e.g., vermiculite or sand), chemical waste bags, and decontamination solution should be readily accessible.[4]

Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment: For liquid spills, use an inert absorbent material to contain the substance.[7]

  • Collection: Carefully collect the absorbed material and any contaminated items (e.g., gloves, paper towels) into a designated hazardous waste container.[4]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated until the cleanup is complete.

Disposal Plan: Responsible Waste Management

Proper disposal of 1-[(3-methylphenyl)acetyl]pyrrolidine and its contaminated materials is crucial to protect both personnel and the environment.

Waste Segregation
  • All waste containing 1-[(3-methylphenyl)acetyl]pyrrolidine, including unused compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, filter paper), must be segregated as hazardous organic waste.[1][4]

  • Never mix this waste with acids, oxidizing agents, or other reactive chemicals in the same waste container.[1]

Container Management
  • Use a designated, leak-proof, and clearly labeled waste container made of a compatible material (e.g., high-density polyethylene).[1]

  • The container must be labeled with "Hazardous Waste," the full chemical name "1-[(3-methylphenyl)acetyl]pyrrolidine," and the date of accumulation.[1]

  • Keep the waste container securely sealed when not in use and store it in a designated hazardous waste accumulation area.[4]

Final Disposal
  • The primary and recommended method for the disposal of 1-[(3-methylphenyl)acetyl]pyrrolidine is through a licensed environmental waste management company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4]

  • Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[1]

Emergency Procedures: In Case of Exposure

Immediate and appropriate action is critical in the event of personal exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely handle 1-[(3-methylphenyl)acetyl]pyrrolidine, ensuring that scientific advancement and personal safety go hand in hand.

References

  • Benchchem. Proper Disposal of 1-Benzoylpyrrolidine: A Guide for Laboratory Professionals. 1

  • Benchchem. Essential Guide to the Safe Disposal of 3-(Dodecenyl)pyrrolidine-2,5-dione. 4

  • Fisher Scientific. (2012, April 16). SAFETY DATA SHEET - Pyrrolidine. 6

  • Fisher Scientific. SAFETY DATA SHEET - 1-Methylpyrrolidine. 9

  • TCI AMERICA. (2018, July 6). SAFETY DATA SHEET - 3-(N-Acetyl-N-ethylamino)pyrrolidine. 7

  • Apollo Scientific. Pyrrolidine - Safety Data Sheet. 8

  • Fisher Scientific. (2009, January 23). SAFETY DATA SHEET - 1-Methylpyrrolidin-3-ol. 2

  • TargetMol. Safety Data Sheet. 10

  • Occupational Safety and Health Administration. eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). 5

  • CPAChem. (2022, December 13). Safety data sheet - 1-Methyl-2-pyrrolidon. 3

  • Cole-Parmer. (2003, November 7). Material Safety Data Sheet - 1-Methylpyrrolidine, 98%. 11

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.